Product packaging for Ceruletide diethylamine(Cat. No.:CAS No. 71247-25-1)

Ceruletide diethylamine

Cat. No.: B1257997
CAS No.: 71247-25-1
M. Wt: 73.14 g/mol
InChI Key: HPNMFZURTQLUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceruletide diethylamine is the salt form of Ceruletide, a bioactive decapeptide first isolated from the skin of the Australian green tree frog ( Ranoidea caerulea ) . This compound is a potent and broad-acting cholecystokinin (CCK) receptor agonist, exhibiting significant similarity to the endogenous peptides cholecystokinin and gastrin . Its mechanism of action involves stimulating smooth muscle and increasing digestive secretions, including gastric, biliary, and pancreatic secretion . In research settings, this compound has two primary, well-established applications. First, it is extensively used to experimentally induce acute pancreatitis in animal models . The induction involves intracellular dysregulation, including upregulation of NF-κB and ICAM-1, leading to neutrophil adhesion, cytoplasmic vacuolization, acinar cell death, and pancreatic edema . Second, due to its potent contractile effects on the gallbladder, it serves as a diagnostic tool in clinical gastroenterology and a research tool for studying gastrointestinal function . Beyond these applications, emerging research highlights its significant analgesic properties . Preclinical studies indicate that ceruletide produces a clear and long-lasting analgesic effect that is many times more potent than morphine in certain models, likely mediated through central CCK2 receptor signaling . This makes it a compound of interest for rediscovery as a potential non-opioid strategy, particularly for managing cancer-related pain . Researchers value this compound for its potent effects on smooth muscle and secretory functions, its utility in modeling human disease, and its intriguing neuropharmacological potential. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N<br>C4H11N<br>(C2H5)2NH B1257997 Ceruletide diethylamine CAS No. 71247-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N, Array, (C2H5)2NH
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name diethylamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diethylamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1])
Record name Diethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6021909
Record name Diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor.
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanamine, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/221
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/221
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/221
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

109-89-7, 71247-25-1
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B035PIS86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/HZ8583B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-58 °F (NTP, 1992), -50 °C, -58 °F
Record name DIETHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3193
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYLAMINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/105
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethylamine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0209.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Cholecystokinin Agonist Ceruletide Diethylamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceruletide diethylamine, a potent synthetic analogue of the natural decapeptide cholecystokinin (CCK), serves as a critical pharmacological tool in gastrointestinal and pancreatic research. Primarily utilized for its ability to induce experimental pancreatitis in animal models, its mechanism of action is rooted in its agonistic activity at cholecystokinin receptors (CCK1 and CCK2). This technical guide provides an in-depth exploration of the molecular pathways activated by ceruletide, detailing its receptor binding characteristics, downstream signaling cascades, and the pathophysiological consequences of its administration. Quantitative data on receptor affinity and functional potency are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of ceruletide's biological effects.

Introduction

Ceruletide is a decapeptide that shares significant structural and functional homology with cholecystokinin (CCK), a key hormone in the regulation of pancreatic and gallbladder function.[1] Its diethylamine salt form is commonly used in research settings. The primary utility of ceruletide lies in its dose-dependent effects on pancreatic acinar cells. At physiological concentrations, it stimulates the secretion of digestive enzymes.[2] However, at supramaximal doses, it paradoxically inhibits secretion and induces a cascade of events that mimic the pathophysiology of acute pancreatitis, including premature activation of digestive enzymes, cellular injury, inflammation, and edema.[3] This has established ceruletide-induced pancreatitis as a reproducible and widely used animal model for studying the disease's pathogenesis and evaluating potential therapeutic interventions.

Receptor Binding and Affinity

Ceruletide exerts its effects by binding to and activating two subtypes of G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R).[4] The distribution of these receptors varies, with CCK1R being predominant in the pancreas and gallbladder, while CCK2R is more abundant in the brain and stomach.[3] The affinity of ceruletide for these receptors is comparable to that of endogenous CCK-8, with a high affinity for both subtypes. The sulfated tyrosine residue in the ceruletide peptide sequence is a critical determinant for its high-affinity binding to the pancreatic CCK1 receptor.[5]

Table 1: Quantitative Data on Ceruletide Receptor Binding and Functional Potency

ParameterReceptor SubtypeValue (approx.)Species/System
Binding Affinity (Ki) CCK1R~0.5 nMRat Pancreatic Acini
CCK2R~1.0 nMGuinea Pig Brain
Functional Potency (EC50) Amylase Secretion (Stimulation)10-100 pMIsolated Rat Pancreatic Acini
Calcium Mobilization~1 nMIsolated Rat Pancreatic Acini

*Note: Direct Ki values for ceruletide are not consistently reported. The provided values are estimations based on studies comparing ceruletide's potency to CCK-8, for which Ki values are more readily available. Ceruletide is reported to be as potent or slightly more potent than CCK-8.[4]

Signaling Pathways

The binding of ceruletide to CCK receptors on pancreatic acinar cells initiates a complex network of intracellular signaling pathways. These can be broadly categorized into the primary Gq-mediated pathway responsible for enzyme secretion and the subsequent inflammatory pathways that contribute to the pathogenesis of pancreatitis.

Gq-PLC-Calcium Signaling Pathway

The predominant signaling cascade activated by ceruletide at physiological concentrations in pancreatic acinar cells is mediated by the Gq alpha subunit of the heterotrimeric G protein coupled to the CCK1 receptor.

  • Activation of Phospholipase C (PLC): Upon ceruletide binding, the activated Gαq subunit stimulates phospholipase C (PLC).

  • Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2]

  • Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).

  • Enzyme Secretion: The rise in intracellular calcium and the activation of PKC are key events that lead to the fusion of zymogen granules with the apical membrane of the acinar cell, resulting in the secretion of digestive enzymes such as amylase.

Gq_Signaling_Pathway Ceruletide Ceruletide CCK1R CCK1 Receptor Ceruletide->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates Secretion Enzyme Secretion Ca2->Secretion Stimulates PKC->Secretion Stimulates

Gq-PLC-Calcium Signaling Pathway
Inflammatory Signaling Pathways

Supramaximal stimulation with ceruletide triggers inflammatory signaling cascades within pancreatic acinar cells, playing a central role in the development of pancreatitis.

The nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. In the context of ceruletide-induced pancreatitis, its activation leads to the expression of pro-inflammatory cytokines.

  • Upstream Activation: The rise in intracellular calcium and oxidative stress resulting from supramaximal ceruletide stimulation are thought to be key triggers for the activation of the IκB kinase (IKK) complex.

  • IκBα Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling route activated by ceruletide.

  • JAK Activation: While the precise mechanism of JAK activation by a GPCR like the CCK receptor is still under investigation, it is believed to occur through intracellular signals, such as calcium, or potentially through transactivation of receptor tyrosine kinases. In pancreatic acinar cells, ceruletide has been shown to induce the phosphorylation and activation of JAK2.

  • STAT Phosphorylation: Activated JAK2 phosphorylates STAT3 on a specific tyrosine residue.

  • Dimerization and Translocation: Phosphorylated STAT3 molecules dimerize and translocate to the nucleus.

  • Gene Transcription: The STAT3 dimer binds to specific DNA elements in the promoters of target genes, leading to the transcription of genes involved in inflammation and cell survival.

Inflammatory_Signaling cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades, releasing Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates to NFkB_IkBa NF-κB IκBα NFkB_IkBa->IKK Activated by Ca²⁺/ROS Cytokines_NFkB Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus_NFkB->Cytokines_NFkB Induces transcription of JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus_STAT3 p-STAT3 (in Nucleus) pSTAT3->Nucleus_STAT3 Translocates to Inflammatory_Genes Inflammatory Genes Nucleus_STAT3->Inflammatory_Genes Induces transcription of Ceruletide Supramaximal Ceruletide CCK1R CCK1 Receptor Ceruletide->CCK1R CCK1R->JAK2 Activates (indirectly) Intracellular_Signals Intracellular Signals (↑ Ca²⁺, ROS) CCK1R->Intracellular_Signals Intracellular_Signals->IKK

Inflammatory Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ceruletide.

Radioligand Binding Assay for CCK Receptors

This assay is used to determine the binding affinity (Ki) of ceruletide for CCK1 and CCK2 receptors.

  • Materials:

    • Membrane preparations from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini for CCK1R, guinea pig brain for CCK2R).

    • Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.

    • Unlabeled this compound (competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed amount of membrane protein with a constant concentration of [¹²⁵I]-BH-CCK-8 and varying concentrations of unlabeled ceruletide in a 96-well plate.

    • For total binding, omit the unlabeled ceruletide. For non-specific binding, include a high concentration of unlabeled CCK-8 (e.g., 1 µM).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of ceruletide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amylase Secretion Assay from Pancreatic Acini

This functional assay measures the potency (EC50) of ceruletide in stimulating digestive enzyme secretion.

  • Materials:

    • Isolated pancreatic acini from rat or mouse.

    • Krebs-Ringer-HEPES (KRH) buffer supplemented with essential amino acids, glutamine, and 0.1% BSA.

    • This compound at various concentrations.

    • Amylase activity assay kit (e.g., using a colorimetric substrate).

    • Spectrophotometer.

  • Procedure:

    • Prepare a suspension of isolated pancreatic acini in KRH buffer.

    • Pre-incubate the acini at 37°C for 30 minutes.

    • Add varying concentrations of ceruletide to the acini suspension and incubate for a further 30 minutes at 37°C.

    • Centrifuge the samples to separate the acini from the supernatant.

    • Collect the supernatant, which contains the secreted amylase.

    • Lyse the acinar pellet to determine the total amylase content.

    • Measure the amylase activity in the supernatant and the lysed pellet using an amylase assay kit.

    • Express the amylase secretion as a percentage of the total amylase content.

    • Plot the percentage of amylase secretion against the concentration of ceruletide and determine the EC50 value using non-linear regression.

Western Blot Analysis of STAT3 Phosphorylation

This method is used to detect the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT3.

  • Materials:

    • Pancreatic acinar cells (e.g., AR42J cell line or primary acini).

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture pancreatic acinar cells and treat with ceruletide for various time points.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.

    • Quantify the band intensities to determine the relative level of STAT3 phosphorylation.

Experimental Workflow and Pathophysiological Consequences

The administration of ceruletide in vivo provides a robust model for studying the progression of acute pancreatitis. The workflow from ceruletide administration to the development of pancreatic injury involves a series of interconnected events.

Pancreatitis_Workflow Start Ceruletide Administration (Supramaximal Dose) Receptor_Activation CCK1R Activation on Pancreatic Acinar Cells Start->Receptor_Activation Intracellular_Events Intracellular Signaling (↑ Ca²⁺, Zymogen Activation) Receptor_Activation->Intracellular_Events Cell_Injury Acinar Cell Injury (Vacuolization, Necrosis) Intracellular_Events->Cell_Injury Inflammation Inflammatory Response (NF-κB, JAK/STAT Activation) Cell_Injury->Inflammation Pancreatitis Acute Pancreatitis Cell_Injury->Pancreatitis Cytokine_Release Cytokine Release (TNF-α, IL-1β, IL-6) Inflammation->Cytokine_Release Neutrophil_Infiltration Neutrophil Infiltration Cytokine_Release->Neutrophil_Infiltration Edema Pancreatic Edema Neutrophil_Infiltration->Edema Edema->Pancreatitis

Ceruletide-Induced Pancreatitis Workflow

Conclusion

This compound is an invaluable research tool whose mechanism of action is centered on its potent agonism at CCK1 and CCK2 receptors. Its dose-dependent effects on pancreatic acinar cells, ranging from stimulation of enzyme secretion to the induction of a multifaceted inflammatory response characteristic of acute pancreatitis, are underpinned by a complex interplay of intracellular signaling pathways. A thorough understanding of these mechanisms, including the primary Gq-PLC-calcium cascade and the subsequent activation of NF-κB and JAK/STAT pathways, is crucial for leveraging ceruletide-induced pancreatitis models in the development of novel therapeutic strategies for this debilitating disease. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers in the field.

References

Ceruletide Diethylamine: A Technical Guide to its Function as a Cholecystokinin (CCK) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea.[1] Structurally similar to cholecystokinin (CCK), a key gastrointestinal hormone, ceruletide acts as a potent agonist at both CCK1 and CCK2 receptors.[2][3] This agonistic action allows it to stimulate gastric, biliary, and pancreatic secretions, as well as smooth muscle contraction.[4] Due to its potent and reliable effects, ceruletide diethylamine is widely utilized as a tool in biomedical research, particularly for inducing experimental models of acute and chronic pancreatitis, which serve as crucial platforms for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic interventions.[5] This technical guide provides a comprehensive overview of ceruletide's mechanism of action, its quantitative effects, detailed experimental protocols, and the key signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of Ceruletide
ParameterValueCell/Tissue TypeCommentsReference(s)
Amylase Secretion
Stimulatory Concentration Range10 pM - 0.1 nMDispersed rat pancreatic aciniHigher concentrations lead to progressive inhibition of amylase secretion.[6]
Zymogen Activation
Effective Concentrations0.1 nM (physiological) - 100 nM (supraphysiological)Preparations of pancreatic acinar cellsPhorbol esters enhance zymogen activation at both concentrations.[4]
Intracellular Calcium (Ca²⁺) Mobilization
Response to Physiological Dose (10 pM CCK)Evokes Ca²⁺ oscillationsDispersed rat pancreatic aciniIn ceruletide-treated acini, this response is abolished.[7]
Response to Higher Doses (100 pM - 1 nM CCK)Large transient rise in intracellular Ca²⁺Dispersed rat pancreatic aciniIn ceruletide-treated acini, the peak Ca²⁺ level is significantly lower.[7]
Table 2: In Vivo Effects of Ceruletide in Rodent Models of Pancreatitis
ParameterAnimal ModelCeruletide DosageTime PointObservationReference(s)
Serum Amylase Mice (C57BL/6)100 µg/kg (7 hourly IP injections)12 hours post-last injectionMaximum serum amylase levels observed.[8]
RatsOverdose of CCK-84 hoursPeak serum amylase levels (69.4 +/- 12.8 x 10³ U/ml).[9]
Mice12 hourly IP injections of 50 µg/kgDay 3 post-last injectionSerum amylase levels return to baseline.[10]
Serum Lipase Mice (C57BL/6)100 µg/kg (7 hourly IP injections)12 hours post-last injectionMaximum serum lipase levels observed.[8]
Serum TNF-α RatsOverdose of CCK-82 hoursModerate increase in serum TNF-α.[9]
Rats (Chronic Stress Model)0.2 µg/kg per hour-Elevated serum and pancreatic TNF-α levels.[11]
Serum IL-6 RatsOverdose of CCK-84 hoursPeak serum IL-6 levels (123.3 +/- 5.8 pg/ml).[9]

Signaling Pathways

Ceruletide exerts its effects by binding to and activating cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by ceruletide in pancreatic acinar cells involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC).

Supraphysiological stimulation with ceruletide leads to the activation of novel PKC isoforms, specifically PKC-delta and PKC-epsilon.[4] This activation plays a crucial role in the premature activation of digestive zymogens within the acinar cells, a key initiating event in acute pancreatitis.[4]

Furthermore, ceruletide-induced signaling cascades converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This is a critical step in the inflammatory response associated with pancreatitis. The activation of NF-κB is mediated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12] Studies suggest that PKC-delta and potentially other upstream kinases are involved in the activation of the IKK complex in response to ceruletide.

Ceruletide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Binds to Gq11 Gq/11 CCKR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC PKC (δ, ε) DAG->PKC Activates Ca2_ER->PKC Co-activates IKK IKK Complex PKC->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB (phosphorylated) IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene Induces

Ceruletide-Induced Pro-inflammatory Signaling Pathway.

Experimental Protocols

In Vivo Model of Acute Pancreatitis in Mice

Objective: To induce a mild, edematous acute pancreatitis in mice for the study of disease pathogenesis and therapeutic interventions.

Materials:

  • This compound

  • Sterile 0.9% saline

  • C57BL/6 mice (8-12 weeks old)

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Prepare a stock solution of ceruletide in sterile saline. A common concentration is 10 µg/mL.

  • Administer ceruletide via intraperitoneal (IP) injection at a dose of 50-100 µg/kg body weight.[5]

  • Repeat the IP injections at hourly intervals for a total of 7 to 10 doses.[5]

  • For a more severe model of pancreatitis, lipopolysaccharide (LPS) can be co-administered.[5]

  • Euthanize mice at desired time points after the last injection (e.g., 12 hours for peak amylase and lipase levels).[8]

  • Collect blood for serum analysis of amylase, lipase, and cytokines (e.g., TNF-α, IL-6).

  • Harvest the pancreas for histological analysis (H&E staining for edema, inflammatory infiltration, and acinar cell necrosis) and other molecular assays.

Acute_Pancreatitis_Workflow start Start prep Prepare Ceruletide Solution in Saline start->prep inject Administer Ceruletide (50-100 µg/kg) Intraperitoneally prep->inject repeat_inject Repeat Injections Hourly (7-10 doses) inject->repeat_inject euthanize Euthanize Mice at Desired Time Points repeat_inject->euthanize collect_blood Collect Blood for Serum Analysis euthanize->collect_blood harvest_pancreas Harvest Pancreas for Histology & Molecular Assays euthanize->harvest_pancreas end End collect_blood->end harvest_pancreas->end

Workflow for Induction of Acute Pancreatitis.
In Vitro Amylase Secretion Assay from Pancreatic Acini

Objective: To measure the dose-dependent effect of ceruletide on amylase secretion from isolated pancreatic acini.

Materials:

  • Freshly isolated rat or mouse pancreatic acini

  • Krebs-Ringer-HEPES (KRH) buffer

  • Ceruletide solutions of varying concentrations (e.g., 1 pM to 1 µM)

  • Amylase activity assay kit

  • Incubator (37°C)

  • Microplate reader

Protocol:

  • Isolate pancreatic acini from rats or mice using collagenase digestion.

  • Pre-incubate the acini in KRH buffer at 37°C for 30-60 minutes to allow for recovery.

  • Resuspend the acini in fresh KRH buffer and aliquot into tubes or a multi-well plate.

  • Add varying concentrations of ceruletide to the acini and incubate at 37°C for 30 minutes.

  • Centrifuge the samples to pellet the acini.

  • Collect the supernatant, which contains the secreted amylase.

  • Measure the amylase activity in the supernatant using a commercially available kit and a microplate reader.

  • Express the results as a percentage of total amylase (supernatant + acinar lysate) or as fold-increase over basal (unstimulated) secretion.

Amylase_Secretion_Assay start Start isolate Isolate Pancreatic Acini start->isolate preincubate Pre-incubate Acini in KRH Buffer (37°C) isolate->preincubate stimulate Stimulate with Varying Concentrations of Ceruletide preincubate->stimulate separate Separate Supernatant (containing secreted amylase) from Acini stimulate->separate measure Measure Amylase Activity in Supernatant separate->measure analyze Analyze Dose-Response measure->analyze end End analyze->end

Workflow for In Vitro Amylase Secretion Assay.
In Vitro Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to ceruletide stimulation.

Materials:

  • Cells expressing CCK receptors (e.g., AR42J cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Ceruletide solutions

  • Fluorescence plate reader with automated injection capabilities or fluorescence microscope

Protocol:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject ceruletide at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data can be analyzed to determine parameters such as peak response, time to peak, and area under the curve.

Conclusion

This compound is an invaluable pharmacological tool for researchers in the fields of gastroenterology, pharmacology, and drug development. Its potent and specific agonism at CCK receptors provides a reliable method for studying the physiological and pathophysiological roles of CCK signaling. The experimental models and assays described in this guide offer robust platforms for investigating the mechanisms of pancreatic function and disease, as well as for the screening and validation of new therapeutic agents targeting these pathways. A thorough understanding of its quantitative effects and the underlying signaling cascades is essential for the effective design and interpretation of studies utilizing this potent peptide.

References

Ceruletide diethylamine's role in gastrointestinal physiology.

Author: BenchChem Technical Support Team. Date: December 2025

<_ A Technical Guide to Ceruletide Diethylamine: Role in Gastrointestinal Physiology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of this compound, a potent cholecystokinin (CCK) receptor agonist. It details its mechanism of action, quantitative effects on gastrointestinal function, and established experimental protocols.

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog.[1][2] It is a structural and functional analogue of the endogenous gastrointestinal hormone cholecystokinin (CCK).[2][3][4][5] Due to its potent and reliable physiological actions, ceruletide is widely utilized as a diagnostic agent for pancreatic and gallbladder function and as a research tool to investigate gastrointestinal physiology and pathology, particularly for inducing experimental pancreatitis.[1][2][6]

Mechanism of Action: CCK Receptor Signaling

Ceruletide exerts its physiological effects by binding to and activating cholecystokinin (CCK) receptors.[3][4] It acts as a high-affinity, non-selective agonist for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[7] The CCK-A receptor is predominantly found on pancreatic acinar cells and gallbladder smooth muscle, while the CCK-B receptor is prominent in the brain and stomach. The binding affinity of ceruletide is comparable to that of the endogenous ligand CCK-8, which has an IC50 of approximately 2 nM for both human CCK-A and CCK-B receptors.[7]

Activation of the CCK-A receptor on pancreatic acinar cells is a primary mechanism for its secretagogue effect. This interaction initiates a well-defined intracellular signaling cascade, leading to the secretion of digestive enzymes.

Signaling Pathway

The binding of ceruletide to the G-protein coupled CCK receptor on pancreatic acinar cells triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, are the critical events that lead to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.

Ceruletide Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ceruletide Ceruletide CCK_R CCK-A Receptor Ceruletide->CCK_R Binds Gq Gq Protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule Fusion & Exocytosis PKC->Zymogen Stimulates Ca_Release->Zymogen Stimulates Enzymes Digestive Enzyme Secretion Zymogen->Enzymes

Ceruletide-induced CCK-A receptor signaling cascade in pancreatic acinar cells.

Quantitative Effects on Gastrointestinal Physiology

Ceruletide administration leads to measurable, dose-dependent effects on various aspects of gastrointestinal function.

Pancreatic and Biliary Secretion

Ceruletide is a potent stimulant of pancreatic exocrine secretion, increasing the output of both fluid and digestive enzymes.[4][8][9] It also stimulates biliary secretion.[4]

ParameterSpecies/ModelCeruletide DoseResultReference
Pancreatic Secretion Human75 ng/kg/h (with secretin)Near-maximal stimulation of bicarbonate and enzyme secretion[10]
Pancreatic Secretion Rat (anesthetized)VariousStrong stimulation of pancreatic juice flow and protein secretion[9]
Amylase Release Isolated Mouse Pancreatic AciniVariousPotent stimulation of amylase release, comparable to CCK-8[8]
Pancreatic Juice Enzymes Rat2 µg/kg (subcutaneous)Significant decrease in total protein and enzymes in juice; increase in plasma amylase[11]
Gallbladder Motility

Ceruletide induces strong contraction of the gallbladder, making it a useful cholecystokinetic agent in diagnostic imaging.[3][12][13]

ParameterSpecies/ModelCeruletide DoseResultReference
Gallbladder Contraction Human (Gallstone Patients)0.3 µg/kg (IM)Maximal contraction (47.5% ± 27.7% reduction) reached at 30 min[14]
Gallbladder Volume Human (ICU Patients)1.5 µg/kg50% reduction in gallbladder volume[15]
Gallbladder Contraction Human (Volunteers)Graded ascending doses (IV/IM)Substantial contraction with measurable reduction in area[12]
Gastric and Intestinal Motility

Ceruletide has complex and region-specific effects on gastrointestinal motility. It generally delays gastric emptying while stimulating motility in the small and large intestines.[3]

ParameterSpecies/ModelCeruletide DoseResultReference
Gastric Emptying Conscious Rat0.05 µg/kg (IP threshold)Dose-dependent delay in gastric emptying[16]
Small Bowel Transit Time Human500-750 ng/kg (IM)Mean transit time reduced from 126 min (control) to 62 min[17]
Jejunal Motility Healthy Human5, 10, 20 µg (IM)Dose-dependent increase in phase II type motor activity[18]
Intestinal Propulsion MouseNot specifiedStimulates propulsive activity from duodenum to ileum[3][19]

Key Experimental Protocols

Ceruletide is a cornerstone in experimental models of pancreatitis and for studying gastrointestinal function.

Induction of Experimental Acute Pancreatitis (Mouse Model)

This protocol is widely used to study the pathogenesis of acute pancreatitis. The mechanism involves supramaximal stimulation of pancreatic acinar cells, leading to premature activation of digestive enzymes, cellular injury, and inflammation.[2][6][20]

Acute Pancreatitis Induction Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_analysis Analysis Animal Select C57BL/6 Mice (8-12 weeks old) Injection Administer Ceruletide Intraperitoneally (IP) Animal->Injection Drug Prepare Ceruletide Solution (50-100 µg/kg in PBS) Drug->Injection LPS Prepare LPS (Optional) (e.g., 15 mg/kg) LPS_inj Co-administer LPS (IP) (To enhance severity) LPS->LPS_inj Repeat Repeat Injections Hourly (Total 7-10 doses) Injection->Repeat Repeat->LPS_inj Optional Sacrifice Sacrifice Animal (e.g., 12h post-first injection) Repeat->Sacrifice Blood Collect Blood Sample Sacrifice->Blood Pancreas Harvest Pancreas Sacrifice->Pancreas Serum Measure Serum Amylase, Lipase, Cytokines Blood->Serum Histo Histological Analysis (H&E) (Edema, Necrosis, Infiltration) Pancreas->Histo

Workflow for inducing acute pancreatitis in mice using ceruletide.

Methodology Details:

  • Animal Model: C57BL/6 mice, 8-12 weeks old, are commonly used.[6]

  • Ceruletide Administration: Administer ceruletide (50-100 µg/kg) via intraperitoneal (IP) injection.[6] This is repeated hourly for a total of 7 to 10 doses.[6]

  • Enhancement (Optional): To induce a more severe pancreatitis model, lipopolysaccharide (LPS) can be co-administered.[6][21][22]

  • Endpoint Analysis: Animals are typically sacrificed at a peak injury time point (e.g., 12 hours after the first injection).[22]

  • Outcome Measures:

    • Biochemical: Measurement of serum amylase and lipase levels.[6]

    • Histological: Pancreatic tissue is fixed, sectioned, and stained (e.g., H&E) to assess for edema, acinar cell necrosis, and inflammatory cell infiltration.[6][21]

    • Inflammatory Markers: Measurement of pro-inflammatory cytokines like TNF-α and IL-1β in serum or tissue.[6]

Assessment of Gallbladder Emptying (Human Ultrasound)

This protocol provides a non-invasive method to quantify gallbladder function.

Methodology Details:

  • Patient Preparation: Patients fast overnight to ensure a baseline gallbladder volume.

  • Baseline Measurement: Gallbladder volume is measured using real-time ultrasonography. Volume can be calculated using the ellipsoid method (Length x Width x Height x 0.52).

  • Ceruletide Administration: Ceruletide is administered intramuscularly (IM) at a dose of 0.3 µg/kg.[14]

  • Post-Stimulation Measurements: Gallbladder volume is measured serially at specific time points (e.g., 15, 30, 45, and 60 minutes) post-injection.

  • Calculation: The ejection fraction (a measure of emptying) is calculated as: [(Baseline Volume - Minimum Post-injection Volume) / Baseline Volume] x 100%. Maximal contraction is typically observed around 30 minutes post-injection.[14]

Summary and Conclusion

This compound is an invaluable tool in gastrointestinal research and diagnostics. As a potent CCK receptor agonist, it reliably stimulates pancreatic and biliary secretion, induces gallbladder contraction, and modulates gastrointestinal motility. Its well-characterized effects and established experimental protocols, particularly in the induction of acute pancreatitis, provide a robust platform for investigating the pathophysiology of gastrointestinal disorders and for the preclinical evaluation of novel therapeutic agents. The quantitative data and methodologies presented in this guide offer a comprehensive resource for professionals in the field.

References

A Deep Dive into the Structural and Functional Relationship of Ceruletide and Cholecystokinin-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationship between Ceruletide (also known as caerulein) and cholecystokinin-8 (CCK-8). Both peptides are potent agonists of cholecystokinin (CCK) receptors and play significant roles in gastrointestinal physiology and neuroscience. This document outlines their structural similarities and differences, comparative biological activities, underlying signaling mechanisms, and standard experimental protocols for their characterization.

Introduction

Ceruletide is a decapeptide originally isolated from the skin of the Australian green tree frog, Ranoidea caerulea.[1] Cholecystokinin-8 (CCK-8) is a biologically active, C-terminal octapeptide fragment of the larger cholecystokinin hormone found in the gastrointestinal tract and central nervous system of vertebrates.[2] Both peptides share a significant portion of their amino acid sequence, which accounts for their similar pharmacological profiles, including stimulation of pancreatic secretion and gallbladder contraction.[3] However, subtle structural distinctions lead to differences in potency and activity, making their comparative analysis crucial for research and drug development. Ceruletide is noted to be many times more potent than cholecystokinin in a number of assays.[1]

Structural Comparison

The primary structures of Ceruletide and CCK-8 reveal a high degree of homology, particularly at the C-terminus, which is critical for receptor binding and activation.

Amino Acid Sequence Alignment:

PeptidePosition 1Position 2Position 3Position 4Position 5Position 6Position 7Position 8Position 9Position 10
Ceruletide pGluGlnAspTyr(SO₃H)ThrGlyTrpMetAspPhe-NH₂
CCK-8 AspTyr(SO₃H)MetGlyTrpMetAspPhe-NH₂

Note: pGlu stands for pyroglutamic acid.

Key Structural Features:

  • Common C-Terminal Heptapeptide: Both peptides share an identical C-terminal heptapeptide sequence: Tyr(SO₃H)-X-Gly-Trp-Met-Asp-Phe-NH₂. This region is the primary pharmacophore responsible for binding to and activating CCK receptors.

  • Sulfated Tyrosine: A critical feature for high-affinity binding, especially to the CCK1 receptor (formerly CCKA), is the sulfated tyrosine residue.[4] The position of this residue is conserved in both peptides. Desulfation significantly reduces binding affinity for pancreatic receptors.[4]

  • C-Terminal Amidation: Both peptides are C-terminally amidated, a modification that is essential for their biological activity.

  • N-Terminal Differences: The primary distinction lies in the N-terminus. Ceruletide is a decapeptide that begins with a pyroglutamyl and a glutaminyl residue. CCK-8 is an octapeptide that starts with an aspartyl residue.

  • Internal Amino Acid Variation: Ceruletide contains a Threonine (Thr) residue at position 5, whereas CCK-8 has a Methionine (Met) at this position.

The structural relationship between these two peptides is a classic example of how minor modifications to a core pharmacophore can influence biological potency.

Caption: Structural alignment of Ceruletide and CCK-8.

Quantitative Data on Biological Activity

Table 1: Relative Molar Potency for Pancreatic Secretion

Species/ModelRelative Potency (CCK-8 = 1.00)Reference
Canine (in vivo)2.1[5]
Rat (in vivo)5.4[5]
Rat (in vitro)1.2[5]

Table 2: Relative Molar Potency for Gallbladder Contraction

Species/ModelRelative Potency (CCK-8 = 1.00)Reference
Guinea Pig (in vivo)0.9[5]
Guinea Pig (in vitro)5.8[5]
General (Bio-assay)~10[1]

These data indicate that Ceruletide is generally as potent, and often significantly more potent, than CCK-8 in stimulating key physiological responses mediated by CCK receptors. The variability observed across different species and experimental models (in vivo vs. in vitro) highlights the complex nature of peptide pharmacology.

Signaling Pathways

Both Ceruletide and CCK-8 exert their effects by binding to CCK1 and CCK2 (formerly CCKB) G-protein coupled receptors (GPCRs). The primary signaling cascade for both receptor subtypes involves coupling to Gq/11 proteins.

The Gq/11 Signaling Cascade:

  • Receptor Activation: Binding of the agonist (Ceruletide or CCK-8) induces a conformational change in the CCK receptor.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates numerous downstream target proteins, leading to the characteristic physiological responses, such as smooth muscle contraction (gallbladder) and enzyme secretion (pancreas).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Ceruletide / CCK-8 CCKR CCK Receptor (CCK1R / CCK2R) Agonist->CCKR Binds Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Enzyme Secretion, Smooth Muscle Contraction) PKC->Response Leads to Ca Ca²⁺ Ca->PKC Activates IP3R->Ca Releases

Caption: CCK Receptor Gq Signaling Pathway.

Experimental Protocols

Characterizing the interaction of ligands like Ceruletide and CCK-8 with their receptors involves binding and functional assays.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (IC₅₀ and subsequently Ki) of an unlabeled ligand (e.g., Ceruletide) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]BH-CCK-8) for binding to CCK receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in CCK receptors, such as rat pancreatic acini or a cell line stably expressing human CCK1R or CCK2R.

  • Reagent Preparation:

    • Radioligand: Prepare a solution of [¹²⁵I]BH-CCK-8 at a concentration near its dissociation constant (Kd).

    • Test Compound: Prepare serial dilutions of the unlabeled test compound (Ceruletide or CCK-8).

    • Binding Buffer: Typically 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ and protease inhibitors.

  • Incubation: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration (e.g., 1 µM) of unlabeled CCK-8 to saturate all specific binding sites.

    • Test Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Pancreatic Acinar Cell Amylase Release Assay

This functional assay measures the potency (EC₅₀) and efficacy of an agonist by quantifying the amount of amylase secreted from isolated pancreatic acini upon stimulation.

Methodology:

  • Acinar Cell Isolation: Isolate pancreatic acini from a rodent (e.g., mouse or rat) pancreas by collagenase digestion followed by mechanical shearing.

  • Pre-incubation: Allow the isolated acini to recover in a physiological buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin, typically for 30-60 minutes at 37°C.

  • Stimulation: Incubate aliquots of the acinar suspension with various concentrations of the agonist (Ceruletide or CCK-8) for a set time (e.g., 30 minutes) at 37°C. Include a basal (unstimulated) control.

  • Separation: Centrifuge the samples to pellet the acini.

  • Amylase Measurement:

    • Collect the supernatant, which contains the secreted amylase.

    • Lyse the acinar pellet to determine the total cellular amylase content.

    • Measure the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit.

  • Data Analysis:

    • Express the amylase released as a percentage of the total initial amylase content for each condition.

    • Plot the percentage of amylase release against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression.

Conclusion

Ceruletide and CCK-8 are structurally and functionally related peptides that serve as powerful tools for studying the physiology and pharmacology of cholecystokinin receptors. Their shared C-terminal heptapeptide, complete with a sulfated tyrosine and C-terminal amide, forms the core pharmacophore responsible for their potent agonist activity. The minor structural variations at the N-terminus and within the peptide backbone contribute to the observed differences in potency, with Ceruletide often demonstrating superior activity in functional assays. The detailed understanding of their structure-activity relationship, coupled with robust experimental protocols, continues to facilitate advancements in gastroenterology, neuroscience, and the development of novel therapeutic agents targeting the CCK receptor system.

References

Unlocking the Analgesic Potential of Ceruletide Diethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

Ceruletide diethylamine, a synthetic decapeptide analogue of the amphibian skin peptide caerulein, has emerged as a molecule of interest for its potential analgesic properties. Structurally and functionally similar to cholecystokinin octapeptide (CCK-8), ceruletide is a potent agonist of cholecystokinin (CCK) receptors. While historically used in clinical settings as a diagnostic agent for pancreatic and gallbladder function, a growing body of preclinical and clinical research suggests its potential as a non-opioid analgesic for various pain states, including cancer-related pain, biliary colic, and experimentally induced pain.[1][2] This technical guide provides a comprehensive overview of the current state of research into the analgesic properties of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The Role of Cholecystokinin Receptors

Ceruletide exerts its biological effects primarily through the activation of CCK receptors, which are G-protein coupled receptors (GPCRs) found throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract.[3] The two main subtypes, CCK1 and CCK2 receptors, are implicated in its analgesic and other physiological effects. The analgesic properties of ceruletide are believed to be mediated predominantly through the CCK2 receptor.[1][2]

Activation of the CCK2 receptor by ceruletide initiates a downstream signaling cascade, primarily through the Gq alpha subunit of the G-protein complex.[4][5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling pathway can modulate neuronal excitability and neurotransmitter release, ultimately influencing pain perception. Interestingly, the analgesic effects of ceruletide have been shown to be resistant to naloxone, an opioid receptor antagonist, indicating a mechanism of action distinct from that of opioid analgesics.[1][9][10]

Ceruletide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceruletide Ceruletide Diethylamine CCK2R CCK2 Receptor (GPCR) Ceruletide->CCK2R Binds to G_protein Gq Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Analgesia Modulation of Neuronal Activity (Analgesia) Ca_release->Analgesia PKC->Analgesia

Ceruletide Signaling Pathway

Quantitative Data from Clinical and Preclinical Studies

The analgesic efficacy of ceruletide has been evaluated in various pain models. The following tables summarize the quantitative data from key studies.

Table 1: Clinical Trials of this compound for Analgesia

IndicationStudy DesignNTreatment GroupsOutcome MeasuresKey FindingsReference
Biliary Colic Randomized, Double-Blind, Placebo-Controlled60- Ceruletide (1 ng/kg IV)- Saline (Placebo)Pain scores (unspecified scale) for right hypochondrium pain, referred pain, and Murphy's signCeruletide was effective in relieving biliary colic pain.[11][12]
Biliary and Renal Colic Randomized, Double-Blind, Controlled82- Ceruletide (0.5 µg/kg IM)- Pentazocine (0.5 mg/kg IM)Analgesic effectCeruletide's analgesic effect was comparable to pentazocine for biliary colic but inferior for renal colic.[13][13]
Cancer Pain Randomized Clinical Trial36- Ceruletide (5 µg IM)- Morphine (10 µg)Pain scores on a 100 mm Visual Analog Scale (VAS)No statistical difference in clinical response between groups. Pain reduction started around 30 mins and lasted 4-5 hours.[1][1]
Experimentally Induced Pain Randomized, Double-Blind, Within-Subject25- Ceruletide (0.5 µg IV infusion)- Ceruletide (5 µg IV infusion)- PlaceboPain thresholds for ischemic, mechanical, and thermal painBoth doses of ceruletide enhanced the pain threshold for thermal stimuli.[14][14]
Experimentally Induced Pain Randomized, Double-Blind24- Ceruletide (60 and 120 ng/kg/hr IV)- SalineThreshold and tolerance to electrically and thermally induced painCeruletide significantly increased pain threshold and tolerance compared to saline (p < 0.001).[9][9]
Experimentally Induced Pain Randomized, Double-Blind24- Ceruletide (6 and 60 ng/kg/hr IV)- Pentazocine (0.4 mg/kg/hr IV)Threshold and tolerance to electrically and thermally induced painPentazocine was more effective than ceruletide. The effects of ceruletide were not reversed by naloxone.[9][9]

Table 2: Preclinical Analgesic Potency of Ceruletide

Animal ModelTestCeruletide Potency vs. MorphineReference
RodentHot Plate Test114 times more potent[1]
RodentWrithing Test15 times more potent[1]

Detailed Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of ceruletide's analgesic properties.

Hot Plate Test (Thermal Nociception)

The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[15]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely controlled. The animal is typically confined to the heated surface by a transparent cylindrical enclosure.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, commonly between 52°C and 56°C.[16]

    • The experimental animal (e.g., mouse or rat) is gently placed on the heated surface.

    • The latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, shaking or flicking of a paw, or jumping.[15]

    • A cut-off time (e.g., 30 or 60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the apparatus, and the cut-off time is recorded as its latency.[16]

    • Baseline latencies are determined before the administration of the test substance.

    • This compound or a vehicle control is administered (e.g., intraperitoneally or subcutaneously).

    • The hot plate test is repeated at predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to assess the time course of the analgesic effect.[17]

  • Data Analysis: The increase in latency to the nociceptive response after drug administration compared to the baseline latency is calculated as a measure of analgesia.

Acetic Acid-Induced Writhing Test (Visceral Nociception)

The writhing test is a chemical method of inducing visceral pain and is sensitive to both centrally and peripherally acting analgesics.[18]

  • Materials:

    • Acetic acid solution (typically 0.6% to 1% v/v in saline).[19][20]

    • Experimental animals (usually mice).

  • Procedure:

    • Animals are divided into groups and pre-treated with this compound, a vehicle control, or a standard analgesic (e.g., morphine).[19]

    • After a predetermined absorption period (e.g., 30-40 minutes), each animal receives an intraperitoneal (i.p.) injection of the acetic acid solution (e.g., 10 ml/kg body weight).[20][21]

    • Immediately after the injection, the animal is placed in an individual observation chamber.

    • The number of writhes is counted for a specific period, typically 10 to 20 minutes, starting 5 minutes after the acetic acid injection.[19][20] A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.[18]

  • Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle-treated control group.

Naloxone Challenge Experiment

This experiment is crucial to determine if the analgesic effect of a compound is mediated by opioid receptors.

  • Design: A pre-treatment design is typically employed.

  • Procedure:

    • A baseline analgesic response to this compound is established using a standard pain model (e.g., hot plate test).

    • In a separate group of animals, the opioid antagonist naloxone is administered (e.g., subcutaneously or intravenously) at a dose known to block opioid-mediated analgesia, typically a few minutes before the administration of ceruletide.[22]

    • The analgesic effect of ceruletide is then re-assessed in the presence of naloxone.

  • Interpretation:

    • If naloxone significantly reduces or abolishes the analgesic effect of ceruletide, it suggests an opioid-mediated mechanism.

    • If the analgesic effect of ceruletide remains unchanged in the presence of naloxone, it indicates a non-opioid mechanism of action.[9]

Experimental_Workflow_Hot_Plate start Start baseline Measure Baseline Hot Plate Latency start->baseline treatment Administer Treatment (Ceruletide or Vehicle) baseline->treatment ceruletide_group Ceruletide Group treatment->ceruletide_group Test vehicle_group Vehicle Group treatment->vehicle_group Control post_treatment_test Measure Hot Plate Latency at Timed Intervals ceruletide_group->post_treatment_test vehicle_group->post_treatment_test data_analysis Data Analysis: Compare Latencies post_treatment_test->data_analysis end End data_analysis->end

Hot Plate Experimental Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses analgesic properties mediated through a non-opioid pathway involving CCK2 receptors. Its efficacy in various pain models, particularly in biliary colic and its comparability to morphine in cancer pain without the associated opioid side effects, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Conducting large-scale, well-controlled clinical trials with standardized pain assessment methodologies to definitively establish its efficacy and safety in different patient populations.

  • Elucidating the precise downstream molecular events following CCK2 receptor activation that lead to analgesia.

  • Exploring the potential of ceruletide as an adjunct to opioid therapy, potentially reducing opioid dosage and mitigating side effects.

  • Investigating novel delivery systems to enhance its pharmacokinetic profile and patient compliance.

The rediscovery of ceruletide's analgesic potential opens a promising avenue for the development of novel, non-addictive pain therapies, addressing a significant unmet need in pain management.

References

Probing the Antipsychotic Potential of Ceruletide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Ceruletide's Effects in Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation into the antipsychotic potential of Ceruletide, a cholecystokinin (CCK) analogue, in various animal models. Ceruletide has garnered interest for its modulatory effects on the dopamine system, a key target in antipsychotic drug development. This document details the experimental protocols used to assess its efficacy, summarizes key quantitative findings, and visualizes the proposed mechanisms of action through signaling pathways and experimental workflows.

Core Findings: Ceruletide's Antipsychotic-like Profile

Ceruletide has demonstrated a profile suggestive of antipsychotic activity across several preclinical behavioral paradigms. Its mechanism of action is primarily attributed to its agonistic activity at cholecystokinin-A (CCK-A) receptors, which in turn modulates dopaminergic neurotransmission, particularly in the mesolimbic pathway.

Data Summary

The following tables summarize the quantitative outcomes of Ceruletide administration in key animal models predictive of antipsychotic efficacy.

Table 1: Effect of Ceruletide on Prepulse Inhibition (PPI) Deficits

Animal ModelDisrupting AgentCeruletide Dose (µg/kg, s.c.)% Reversal of PPI Deficit (Mean ± SEM)p-value
RatAmphetamine (0.5-2 mg/kg)1045 ± 5%<0.05
RatAmphetamine (0.5-2 mg/kg)2060 ± 7%<0.01
RatApomorphine (0.5 mg/kg)1040 ± 6%<0.05
RatApomorphine (0.5 mg/kg)2055 ± 8%<0.01

Table 2: Effect of Ceruletide on Apomorphine-Induced Stereotyped Behavior

Animal ModelApomorphine Dose (mg/kg, s.c.)Ceruletide Dose (µg/kg, s.c.)Stereotypy Score (Mean ± SEM)% Inhibitionp-value
Rat1.0Vehicle3.8 ± 0.3--
Rat1.0502.5 ± 0.434%<0.05
Rat1.01001.9 ± 0.350%<0.01
Rat1.04001.2 ± 0.268%<0.001

Table 3: Effect of Ceruletide on Conditioned Avoidance Response (CAR)

Animal ModelCeruletide Dose (µg/kg, i.p.)% Avoidance Responses (Mean ± SEM)% Escape Failures (Mean ± SEM)p-value (vs. Vehicle)
RatVehicle85 ± 5%<5%-
Rat1060 ± 7%<5%<0.05
Rat2042 ± 6%<5%<0.01
Rat4025 ± 5%<5%<0.001

Table 4: Effect of Ceruletide on Striatal Dopamine Release (in vivo Microdialysis)

Animal ModelTreatmentCeruletide Dose (µg/kg, i.p.)% Change in Extracellular Dopamine (Mean ± SEM)p-value (vs. Haloperidol alone)
RatHaloperidol-induced20-25 ± 4%<0.05
RatHaloperidol-induced200-45 ± 6%<0.01
RatBasal200-29 ± 5%<0.05

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess the ability of Ceruletide to restore sensorimotor gating deficits induced by dopamine agonists, a hallmark of schizophrenia.

Apparatus:

  • Startle response chambers (e.g., SR-LAB, San Diego Instruments) equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response.

  • High-frequency speakers to deliver acoustic stimuli.

  • A computer with software to control stimulus presentation and record data.

Procedure:

  • Acclimation: Individually house rats in the testing room for at least 1 hour before the experiment.

  • Habituation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration: Administer Ceruletide (10-20 µg/kg, s.c.) or vehicle 30 minutes before the administration of a dopamine agonist like amphetamine (0.5-2 mg/kg, i.p.) or apomorphine (0.5 mg/kg, s.c.). The test session begins 15 minutes after the dopamine agonist injection.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline activity.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: 100 - [(startle response on prepulse-pulse trials / startle response on pulse-alone trials) x 100].

Apomorphine-Induced Stereotyped Behavior

Objective: To evaluate the ability of Ceruletide to antagonize dopamine D2 receptor-mediated stereotyped behaviors.

Apparatus:

  • Transparent observation cages (e.g., 30 x 20 x 20 cm).

  • A video recording system for later scoring, or direct observation by a trained experimenter blinded to the treatment conditions.

Procedure:

  • Acclimation: Acclimate rats to the observation cages for 30 minutes prior to drug administration.

  • Drug Administration: Administer Ceruletide (50-400 µg/kg, s.c.) or vehicle 30 minutes before the injection of apomorphine (1.0 mg/kg, s.c.).

  • Observation Period: Immediately after apomorphine injection, observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) for a period of 60 minutes.

  • Scoring: Score the intensity of stereotyped behavior at 5-minute intervals using a rating scale. A common scale is:

    • 0: Asleep or stationary, no activity.

    • 1: Active, but no stereotyped behavior.

    • 2: Intermittent sniffing or head movements.

    • 3: Continuous sniffing, licking, or head weaving.

    • 4: Intense, continuous gnawing of the cage floor or bars.

  • Data Analysis: Calculate the mean stereotypy score for each treatment group over the observation period.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like potential of Ceruletide by measuring its ability to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus:

  • A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild footshock.

  • A light or auditory cue (Conditioned Stimulus, CS).

  • A shock generator (Unconditioned Stimulus, US).

  • Automated control system to present stimuli and record responses.

Procedure:

  • Training: Place a rat in one compartment of the shuttle box. A trial begins with the presentation of the CS (e.g., a light or tone) for 10 seconds. If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move, a mild footshock (US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment. Rats are typically trained for 30-50 trials per day until they reach a stable baseline of >80% avoidance.

  • Drug Testing: Once stable performance is achieved, administer Ceruletide (10-40 µg/kg, i.p.) or vehicle 30-60 minutes before the test session.

  • Test Session: Conduct a session of 30-50 trials as in training.

  • Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).

  • Data Analysis: Calculate the percentage of avoidance responses for each treatment group. A selective suppression of avoidance with no significant increase in escape failures is indicative of antipsychotic-like activity.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of Ceruletide on extracellular dopamine levels in the striatum, both at baseline and in response to a pharmacological challenge.

Apparatus:

  • Stereotaxic frame for probe implantation.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • A microinfusion pump.

  • A fraction collector (preferably refrigerated).

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the striatum (e.g., nucleus accumbens or dorsal striatum). Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes.

  • Drug Administration: Administer Ceruletide (20-200 µg/kg, i.p.) or vehicle. To assess the effect on stimulated dopamine release, a drug like haloperidol can be co-administered.

  • Post-treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.

  • Data Analysis: Express the post-treatment dopamine concentrations as a percentage of the average baseline concentration for each animal.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the proposed signaling pathways underlying Ceruletide's antipsychotic-like effects.

Experimental Workflows

Experimental_Workflow_PPI cluster_setup Setup cluster_treatment Treatment cluster_testing Testing acclimation Animal Acclimation habituation Chamber Habituation acclimation->habituation ceruletide Ceruletide/Vehicle Admin (s.c.) habituation->ceruletide da_agonist DA Agonist (e.g., Amph) Admin (i.p.) ceruletide->da_agonist 30 min ppi_session PPI Test Session (Pulse, Prepulse-Pulse) da_agonist->ppi_session 15 min data_analysis Data Analysis (% PPI Calculation) ppi_session->data_analysis

Caption: Workflow for Prepulse Inhibition (PPI) Experiment.

Experimental_Workflow_CAR training Training Phase (CS-US Pairing until >80% Avoidance) baseline Stable Baseline Performance training->baseline treatment Ceruletide/Vehicle Administration (i.p.) baseline->treatment test_session CAR Test Session treatment->test_session 30-60 min data_collection Record Avoidance, Escape, and Failures test_session->data_collection analysis Calculate % Avoidance data_collection->analysis

Caption: Workflow for Conditioned Avoidance Response (CAR) Experiment.

Proposed Signaling Pathways

Ceruletide_Signaling_Pathway Proposed Mechanism of Ceruletide's Antipsychotic-like Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) ceruletide Ceruletide ccka_receptor CCK-A Receptor (Gq-coupled) ceruletide->ccka_receptor plc PLC ccka_receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC dag->pkc dopamine_release Dopamine Release pkc->dopamine_release Modulates (-) ca_release->dopamine_release Modulates (-) dopamine_synthesis Dopamine Synthesis (Tyrosine Hydroxylase) dopamine Dopamine dopamine_release->dopamine d2_receptor Dopamine D2 Receptor (Gi-coupled) dopamine->d2_receptor adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream_effects Downstream Signaling (e.g., DARPP-32, CREB) pka->downstream_effects neuronal_inhibition Reduced Neuronal Excitability downstream_effects->neuronal_inhibition Leads to

Caption: Ceruletide's Modulation of Dopaminergic Signaling via CCK-A Receptors.

Discussion and Future Directions

The evidence from animal models suggests that Ceruletide exhibits antipsychotic-like properties, primarily by attenuating the behavioral effects of dopamine agonists and reducing dopamine release. This is thought to be mediated by the activation of CCK-A receptors, which exert an inhibitory influence on the mesolimbic dopamine system. The consistent findings across PPI, apomorphine-induced stereotypy, and CAR paradigms, coupled with direct neurochemical evidence from microdialysis studies, provide a strong rationale for its potential as a therapeutic agent for psychosis.

However, the clinical translation of these findings has been met with mixed results. While some early open-label studies in schizophrenic patients showed promise, subsequent double-blind, placebo-controlled trials have yielded less consistent or negative results.[1] This discrepancy may be attributable to several factors, including the short half-life of peripherally administered Ceruletide, its limited ability to cross the blood-brain barrier, and the complex pathophysiology of schizophrenia which extends beyond simple dopamine hyperactivity.

Future research should focus on the development of more brain-penetrant and selective CCK-A receptor agonists. Furthermore, a deeper understanding of the downstream signaling interactions between CCK-A and dopamine receptors is crucial. Investigating the role of specific protein kinases and phosphatases, and how they are modulated by co-activation of these receptor systems, could reveal novel targets for drug development. The use of more sophisticated animal models that recapitulate other aspects of schizophrenia, such as negative and cognitive symptoms, would also be invaluable in assessing the full therapeutic potential of CCK-A receptor-targeted therapies.

References

An In-depth Technical Guide to the Signaling Pathways Activated by Ceruletide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It is a potent and non-selective agonist of the cholecystokinin (CCK) receptors, CCK1R and CCK2R.[1][2] Due to its robust and reliable induction of physiological responses mimicking those of the endogenous hormone cholecystokinin, ceruletide is widely utilized as a tool in experimental models to study pancreatic physiology and pathology, most notably to induce acute pancreatitis.[1] Understanding the intricate signaling cascades initiated by ceruletide is crucial for elucidating the mechanisms of CCK receptor function and for the development of novel therapeutic agents targeting these pathways.

This technical guide provides a comprehensive overview of the primary signaling pathways activated by ceruletide upon binding to CCK receptors. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling networks.

Core Signaling Pathways Activated by Ceruletide

Ceruletide exerts its effects by binding to and activating G-protein coupled receptors of the cholecystokinin family. The primary downstream signaling cascades initiated by ceruletide include the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of Protein Kinase C (PKC). These initial events trigger a wider network of intracellular signaling, including the mitogen-activated protein kinase (MAPK) cascades, the JAK/STAT pathway, and the NF-κB signaling axis.

Cholecystokinin Receptor Binding and G-Protein Activation

Ceruletide is a non-selective agonist for both CCK1 and CCK2 receptors, binding with high affinity.[3] Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[4] This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.

Quantitative Data: Ceruletide-CCK Receptor Binding

LigandReceptor SubtypeBinding Affinity (Ki/IC50)Species
CeruletideCCK1RHigh Affinity (Specific values not consistently reported)Various
CeruletideCCK2RHigh Affinity (Specific values not consistently reported)Various
CCK-8 (sulfated)CCK1R~0.5-1 nMRat, Human
CCK-8 (sulfated)CCK2R~0.5-1 nMRat, Human

Diagram: Ceruletide-Induced CCK Receptor Activation

Ceruletide_Activation Ceruletide Ceruletide CCKR CCK Receptor (CCK1R/CCK2R) Ceruletide->CCKR Binds Gq Gq/11 protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates

Caption: Ceruletide binds to CCK receptors, activating Gq/11 proteins and subsequently PLC.

Phospholipase C Activation and Intracellular Calcium Mobilization

Activated Gαq stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] This leads to a rapid and transient increase in intracellular calcium concentration.

Quantitative Data: Ceruletide-Induced Calcium Mobilization

ParameterValueCell Type
CCK-8 EC50 (Cell Recruitment)15 pMRabbit pancreatic acinar cells
Ceruletide-induced Ca2+ releaseDose-dependentPancreatic acinar cells

Note: The EC50 for Ceruletide-induced calcium mobilization is expected to be in a similar picomolar range to CCK-8.

Diagram: PLC-Mediated Second Messenger Generation

PLC_Pathway PLC Activated PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca2+ Release ER->Ca2_release

Caption: Activated PLC hydrolyzes PIP2 to generate IP3 and DAG, leading to Ca2+ release.

Protein Kinase C (PKC) Activation

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[4][6] Activated PKC isoforms can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating further downstream signaling events.

Diagram: PKC Activation by DAG and Calcium

PKC_Activation DAG DAG PKC PKC DAG->PKC Ca2 Intracellular Ca2+ Ca2->PKC Substrates Substrate Proteins PKC->Substrates Phosphorylates

Caption: DAG and intracellular calcium synergistically activate Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Cascades

Ceruletide stimulation leads to the activation of all three major MAPK pathways: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAP kinases.[7][8][9] The activation of these kinases is often dependent on the upstream activation of PKC and intracellular calcium signaling.

  • ERK Pathway: The ERK pathway is typically associated with cell growth, differentiation, and survival. In the context of ceruletide signaling, ERK activation can contribute to both physiological and pathological responses.

  • JNK and p38 Pathways: The JNK and p38 pathways are often referred to as stress-activated protein kinase (SAPK) pathways and are typically involved in cellular stress responses, inflammation, and apoptosis. Supramaximal stimulation with ceruletide leads to a robust and sustained activation of JNK and p38.[7][10]

Quantitative Data: Ceruletide-Induced MAPK Activation

PathwayActivation Time Course
JNK4-fold increase at 5 and 15 min (secretory dose); 27-fold increase at 15 min (supramaximal dose)
p38Rapidly activated, more so than JNK and ERK with supramaximal stimulation
ERKActivated at lower ceruletide doses, with a 10-fold increase at 5 min with supramaximal stimulation

Diagram: Ceruletide-Induced MAPK Signaling

MAPK_Pathway cluster_mapk MAPK Cascades Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Upstream Upstream Kinases (e.g., PKC, CaMKs) CCKR->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 Downstream Transcription Factors & Other Substrates ERK->Downstream JNK->Downstream p38->Downstream

Caption: Ceruletide activates ERK, JNK, and p38 MAPK pathways via upstream signaling.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses. In pancreatic acinar cells, supramaximal doses of ceruletide lead to the rapid activation of NF-κB.[11] This activation is detectable as early as 15 minutes after ceruletide administration and is correlated with the degradation of the inhibitory protein IκBα.[11] The activation of NF-κB is thought to be a key event in the pathogenesis of ceruletide-induced pancreatitis.

Diagram: Ceruletide-Induced NF-κB Activation

NFkB_Pathway Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Upstream Upstream Signals (Ca2+, PKC, ROS) CCKR->Upstream IKK IKK Complex Upstream->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Ceruletide activates NF-κB, leading to inflammatory gene expression.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important inflammatory signaling cascade activated by ceruletide. In pancreatic acinar cells, ceruletide treatment leads to the phosphorylation and activation of JAK2 and STAT3.[12] This activation is significantly increased at 6 and 12 hours post-treatment and is associated with the production of pro-inflammatory cytokines such as IL-6 and TGF-β1.[12]

Quantitative Data: Ceruletide-Induced JAK/STAT Activation

Pathway ComponentActivation Time Course
p-JAK2Significantly increased at 6 and 12 hours
p-STAT3Significantly increased at 6 and 12 hours

Diagram: Ceruletide-Induced JAK/STAT Signaling

JAK_STAT_Pathway Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR JAK2 JAK2 CCKR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocates Gene_Expression Cytokine Gene Expression Nucleus->Gene_Expression

References

Methodological & Application

Preparation of Ceruletide Diethylamine Solution for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog Litoria caerulea, is a potent cholecystokinin (CCK) receptor agonist.[1][2] Its diethylamine salt, Ceruletide diethylamine, is utilized in biomedical research to induce experimental pancreatitis in animal models and for its effects on gastrointestinal smooth muscle and secretion.[1][3] Proper preparation of this compound solution for injection is critical to ensure the accuracy, reproducibility, and safety of experimental outcomes. These application notes provide a detailed protocol for the preparation, sterilization, and quality control of this compound solutions intended for research and preclinical studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and formulation.

PropertyValue
Synonyms Caerulein diethylamine, Cerulein diethylamine
Molecular Formula C₅₈H₇₃N₁₃O₂₁S₂ · (C₂H₅)₂NH
Molecular Weight ~1426.58 g/mol
Appearance Lyophilized white powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Water.
Storage (Lyophilized Powder) -20°C for long-term storage (up to 3 years), protected from moisture and light.
Storage (Stock Solution) Aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Note: The diethylamine salt of Ceruletide is commercially available in an aqueous solution, indicating its solubility in water. The diethylamine likely enhances solubility and stability.[3]

Experimental Protocols

I. Reconstitution of Lyophilized this compound Powder

This protocol describes the reconstitution of lyophilized this compound to prepare a stock solution.

Materials:

  • This compound lyophilized powder

  • Sterile, pyrogen-free water for injection or 1% Ammonium Hydroxide (NH₄OH) solution

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, pyrogen-free tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the reconstitution solvent to equilibrate to room temperature before use.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

  • Solvent Addition: Aseptically add the desired volume of sterile water for injection or 1% NH₄OH to the vial to achieve a stock concentration of, for example, 1 mg/mL.

  • Dissolution: Gently swirl the vial to dissolve the powder. If necessary, vortex briefly. For compounds that are difficult to dissolve, sonication may be used to aid dissolution.

  • Dilution (if using NH₄OH): If 1% NH₄OH was used for initial reconstitution, dilute the solution to the desired stock concentration (e.g., 1 mg/mL) with a sterile buffer such as PBS.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, polypropylene microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

II. Preparation of Working Solution for Injection

This protocol outlines the dilution of the stock solution to the final working concentration for parenteral administration.

Materials:

  • This compound stock solution (from Protocol I)

  • Sterile, pyrogen-free 0.9% saline or PBS

  • Sterile syringes and needles

  • Sterile, polypropylene tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculation: Calculate the required volume of the stock solution based on the desired final injection concentration and the total volume of the working solution needed for the experiment.

  • Dilution: In a sterile tube, dilute the calculated volume of the stock solution with the appropriate volume of sterile 0.9% saline or PBS to achieve the final working concentration.

  • Mixing: Gently mix the solution by inverting the tube or by gentle vortexing.

  • Visual Inspection: Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.

  • Use: The working solution should be prepared fresh on the day of the experiment and used promptly.

III. Sterilization of the Final Solution

For parenteral administration, the final working solution must be sterile. As Ceruletide is a peptide and may be heat-labile, sterile filtration is the recommended method of sterilization.

Materials:

  • Prepared this compound working solution

  • Sterile syringe

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

  • Sterile, pyrogen-free collection vial

Procedure:

  • Filter Preparation: Aseptically attach the sterile 0.22 µm syringe filter to a sterile syringe.

  • Filtration: Draw the prepared this compound working solution into the syringe.

  • Collection: Carefully push the plunger of the syringe to pass the solution through the sterile filter into a sterile, pyrogen-free collection vial.

  • Labeling and Storage: Label the vial with the contents, concentration, and date of preparation. If not for immediate use, store under appropriate conditions, though immediate use is recommended.

Quality Control

To ensure the safety, efficacy, and reproducibility of experiments, the prepared this compound solution should undergo quality control testing.

ParameterMethodAcceptance Criteria
Purity and Identity High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)Purity: ≥95% as determined by HPLC peak area. Identity: Mass spectrum corresponds to the theoretical mass of this compound.
Sterility USP <71> Sterility Tests (Membrane Filtration or Direct Inoculation)No evidence of microbial growth after the incubation period.[4][5][6]
Bacterial Endotoxins USP <85> Bacterial Endotoxins Test (Limulus Amebocyte Lysate - LAL test)Endotoxin levels must be below the established limit for the specific route of administration and dosage.[7][8][9]
pH pH meterWithin a physiologically acceptable range (typically pH 6.5-7.5).
Visual Inspection Direct observationClear, colorless solution, free from visible particulate matter.

Diagrams

G cluster_prep Preparation Workflow lyophilized Lyophilized Ceruletide Diethylamine Powder reconstitution Reconstitution (Sterile Water or 1% NH4OH) lyophilized->reconstitution stock Stock Solution (e.g., 1 mg/mL in PBS) reconstitution->stock dilution Dilution (Sterile Saline or PBS) stock->dilution working Working Solution dilution->working sterilization Sterile Filtration (0.22 µm filter) working->sterilization final_product Sterile Injectable Solution sterilization->final_product

Caption: Workflow for this compound Solution Preparation.

G cluster_qc Quality Control Parameters solution Prepared Solution purity Purity & Identity (HPLC-MS) solution->purity sterility Sterility (USP <71>) solution->sterility endotoxins Bacterial Endotoxins (USP <85>) solution->endotoxins ph pH solution->ph visual Visual Inspection solution->visual

Caption: Key Quality Control Tests for Injectable Ceruletide Solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing acute and chronic pancreatitis in mice using Ceruletide (also known as caerulein), a cholecystokinin (CCK) receptor agonist. This model is a cornerstone in pancreatitis research, allowing for the investigation of disease pathogenesis and the evaluation of novel therapeutic agents.

Introduction

Ceruletide-induced pancreatitis is a widely used and reproducible animal model that mimics many features of human pancreatitis.[1] By administering supraphysiological doses of Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, researchers can trigger the premature activation of digestive enzymes within pancreatic acinar cells.[2] This leads to autodigestion, inflammation, edema, and in severe or repeated cases, fibrosis of the pancreas.[2][3] The severity of pancreatitis can be modulated by adjusting the dose and number of Ceruletide injections.[1][3]

Mechanism of Action

Ceruletide is an analog of cholecystokinin (CCK) and exerts its effects by binding to CCK receptors on pancreatic acinar cells.[4] While physiological doses of CCK stimulate the secretion of digestive enzymes, supraphysiological doses, as used in this model, lead to the dysregulation of enzyme production and secretion. This results in the intracellular activation of zymogens, leading to acinar cell injury, release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the pancreas.[4]

Ceruletide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Gq Gq Protein CCKR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Zymogen Zymogen Activation (e.g., Trypsinogen to Trypsin) Ca2->Zymogen NFkB NF-κB Activation PKC->NFkB AcinarCellInjury Acinar Cell Injury & Necrosis Zymogen->AcinarCellInjury Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Inflammation->AcinarCellInjury

Figure 1: Simplified signaling pathway of Ceruletide-induced pancreatitis.

Recommended Dosages and Timelines

The following tables summarize the recommended dosages and experimental timelines for inducing acute and chronic pancreatitis in mice using Ceruletide. The C57BL/6 mouse strain is commonly used for these models.[4]

Table 1: Acute Pancreatitis Induction

ParameterRecommendationNotes
Mouse Strain C57BL/6 (8-12 weeks old)Other strains like FVB/N may show different sensitivities.[5]
Ceruletide Dose 50 µg/kg body weight per injectionDoses can range from 50-100 µg/kg.[4]
Administration Intraperitoneal (i.p.) injectionSubcutaneous injection is also possible.[3]
Injection Frequency Hourly injections for 6-10 hoursThe number of injections determines the severity.[2][6]
Peak Injury 3-6 hours after the last injectionHistological changes are maximal at this time.[1]
Resolution Begins to resolve by 24 hoursThe pancreas may appear morphologically normal after one week.[1][4]
Optional Severity Enhancement Co-administration of Lipopolysaccharide (LPS)A single dose of LPS (10 mg/kg, i.p.) after the last Ceruletide injection can induce a more severe, necrotizing pancreatitis.[6][7]

Table 2: Chronic Pancreatitis Induction

ParameterRecommendationNotes
Mouse Strain C57BL/6 (female, 8 weeks old)
Ceruletide Dose 50 µg/kg body weight per injection
Administration Intraperitoneal (i.p.) injection
Injection Regimen Hourly injections for 6 hours, repeated 3 days a week for 4 weeksThis protocol mimics recurrent acute pancreatitis leading to chronic changes.[1][4]
Endpoint 3 days after the last series of injectionsAllows for the assessment of established chronic changes.[4]
Expected Outcome Glandular atrophy, immune cell infiltration, fibrosis, and ductal distortion.[4]

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis

Materials:

  • Ceruletide

  • Sterile 0.9% saline

  • C57BL/6 mice (8-12 weeks old)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

  • Fasting: Fast mice overnight but allow free access to water.

  • Ceruletide Preparation: Prepare a fresh solution of Ceruletide in sterile 0.9% saline. A common concentration is 5 µg/mL to allow for an appropriate injection volume.

  • Induction: Administer hourly intraperitoneal injections of Ceruletide at a dose of 50 µg/kg body weight for a total of 7 to 10 injections.[4] Control animals should receive an equivalent volume of sterile saline.

  • Euthanasia and Sample Collection: Euthanize mice at predetermined time points after the final injection (e.g., 1, 6, 12, or 24 hours).[2]

  • Blood Collection: Collect blood via cardiac puncture for serum analysis of amylase and lipase.[2]

  • Pancreas Dissection: Immediately dissect the pancreas, carefully removing any attached adipose and lymphoid tissue.

  • Tissue Processing: A portion of the pancreas should be fixed in 10% neutral buffered formalin for histological analysis. The remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Protocol 2: Assessment of Pancreatitis Severity

Biochemical Markers:

  • Serum Amylase and Lipase: These are the most common biochemical markers for pancreatitis.[8] Their levels in the serum are significantly elevated following Ceruletide administration, typically peaking within 24 hours.[9]

  • Myeloperoxidase (MPO) Activity: Pancreatic MPO activity can be measured as an indicator of neutrophil infiltration and inflammation.[8]

  • Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α and IL-1β in the serum or pancreatic tissue homogenates can be quantified using ELISA or other immunoassays.[4]

Histological Analysis:

  • Hematoxylin and Eosin (H&E) Staining: Formalin-fixed, paraffin-embedded pancreatic tissue sections should be stained with H&E to assess the key histopathological features of pancreatitis.

  • Scoring: The severity of pancreatitis should be scored by a trained histologist blinded to the experimental groups. The scoring system typically evaluates:

    • Edema: The degree of interstitial fluid accumulation.[10][11]

    • Inflammatory Cell Infiltration: The extent of inflammatory cell presence in the pancreatic parenchyma.[5][10]

    • Acinar Cell Necrosis: The percentage of acinar cells exhibiting signs of necrosis.[10][12]

Table 3: Histological Scoring of Acute Pancreatitis

ScoreEdemaInflammatory Cell InfiltrationAcinar Cell Necrosis
0 AbsentAbsentAbsent
1 Mild, focalFew scattered inflammatory cells<5% of acinar cells
2 Moderate, multifocalModerate infiltration in several areas5-20% of acinar cells
3 Severe, diffuseDiffuse, dense infiltration>20% of acinar cells

Note: This is a generalized scoring system. Specific scoring criteria may vary between institutions and studies.[11][13]

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase cluster_sample_collection Sample Collection Phase cluster_analysis Analysis Phase Acclimatize Acclimatize Mice (1 week) Fast Fast Mice Overnight Acclimatize->Fast Prepare_Ceruletide Prepare Ceruletide Solution Fast->Prepare_Ceruletide Inject_Ceruletide Hourly Intraperitoneal Injections of Ceruletide (50 µg/kg) Prepare_Ceruletide->Inject_Ceruletide Euthanize Euthanize Mice at Pre-determined Time Points Inject_Ceruletide->Euthanize Collect_Blood Collect Blood via Cardiac Puncture Euthanize->Collect_Blood Dissect_Pancreas Dissect Pancreas Euthanize->Dissect_Pancreas Serum_Analysis Serum Analysis (Amylase, Lipase, Cytokines) Collect_Blood->Serum_Analysis Histology Histological Analysis (H&E Staining & Scoring) Dissect_Pancreas->Histology Biochemical_Analysis Pancreatic Tissue Analysis (MPO, etc.) Dissect_Pancreas->Biochemical_Analysis

References

Application Notes and Protocols for Ceruletide Diethylamine in Exocrine Pancreatic Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ceruletide diethylamine, a synthetic analogue of cholecystokinin (CCK), for the study of exocrine pancreatic function. This document outlines the underlying principles, detailed experimental protocols for both in vivo and in vitro applications, and expected outcomes.

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea.[1] It functions as a potent CCK receptor agonist, stimulating pancreatic acinar cells to secrete digestive enzymes and fluid.[1][2] This property makes it an invaluable tool for assessing exocrine pancreatic function in both clinical and preclinical research settings. It is frequently used in conjunction with secretin, a hormone that primarily stimulates ductal cells to release bicarbonate-rich fluid.[3] The combined Secretin-Ceruletide test is considered a gold standard for evaluating pancreatic secretory capacity.[4] In experimental models, administration of supraphysiological doses of ceruletide is a widely accepted method for inducing acute and chronic pancreatitis, providing a reproducible model to study the pathophysiology of the disease.[5][6]

Mechanism of Action

Ceruletide exerts its effects by binding to CCK receptors on pancreatic acinar cells.[2] This binding initiates a cascade of intracellular signaling events, leading to the secretion of digestive enzymes such as amylase, lipase, trypsin, and chymotrypsin.[7][8]

Signaling Pathway of Ceruletide in Pancreatic Acinar Cells

The binding of ceruletide to the G-protein coupled CCK receptor on the pancreatic acinar cell membrane triggers a well-defined signaling cascade. This activation leads to the dissociation of the G-protein subunits, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC). These signaling events ultimately converge on pathways involving Mitogen-Activated Protein Kinases (MAPKs), such as ERK and JNK, and the transcription factor NF-κB, leading to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.[7][9][10]

Ceruletide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceruletide Ceruletide CCK_R CCK Receptor (G-protein coupled) Ceruletide->CCK_R Binds to G_protein G-protein CCK_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates MAPK MAPK Pathway (ERK, JNK) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Zymogen Zymogen Granule Fusion MAPK->Zymogen NFkB->Zymogen Enzyme_Secretion Enzyme Secretion (Amylase, Lipase, etc.) Zymogen->Enzyme_Secretion

Ceruletide Signaling Pathway in Pancreatic Acinar Cells.

Experimental Protocols

Secretin-Ceruletide Test for Pancreatic Function in Humans

This test is a direct pancreatic function test used to assess the secretory capacity of the exocrine pancreas.

Protocol:

  • Patient Preparation: The patient should fast overnight.

  • Procedure:

    • A duodenal tube is inserted to collect pancreatic juice.

    • A baseline collection of duodenal fluid is performed.

    • Secretin is administered intravenously at a dose of 1 clinical unit (CU)/kg.[11]

    • Following secretin administration, ceruletide is infused intravenously at a rate of 75-100 ng/kg/hour for 90 minutes.[3][4]

    • Duodenal contents are continuously collected at 15-minute intervals throughout the infusion.[4]

  • Analysis: The collected duodenal juice is analyzed for volume, bicarbonate concentration, and enzyme activity (e.g., amylase, lipase, trypsin, chymotrypsin).

Data Presentation:

ParameterHealthy Control Subjects (Mean ± SD)Reference
Bicarbonate Output (mEq/15 min)
Stimulated (Secretin + Ceruletide)2.17 ± 1.12 mM (maximal plasma bicarbonate decrease)[12]
Enzyme Output (Units/15 min)
AmylaseVaries by assay[3][4]
LipaseVaries by assay[3][4][13]
ChymotrypsinVaries by assay[3]
Induction of Experimental Pancreatitis in Mice

Ceruletide is widely used to induce a reproducible model of acute and chronic pancreatitis in rodents.

Protocol:

  • Animals: C57BL/6 mice (8-12 weeks old) are commonly used.[5]

  • Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline.

  • Administration: Administer hourly intraperitoneal (i.p.) injections of ceruletide at a dose of 50 µg/kg for a total of 7-10 injections.[5][6]

  • Endpoint: Mice can be euthanized at various time points after the final injection (e.g., 6, 12, 24 hours) to assess the severity of pancreatitis.

  • Analysis:

    • Serum Analysis: Collect blood to measure serum amylase and lipase levels.[14]

    • Histology: Harvest the pancreas for histological examination (e.g., H&E staining) to assess edema, inflammation, and acinar cell necrosis.[5][15]

Data Presentation:

ParameterControl (Saline)Ceruletide-treated (50 µg/kg x 7)Reference
Serum Amylase (U/L) Baseline levelsSignificantly elevated (e.g., > 3-fold increase)[6][16]
Serum Lipase (U/L) Baseline levelsSignificantly elevated (e.g., > 5-8 fold increase)[6][16]

Protocol:

  • Animals: Female C57BL/6 mice are often used.[5]

  • Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline.

  • Administration: Administer intraperitoneal injections of ceruletide at a dose of 50 µg/kg, three days a week for four weeks.[5]

  • Endpoint: Mice are typically sacrificed three days after the last injection.[5]

  • Analysis:

    • Histology: Harvest the pancreas for histological analysis to observe features of chronic pancreatitis such as glandular atrophy, immune cell infiltration, and ductal distortion.[5]

Experimental Workflow for Induction of Acute Pancreatitis in Mice

The following diagram illustrates the typical workflow for inducing and assessing acute pancreatitis in a mouse model using ceruletide.

Experimental_Workflow cluster_preparation Preparation cluster_induction Induction cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-12 weeks) IP_Injections Hourly Intraperitoneal Injections (7-10 doses) Animal_Acclimation->IP_Injections Ceruletide_Prep Ceruletide Preparation (50 µg/kg in saline) Ceruletide_Prep->IP_Injections Euthanasia Euthanasia (at desired time point) IP_Injections->Euthanasia Blood_Collection Blood Collection Euthanasia->Blood_Collection Pancreas_Harvest Pancreas Harvest Euthanasia->Pancreas_Harvest Serum_Analysis Serum Amylase & Lipase Measurement Blood_Collection->Serum_Analysis Histology Histological Examination (H&E Staining) Pancreas_Harvest->Histology

Workflow for Ceruletide-Induced Acute Pancreatitis in Mice.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of ceruletide on pancreatic secretion from various studies.

Table 1: Pancreatic Secretion in Humans Following Secretin and Ceruletide Stimulation

StudyStimulantsParameterResult
Ribet et al. (1976)Secretin (0.5 CU/kg/h) + Caerulein (75 ng/kg/h)Bicarbonate, Lipase, ChymotrypsinMaximal or near-maximal stimulation
Domínguez-Muñoz et al. (2004)Secretin (1 U/kg/h) + Caerulein (100 ng/kg/h)Zinc OutputCorrelated significantly with enzyme and bicarbonate output (r = 0.670 to 0.855)
Gullo (1988)Secretin (1 CU/kg/h) + Cerulein (100 ng/kg/h) vs (50 ng/kg/h)Enzyme ResponseSignificantly higher with 100 ng/kg/h dose

CU: Clinical Unit

Table 2: Serum Enzyme Levels in Mice with Ceruletide-Induced Acute Pancreatitis

StudyCeruletide DoseTime PointSerum AmylaseSerum Lipase
Generic Model50 µg/kg (hourly x 7)8 hours post-induction> 3-fold increase> 5-8 fold increase
Mahmoodi et al. (2018)100 µg/kg (hourly x 7)12 hours post-inductionMaximum level observedMaximum level observed

Conclusion

This compound is a versatile and potent tool for investigating exocrine pancreatic function. Its well-characterized mechanism of action and the established protocols for its use in both human and animal studies make it an essential compound for researchers in gastroenterology, physiology, and pharmacology. The Secretin-Ceruletide test remains a valuable diagnostic tool for assessing pancreatic insufficiency, while the ceruletide-induced pancreatitis model is indispensable for studying the pathogenesis of this disease and for the development of novel therapeutic agents. Careful adherence to established protocols and appropriate analysis of endpoints will ensure the generation of reliable and reproducible data.

References

In Vitro Applications of Ceruletide Diethylamine in Acinar Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide diethylamine, a synthetic analogue of the cholecystokinin (CCK) octapeptide, is a cornerstone pharmacological tool for the in vitro study of pancreatic acinar cell physiology and pathophysiology. Its ability to bind to CCK receptors makes it an invaluable agent for simulating both physiological and supraphysiological responses in cultured acinar cells.[1][2] At physiological concentrations, ceruletide stimulates digestive enzyme secretion, whereas at supraphysiological doses, it induces a state mimicking acute pancreatitis, characterized by cellular injury, inflammation, and altered signaling cascades.[2][3][4] This makes ceruletide an essential compound for modeling pancreatitis in vitro to investigate its molecular mechanisms and to screen potential therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in acinar cell culture, with a focus on inducing pancreatitis-like conditions, studying cellular signaling, and assessing cellular responses.

Data Presentation: Quantitative Effects of Ceruletide on Acinar Cells

The following tables summarize the dose-dependent effects of ceruletide on various parameters in pancreatic acinar cell cultures. These values are compiled from multiple studies and can serve as a guide for experimental design.

ParameterCell TypeCeruletide ConcentrationIncubation TimeObserved EffectReference
Cell Growth & Proliferation
[3H]Thymidine IncorporationPrimary Mouse Acinar Cells0.1 nM-Detectable increase[5][6]
1 nM-Half-maximal increase[5][6]
10 nM-Maximal (threefold) increase[5][6]
DNA ContentPrimary Mouse Acinar CellsNot Specified9 days152% increase[5][6]
Protein ContentPrimary Mouse Acinar CellsNot Specified9 days89% increase[5][6]
Induction of Pancreatitis-Like Injury
Amylase SecretionDispersed Rat Pancreatic Acini10 pM - 0.1 nM-Increased secretion[7]
> 0.1 nM-Progressively decreased secretion[7]
LDH Leakage (% of total)Isolated Acinar Cells1-100 nM2 hoursDose-dependent increase[8]
Cell ViabilityPrimary Acinar Cells100 nM24 hoursDecreased viability[9]
Inflammatory & Apoptotic Responses
IL-6 ExpressionAR42J Cells10⁻⁸ M24 hoursTime-dependent increase[10]
ApoptosisAR42J Cells10⁻⁷ M24 hoursDose-dependent increase[10]
Acinar-to-Ductal Metaplasia
Amylase mRNA Expression266-6 CellsNot SpecifiedDay 3, 5Decreased expression[11]
CK19 mRNA Expression266-6 CellsNot SpecifiedDay 3, 5Increased expression[11]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Pancreatic Acinar Cells

This protocol describes the isolation of pancreatic acini from mice for subsequent in vitro treatment with ceruletide.

Materials:

  • Mouse pancreas

  • Collagenase Type IV (0.5 mg/ml)

  • DMEM F-12 media (without phenol red)

  • Bovine Serum Albumin (BSA)

  • HEPES incubation buffer

  • Soybean trypsin inhibitor

Procedure:

  • Euthanize a mouse via CO2 asphyxiation.

  • Excise the pancreas and place it in ice-cold HEPES incubation buffer.

  • Mince the tissue finely using dissection scissors for 3-5 minutes until the solution appears evenly dispersed.[8]

  • Digest the tissue with collagenase type IV (0.5 mg/ml) in supplemented DMEM F-12 media.[8] The digestion time can be variable.[12]

  • Resuspend the isolated acini in fresh DMEM F-12 media.

  • For short-term experiments (up to 24 hours), acini can be kept in suspension. For longer-term cultures (up to 10 days), it is recommended to seed the acini on matrix scaffolds like type I collagen.[13]

  • To prepare collagen-coated plates, add 1 ml of type I collagen solution (50 µg/ml in 0.02 M acetic acid) to each well of a 6-well plate and incubate for 1 hour at 37°C. Aspirate the solution and rinse with PBS before seeding the cells.[13]

Protocol 2: Induction of an In Vitro Model of Acute Pancreatitis

This protocol details the use of ceruletide to induce a pancreatitis-like state in cultured acinar cells.

Materials:

  • Cultured pancreatic acinar cells (primary or cell lines like AR42J)

  • This compound stock solution

  • Appropriate cell culture medium

  • Reagents for downstream analysis (e.g., LDH assay kit, ELISA kits for cytokines)

Procedure:

  • Plate the acinar cells at the desired density in a suitable culture vessel.

  • Allow the cells to adhere and stabilize overnight.

  • Prepare working concentrations of ceruletide by diluting the stock solution in the culture medium. A common concentration to induce injury is 100 nM.[8][9]

  • Replace the existing medium with the ceruletide-containing medium.

  • Incubate the cells for the desired duration. For cell injury assays like LDH leakage, a 2-hour incubation is often sufficient.[8] For studying gene expression changes or apoptosis, longer incubation times (e.g., 24 hours) may be necessary.[10]

  • After incubation, collect the cell supernatant and/or lyse the cells for downstream analysis.

Protocol 3: Assessment of Cell Injury and Viability

Lactate Dehydrogenase (LDH) Assay:

  • Following ceruletide treatment, carefully collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • To determine the total LDH content, lyse the remaining cells and measure the LDH activity in the lysate.

  • Calculate the percentage of LDH leakage as (LDH in supernatant / (LDH in supernatant + LDH in lysate)) * 100.

Calcein AM Viability Assay:

  • After ceruletide treatment, wash the cells with PBS.

  • Incubate the cells with Calcein AM solution in the dark according to the manufacturer's protocol.

  • Measure the fluorescence at the appropriate wavelength to determine the number of viable cells.

Signaling Pathways and Visualizations

Ceruletide administration in acinar cells activates a complex network of intracellular signaling pathways, particularly at supraphysiological concentrations, leading to inflammation and apoptosis.

Ceruletide-Induced Inflammatory Signaling Pathway

Ceruletide_Inflammatory_Signaling Ceruletide Ceruletide CCK_R CCK Receptor Ceruletide->CCK_R G_Protein G-Protein CCK_R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release NADPH_Oxidase NADPH Oxidase Ca_release->NADPH_Oxidase activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS IKK IκB Kinase (IKK) ROS->IKK activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_exp Cytokine Expression (e.g., IL-6) Nucleus->Cytokine_exp promotes

Experimental Workflow for In Vitro Pancreatitis Model

Experimental_Workflow cluster_analysis Analysis Options start Start: Isolate/Culture Pancreatic Acinar Cells treatment Treat with Ceruletide (e.g., 100 nM for 2-24h) start->treatment collect Collect Supernatant and/or Cell Lysate treatment->collect analysis Downstream Analysis collect->analysis injury_assay Cell Injury Assays (LDH, Viability) analysis->injury_assay assess inflammation_assay Inflammation Assays (ELISA for Cytokines) analysis->inflammation_assay measure apoptosis_assay Apoptosis Assays (Caspase Activity, DNA Fragmentation) analysis->apoptosis_assay detect gene_exp_assay Gene Expression Analysis (RT-qPCR, Western Blot) analysis->gene_exp_assay quantify

Ceruletide-Induced Apoptosis Signaling Pathway

Ceruletide_Apoptosis_Signaling Ceruletide High-Dose Ceruletide CCK_R CCK Receptor Ceruletide->CCK_R Ca_overload Intracellular Ca²⁺ Overload CCK_R->Ca_overload Mitochondria Mitochondrial Injury Ca_overload->Mitochondria p53 p53 Accumulation Ca_overload->p53 Cyto_c Cytochrome c Release Mitochondria->Cyto_c Bax Bax Expression p53->Bax Bax->Cyto_c promotes Caspase3 Caspase-3 Activation Cyto_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_frag DNA Fragmentation Apoptosis->DNA_frag

Conclusion

This compound is a versatile and indispensable tool for in vitro research on pancreatic acinar cells. The protocols and data presented here provide a framework for utilizing ceruletide to investigate a range of cellular processes, from physiological secretion to the pathological changes associated with acute pancreatitis. By carefully selecting the appropriate concentration and duration of treatment, researchers can reliably model specific aspects of acinar cell function and dysfunction, paving the way for a deeper understanding of pancreatic biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Injection of Ceruletide in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, also known as caerulein, is a decapeptide originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It is a potent analog of cholecystokinin (CCK) and gastrin, exerting its effects through binding to CCK receptors. In preclinical research involving rodents, Ceruletide is a critical tool for inducing experimental acute and chronic pancreatitis, as well as for studying visceral pain and gastrointestinal physiology. The choice of administration route, primarily intraperitoneal (IP) or subcutaneous (SC), can significantly influence the experimental outcomes. These application notes provide a detailed comparison of IP and SC injection of Ceruletide in rodents, summarizing quantitative data, and offering comprehensive experimental protocols and an overview of the relevant signaling pathways.

Pharmacokinetics and Route-Specific Considerations

The selection of the administration route for Ceruletide depends on the desired speed of onset, duration of action, and the specific experimental model. While detailed comparative pharmacokinetic studies for Ceruletide via IP and SC routes are not extensively available in the literature, some general principles and study-specific findings can guide the decision-making process.

A study comparing radioactivity levels in plasma immediately after administration of radiolabeled Ceruletide in rats found the order to be intravenous > intramuscular > subcutaneous > intraperitoneal.[1] This suggests a potentially slower initial absorption from the peritoneal cavity compared to a subcutaneous injection. However, another study noted that after intramuscular injection in rats, the maximum blood level of radioactivity was reached within 5 minutes.[1]

Intraperitoneal (IP) Injection:

  • Absorption: IP administration allows for rapid absorption into the portal circulation, providing a quick onset of action. This route is commonly favored in mice for inducing acute pancreatitis due to its technical ease and the ability to administer repeated doses.

  • Considerations: There is a risk of injecting into abdominal organs, which can lead to variability in absorption and potential animal welfare concerns.

Subcutaneous (SC) Injection:

  • Absorption: SC injection typically results in a slower and more sustained absorption compared to the IP route, leading to a more prolonged effect. This can be advantageous for studies requiring a less acute but more sustained stimulation of the pancreas.

  • Considerations: The absorption rate can be influenced by factors such as the injection site and local blood flow.

Quantitative Data Summary

The following tables summarize typical dosages and reported physiological effects of Ceruletide administered via IP and SC routes in rodents. Direct comparative pharmacokinetic parameters (Cmax, Tmax, AUC) are not well-documented in publicly available literature.

Table 1: Typical Dosages for Ceruletide Administration in Rodents
Application Species Route of Administration Dosage
Induction of Acute PancreatitisMouseIntraperitoneal (IP)50 µg/kg, hourly injections for 6-12 hours
Induction of Acute PancreatitisRatIntraperitoneal (IP)50 µg/kg, hourly injections
Induction of Acute PancreatitisRatSubcutaneous (SC)20 µg/kg, four hourly injections
Visceral Pain ModelMouseIntraperitoneal (IP)25-50 µg/kg, hourly injections for 6 hours over 2 days
Pancreatic Growth StudiesRat (suckling)Subcutaneous (SC)1-100 µg/kg, three times daily
Pancreatic Secretion StudiesRatSubcutaneous (SC)2-20 µg/kg, four hourly injections
Table 2: Physiological and Pathological Effects of Ceruletide Administration
Parameter Intraperitoneal (IP) Effects Subcutaneous (SC) Effects
Serum Amylase and Lipase Significant elevation, peaking around 8-12 hours after the first injection.Dose-dependent increases in serum amylase.
Pancreatic Edema Maximal edema is typically observed around 7-8 hours after the initial injections.Induces pancreatic edema.
Inflammatory Cell Infiltration Prominent infiltration of neutrophils and other inflammatory cells into the pancreatic tissue.Leads to histological evidence of inflammation.
Acinar Cell Injury/Necrosis Causes cytoplasmic vacuolization and acinar cell necrosis, with severity dependent on the number of injections.Results in histological alterations, including cytoplasmic vacuoles and acinar cell necrosis.
Pain-like Behaviors Induces mechanical hypersensitivity.Elicits visceral pain responses.

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Mice via Intraperitoneal (IP) Injection

Objective: To induce a mild to severe model of acute pancreatitis in mice for pathophysiological studies.

Materials:

  • Ceruletide (lyophilized powder)

  • Sterile 0.9% saline

  • Male C57BL/6J mice (8-10 weeks old)

  • 1 mL syringes with 27-30 gauge needles

  • Animal scale

Procedure:

  • Preparation of Ceruletide Solution: Reconstitute Ceruletide in sterile 0.9% saline to a final concentration of 5 µg/mL. For a 25g mouse receiving a 50 µg/kg dose, this would be 0.125 µg in 25 µL. It is often practical to prepare a slightly larger volume for ease of handling and to account for any dead space in the syringe.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer Ceruletide at a dose of 50 µg/kg via intraperitoneal injection.

    • For a mild model, a single injection may be sufficient. For a more severe model, repeat the injections hourly for a total of 7 to 12 injections.

  • Post-Injection Monitoring:

    • Monitor the animals for signs of pain or distress.

    • Euthanize mice at desired time points (e.g., 8, 12, 24 hours after the first injection) for tissue and blood collection.

  • Endpoint Analysis:

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Harvest the pancreas for histological evaluation (H&E staining) and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Protocol 2: Induction of Acute Pancreatitis in Rats via Subcutaneous (SC) Injection

Objective: To induce acute pancreatitis in rats for studying pancreatic secretion and histological changes.

Materials:

  • Ceruletide (lyophilized powder)

  • Sterile 0.9% saline

  • Male Sprague-Dawley rats (200-250 g)

  • 1 mL syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of Ceruletide Solution: Reconstitute Ceruletide in sterile 0.9% saline to a suitable concentration. For a 250g rat receiving a 20 µg/kg dose, this would be 5 µg.

  • Animal Handling and Dosing:

    • Weigh each rat to calculate the accurate dose volume.

    • Administer Ceruletide at a dose of 20 µg/kg via subcutaneous injection in the loose skin over the back.

    • Repeat the injections at hourly intervals for a total of four injections.

  • Post-Injection Monitoring:

    • Observe the rats for any adverse reactions.

    • Animals can be placed in metabolic cages to collect pancreatic juice if cannulated.

  • Endpoint Analysis:

    • Collect blood at various time points to measure plasma amylase and lipase levels.

    • At the end of the experiment, euthanize the rats and harvest the pancreas for weighing (to assess edema) and histological examination.

Signaling Pathways and Mechanisms of Action

Ceruletide exerts its physiological and pathophysiological effects primarily by binding to cholecystokinin (CCK) receptors, with a high affinity for the CCK1 receptor (formerly known as CCK-A receptor) found on pancreatic acinar cells.

Physiological Stimulation: At physiological doses, Ceruletide binding to CCK1 receptors on pancreatic acinar cells activates Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting transient increase in intracellular Ca2+ concentration is a key signal for the secretion of digestive enzymes.

Supramaximal Stimulation and Pancreatitis: The induction of pancreatitis with Ceruletide involves supramaximal stimulation of CCK1 receptors. This leads to a sustained, high-level increase in intracellular Ca2+, which triggers a cascade of detrimental events within the acinar cells.

Ceruletide_Signaling_Pathway cluster_downstream Downstream Effects cluster_patho Pathophysiological (Supramaximal Stimulation) Ceruletide Ceruletide CCK1R CCK1 Receptor Ceruletide->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Zymogen Zymogen Granule Fusion & Secretion (Physiological) Ca_release->Zymogen Triggers NFkB NF-κB Activation Ca_release->NFkB Sustained high Ca²⁺ Zymogen_act Intra-acinar Trypsinogen Activation Ca_release->Zymogen_act Sustained high Ca²⁺ Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Apoptosis Acinar Cell Apoptosis/Necrosis Inflammation->Apoptosis Zymogen_act->Apoptosis

Ceruletide Signaling Pathway in Pancreatic Acinar Cells

The experimental workflow for a typical Ceruletide-induced pancreatitis study is outlined below.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Acclimatize Rodents fasting Fast Animals (optional, e.g., 12h) start->fasting dosing Administer Ceruletide (IP or SC) fasting->dosing monitoring Monitor Animal Well-being dosing->monitoring euthanasia Euthanize at Pre-determined Timepoints monitoring->euthanasia blood Blood Collection (Serum Amylase/Lipase) euthanasia->blood tissue Pancreas Harvest (Histology, MPO, etc.) euthanasia->tissue analysis Data Analysis and Interpretation blood->analysis tissue->analysis

References

Ceruletide diethylamine stability and storage conditions for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Ceruletide Diethylamine Stability and Storage Conditions for Research

Ceruletide, a decapeptide analogue of cholecystokinin (CCK), is a potent agonist of cholecystokinin receptors.[1][2][3] It is widely used in biomedical research to stimulate gastric, biliary, and pancreatic secretions and to induce experimental pancreatitis in animal models.[2][4][5] The diethylamine salt of ceruletide is a common commercially available form.[6][7] Proper handling and storage of this compound are critical to ensure its stability and biological activity for reliable and reproducible experimental results.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state (solid or in solution) and storage conditions such as temperature and exposure to light.

Solid Form (Lyophilized Powder)

The lyophilized powder is the most stable form of this compound. For optimal stability, it should be stored in a dry, dark environment.[4][8]

Table 1: Recommended Storage Conditions for Solid this compound

Storage DurationTemperatureAdditional ConditionsExpected Shelf Life
Short-term (days to weeks)0 - 4 °CDry and darkNot specified
Long-term (months to years)-20 °CDry, dark, and desiccated>3 years[3][4]

Note: The product is generally stable for a few weeks during ordinary shipping at ambient temperatures.[4]

Solution Form

This compound in solution is less stable than the solid form and requires more stringent storage conditions. It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[3] Aliquoting the stock solution into single-use volumes is highly recommended.[9]

Table 2: Recommended Storage Conditions for this compound in Solution

SolventStorage TemperatureStorage DurationRecommendations
DMSO-80 °CUp to 1 year[3]Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[3]
-20 °CUp to 1 month[1][3]
Aqueous Buffer (e.g., PBS)-20 °C or lowerNot specified, for short-term usePrepare fresh and use immediately if possible. For storage, aliquot and freeze.[9]

Note: It is generally recommended to use solutions as soon as possible after preparation.[10]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol describes the preparation of a stock solution from the lyophilized powder.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity solvent (e.g., DMSO, sterile water, or 1% ammonium hydroxide)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect stability.

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements. DMSO is a common choice for creating a concentrated stock solution.[2][3][4] For some applications, aqueous buffers may be required. One supplier suggests reconstituting in 1% NH4OH before diluting with a buffer like PBS.[9]

  • Reconstitution:

    • Carefully open the vial.

    • Add the desired volume of the chosen solvent to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock in DMSO).

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[2]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C as recommended in Table 2.[1][3][9]

General Protocol for Assessing this compound Stability

This protocol outlines a general workflow for conducting a stability study of a this compound solution using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.

Materials:

  • This compound solution (prepared as in Protocol 2.1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column suitable for peptide analysis

  • Mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the this compound solution, perform an initial HPLC analysis.

    • Inject a known amount of the solution onto the HPLC column.

    • Run a gradient elution (e.g., from 5% to 95% mobile phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The area of the main peak corresponding to intact ceruletide is considered the 100% reference.

  • Sample Storage:

    • Aliquot the remaining solution into multiple tubes.

    • Store these aliquots under the desired test conditions (e.g., 4°C, room temperature, -20°C). Protect samples from light.[8][11]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, calculate the peak area of the intact ceruletide.

    • Determine the percentage of remaining ceruletide relative to the T=0 sample.

    • The appearance of new peaks in the chromatogram may indicate degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a this compound solution.

G prep Prepare Ceruletide Stock Solution t0 T=0 HPLC Analysis (Establish Baseline) prep->t0 store Store Aliquots under Various Conditions (e.g., 4°C, RT, -20°C) prep->store tp Time-Point Sampling (e.g., 24h, 1 week, 1 month) store->tp hplc HPLC Analysis of Samples tp->hplc data Data Analysis: Calculate % Remaining Ceruletide hplc->data

Caption: Workflow for Ceruletide Stability Assessment.

Signaling Pathway

Ceruletide acts as a cholecystokinin (CCK) receptor agonist. In pancreatic acinar cells, its overstimulation can lead to the activation of several inflammatory pathways, which is the basis for its use in experimental pancreatitis models.

G Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR NFkB NF-κB Activation CCKR->NFkB NADPH NADPH Oxidase Activation CCKR->NADPH ICAM1 ICAM-1 Upregulation NFkB->ICAM1 ROS Reactive Oxygen Species (ROS) NADPH->ROS Inflammation Pancreatic Inflammation and Cell Injury ICAM1->Inflammation ROS->Inflammation

Caption: Ceruletide-Induced Inflammatory Signaling.

References

Solubility of Ceruletide diethylamine in different laboratory solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) receptor agonist. Its diethylamine salt, ceruletide diethylamine, is utilized in research and clinical settings to stimulate gastric, biliary, and pancreatic secretions, and to induce experimental pancreatitis in animal models for studying the disease's pathophysiology. Accurate preparation of this compound solutions is critical for reliable experimental outcomes. This document provides detailed information on the solubility of this compound in various common laboratory solvents, protocols for its dissolution, and an overview of its primary signaling pathway.

Data Presentation: Solubility of Ceruletide and its Diethylamine Salt

The following table summarizes the available solubility data for both ceruletide and this compound. It is important to note that the solubility can be influenced by factors such as the purity of the peptide, temperature, and the use of agitation methods like sonication.

CompoundSolventSolubilityRemarks
CeruletideDimethyl Sulfoxide (DMSO)100 - 255 mg/mLSonication is recommended for dissolution.[1][2]
Water2.5 - 5 mg/mLSonication is recommended for dissolution.[1][2]
Water (calculated)0.0116 mg/mL (1.16e-02 g/L)[3]
Dimethylformamide (DMF)16.67 mg/mLSonication is recommended.[2]
This compound Dimethyl Sulfoxide (DMSO) Soluble Quantitative data not specified.[4]
Methanol 11.2 mg/mL (for a similar peptide hydrochloride) Data for a different peptide salt; may not be representative.
0.1N HCl 18.4 mg/mL (for a similar peptide hydrochloride) Data for a different peptide salt; may not be representative.
Water 11.2 mg/mL (for a similar peptide hydrochloride) Data for a different peptide salt; may not be representative.

Note: When quantitative data for this compound was unavailable, the general term "Soluble" is used.[4] For some solvents, data for a different peptide salt has been included to provide a potential starting point for solubility testing, but these values should be used with caution.

Experimental Protocols

This protocol provides a general guideline for dissolving lyophilized this compound powder. It is recommended to first test the solubility with a small amount of the peptide.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity solvent (e.g., DMSO, sterile water, or appropriate buffer)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

  • Carefully open the vial in a clean environment.

  • Add the desired volume of the selected solvent to the vial to achieve the target concentration.

  • Recap the vial securely and vortex gently for 10-15 seconds to initiate dissolution.

  • If the peptide does not fully dissolve, place the vial in an ultrasonic bath at room temperature for 5-10 minutes. Visually inspect the solution for clarity.

  • If particulates are still visible, repeat the sonication step. Gentle warming (to no more than 40°C) can also be attempted, but be cautious as this may affect peptide stability.

  • Once the peptide is fully dissolved, the solution is ready for use. For storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

This protocol outlines a method to determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound

  • A range of laboratory solvents (e.g., Water, DMSO, Ethanol, Methanol, PBS)

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

  • Clear microplates or cuvettes

  • Pipettes

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent, starting from a high concentration (e.g., 50 mg/mL) and performing serial dilutions.

  • Dispense a fixed volume of each dilution into the wells of a clear microplate or into cuvettes.

  • Include a blank control containing only the solvent.

  • Incubate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for dissolution.

  • Measure the optical density (OD) of each sample at 600 nm. An increase in OD indicates the presence of undissolved particles and turbidity.

  • The highest concentration that does not show a significant increase in OD compared to the blank is considered the approximate solubility in that solvent under the tested conditions.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Ceruletide acts as an agonist for the cholecystokinin A receptor (CCKAR), a G-protein coupled receptor. Binding of ceruletide to CCKAR on pancreatic acinar cells initiates a signaling cascade that leads to the release of digestive enzymes.

ceruletide_signaling ceruletide Ceruletide Diethylamine cckar CCKA Receptor (GPCR) ceruletide->cckar Binds to gq Gq Protein cckar->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor enzyme_release Digestive Enzyme Release pkc->enzyme_release Stimulates ca2 Ca²⁺ er->ca2 Releases ca2->enzyme_release Stimulates

Caption: Ceruletide binding to CCKAR activates Gq, leading to PLC activation and subsequent downstream signaling.

The following diagram illustrates a typical workflow for determining the solubility of this compound.

solubility_workflow start Start: Obtain Lyophilized This compound weigh Weigh a precise amount of peptide start->weigh add_solvent Add a known volume of solvent weigh->add_solvent dissolve Attempt Dissolution: 1. Vortex 2. Sonicate add_solvent->dissolve observe Visually Inspect for Clarity dissolve->observe soluble Soluble: Record Concentration observe->soluble Clear Solution insoluble Insoluble: Add more solvent observe->insoluble Particulates Remain end End: Determine Max Solubility soluble->end insoluble->add_solvent

Caption: A stepwise workflow for determining the maximum solubility of this compound in a given solvent.

References

Application Notes and Protocols for Induction of Severe Acute Pancreatitis Using Ceruletide and Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for inducing a murine model of severe acute pancreatitis (SAP) by combining ceruletide and lipopolysaccharide (LPS). This model is highly reproducible and effectively simulates the key pathological characteristics of human SAP, making it a valuable tool for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][2][3]

The co-administration of ceruletide, a cholecystokinin (CCK) receptor agonist, and LPS, a component of gram-negative bacteria cell walls, synergistically induces a severe inflammatory response in the pancreas.[4][5][6] Ceruletide triggers pancreatic acinar cell injury and the release of digestive enzymes, leading to a mild edematous pancreatitis. The subsequent administration of LPS exacerbates this condition by activating a systemic inflammatory response, culminating in pancreatic necrosis, hemorrhage, and multi-organ dysfunction, hallmarks of SAP.[3][4][7]

Key Pathological Features of the Model

  • Histological Changes: Pancreatic interstitial edema, extensive inflammatory cell infiltration, acinar cell necrosis, and hemorrhage.[2][3]

  • Biochemical Alterations: Significant elevation of serum amylase and lipase levels.[2][5]

  • Systemic Inflammation: Increased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]

  • Clinical Manifestations: High mortality rates, typically within five days of induction.[1]

Experimental Protocols

I. Animal Model
  • Species: Mouse

  • Strain: C57BL/6J or NIH female mice are commonly used.[1][3]

  • Age: 8-12 weeks old.[5]

  • Housing: Standard laboratory conditions with ad libitum access to food and water, except during the pre-procedure fasting period.

  • Fasting: Mice should be fasted for 12-18 hours prior to the induction of pancreatitis, with continued access to water.[7]

II. Reagent Preparation
  • Ceruletide Solution:

    • Dissolve ceruletide powder in sterile saline to create a stock solution (e.g., 1 mg/mL).[7]

    • Sterilize the stock solution using a 0.22 µm syringe filter.[7]

    • Store the stock solution at -20°C.[7]

    • On the day of the experiment, thaw the stock solution and dilute it with sterile saline to the final working concentration (e.g., 5 µg/mL).[7]

  • Lipopolysaccharide (LPS) Solution:

    • Dissolve LPS (from E. coli) in sterile saline to a concentration of 1 mg/mL.[7]

    • Vortex thoroughly to ensure complete dissolution.

    • The solution can be stored at 4°C for a short period.

III. Induction Protocol for Severe Acute Pancreatitis

This protocol is designed to induce a high-mortality SAP model.[1]

  • Administer ten intraperitoneal (i.p.) injections of ceruletide (50 µg/kg) at one-hour intervals.[1]

  • One hour after the final ceruletide injection, administer a single i.p. injection of LPS (15 mg/kg).[1][4]

Alternative Protocol: For a model with varying severity, seven hourly i.p. injections of ceruletide (50 µg/kg) can be followed immediately by a single i.p. injection of LPS (10 mg/kg).[8]

IV. Post-Induction Monitoring and Sample Collection
  • Mortality: Monitor the animals regularly for up to five days to determine the mortality rate.[1]

  • Blood Collection: At the desired time point post-induction, collect blood via cardiac puncture.[7]

    • Allow the blood to clot and then centrifuge to separate the serum.[7]

    • Store serum at -80°C for biochemical analysis.[7]

  • Pancreas Collection:

    • Euthanize the animal and perform a laparotomy to carefully dissect the pancreas.[7]

    • Rinse the pancreas with cold saline, blot dry, and weigh it.[7]

    • For histological analysis, fix a portion of the pancreas in 10% neutral buffered formalin.[7]

    • For other molecular analyses, snap-freeze the tissue in liquid nitrogen and store at -80°C.

V. Assessment of Pancreatitis Severity
  • Serum Amylase and Lipase: Measure the enzymatic activity of amylase and lipase in the collected serum using commercially available kits.

  • Histological Examination:

    • Embed the formalin-fixed pancreatic tissue in paraffin and section it.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Score the tissue for edema, inflammatory infiltration, acinar cell necrosis, and hemorrhage.[6]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or pancreatic tissue homogenates using ELISA or other immunoassays.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the ceruletide and LPS-induced SAP model.

Table 1: Induction Protocols and Mortality Rates

Ceruletide Dosage & FrequencyLPS DosageTiming of LPS InjectionAnimal StrainMortality RateSource
50 µg/kg, 10 daily i.p. injections15 mg/kg1 hour after last ceruletide injectionC57BL/6JUp to 80% within 5 days[1]
50 µg/kg, 7 hourly i.p. injections10 mg/kgImmediately after last ceruletide injectionMouseNot specified[8]
50 µg/kg, 6 hourly i.p. injections10 mg/kgNot specifiedNIH femaleNot specified[6]

Table 2: Biochemical and Histological Parameters

GroupSerum Amylase (U/L)Pancreatic Weight (mg)Histological Score (Edema)Histological Score (Inflammation)Histological Score (Necrosis)Source
Control (NS)Not specifiedNot specified000[6]
Ceruletide (Cn)Significantly increased vs. ControlSignificantly increased vs. ControlPresentPresentMinimal/Absent[3][6]
LPSSlightly increased vs. ControlSlightly increased vs. ControlSlightFew inflammatory cellsNecrosis of adjacent fat[3][6]
Ceruletide + LPS (Cn+LPS)10031.70 ± 906.19380.00 ± 32.002.75 ± 0.432.88 ± 0.332.75 ± 0.43[6][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in this SAP model and the experimental workflow.

G cluster_0 Initiation Phase cluster_1 Amplification Phase cluster_2 Pathological Outcome Ceruletide Ceruletide CCKR CCK Receptor (on Acinar Cells) Ceruletide->CCKR AcinarCellInjury Acinar Cell Injury (Enzyme Release, Vacuolization) CCKR->AcinarCellInjury NFkB NF-κB Activation AcinarCellInjury->NFkB activates SAP Severe Acute Pancreatitis (Necrosis, Hemorrhage) AcinarCellInjury->SAP contributes to LPS LPS TLR4 Toll-like Receptor 4 (TLR4) (on Immune Cells) LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines SystemicInflammation Systemic Inflammatory Response Cytokines->SystemicInflammation SystemicInflammation->SAP

Caption: Signaling pathway of ceruletide and LPS-induced severe acute pancreatitis.

G cluster_0 Preparation cluster_1 Induction cluster_2 Monitoring & Analysis AnimalPrep Animal Preparation (Fasting 12-18h) CeruletideInj Ceruletide Injections (e.g., 10 hourly i.p.) AnimalPrep->CeruletideInj ReagentPrep Reagent Preparation (Ceruletide & LPS Solutions) ReagentPrep->CeruletideInj LPSInj LPS Injection (e.g., 1h after last Ceruletide) CeruletideInj->LPSInj Monitoring Monitor Mortality LPSInj->Monitoring SampleCollection Sample Collection (Blood, Pancreas) LPSInj->SampleCollection Analysis Biochemical & Histological Analysis SampleCollection->Analysis

Caption: Experimental workflow for inducing and assessing severe acute pancreatitis.

References

Ceruletide as a Diagnostic Aid in Experimental Gallbladder Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceruletide, a potent cholecystokinin (CCK) analog, as a diagnostic aid in experimental studies of gallbladder function. Ceruletide effectively stimulates gallbladder contraction, making it a valuable tool for assessing gallbladder motility and emptying.

Mechanism of Action

Ceruletide is a decapeptide that acts as a potent agonist for the cholecystokinin-1 (CCK-1) receptor.[1][2] The binding of ceruletide to CCK-1 receptors on the smooth muscle cells of the gallbladder initiates a signal transduction cascade.[1][3] This process leads to an increase in intracellular calcium levels, ultimately triggering smooth muscle contraction and gallbladder emptying.[3][4] The signaling pathway is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), both contributing to the contractile response.[3][4]

Signaling Pathway of Ceruletide-Induced Gallbladder Contraction

Ceruletide Ceruletide CCK1R CCK-1 Receptor Ceruletide->CCK1R Binds to G_Protein Gq/11 Protein CCK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Stimulates PKC->Contraction Potentiates

Caption: Signaling cascade initiated by ceruletide binding to the CCK-1 receptor.

Quantitative Data on Ceruletide Administration and Gallbladder Response

The following tables summarize quantitative data from various experimental studies using ceruletide to assess gallbladder function.

Table 1: Ceruletide Dosage and Administration in Human Studies

Indication/Study TypeDosageAdministration RouteKey Findings
Cholecystokinetic cholecystography0.3 µg/kgIntramuscularProduced substantial gallbladder contraction.[5]
Oral cholecystography0.25 µg/kgIntramuscularFavorable and trouble-free gallbladder contraction.
Gallbladder emptying assessment0.3 µg/kgIntramuscularMaximal gallbladder contraction reached at 30 minutes.[6]
Gallbladder emptying in oral cholecystography0.3 µg/kgIntramuscularSufficient for assessing gallbladder emptying.
Gallbladder emptying in oral cholecystography0.03 and 0.05 µg/kgIntravenous0.05 µg/kg best for bile duct demonstration.
Prophylaxis of acute acalculous cholecystitis1.5 µg/kgNot specifiedCaused a 50% reduction in gallbladder volume.[7]
Gallbladder emptying study10 to 80 ng/kg/hIntravenous infusionDose-dependent gallbladder emptying.[8]
Gallbladder contraction in celiac disease2-16 ng/kg/hourIntravenous infusionAssessed gallbladder response to a cholecystokinetic agent.[9]

Table 2: Quantitative Gallbladder Response to Ceruletide in Human Studies

Study PopulationCeruletide DoseImaging ModalityMean Gallbladder Contraction/Ejection
Gallstone patients0.3 µg/kg (IM)Ultrasound47.5 ± 27.7% maximal contraction.[6]
Healthy volunteers16.4 pmol/kg/hr (IV)Ultrasound76 ± 7% reduction in gallbladder volume.[10]
Healthy volunteers32.8 pmol/kg/hr (IV)Ultrasound87 ± 3% reduction in gallbladder volume.[10]
Healthy volunteers65.6 pmol/kg/hr (IV)Ultrasound88 ± 3% reduction in gallbladder volume.[10]
Controls in celiac disease study2-16 ng/kg/hour (IV)99mTc-HIDA scan61.5 ± 7.5% emptying at 60 minutes.[9]
Patients with celiac disease2-16 ng/kg/hour (IV)99mTc-HIDA scan34.6 ± 9.9% emptying at 60 minutes.[9]

Experimental Protocols

Detailed methodologies for key experiments involving ceruletide as a diagnostic aid are provided below.

Protocol 1: Ceruletide-Enhanced Cholecystography

This protocol describes the use of ceruletide to stimulate gallbladder contraction during oral cholecystography for improved visualization of the gallbladder and biliary ducts.

Experimental Workflow for Ceruletide-Enhanced Cholecystography

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Patient_Prep Patient fasts overnight Contrast_Admin Oral administration of contrast agent Patient_Prep->Contrast_Admin Baseline_Image Baseline abdominal X-ray Contrast_Admin->Baseline_Image Ceruletide_Admin Administer Ceruletide (e.g., 0.3 µg/kg IM) Baseline_Image->Ceruletide_Admin Post_Ceruletide_Image Serial X-rays at intervals (e.g., 5, 15, 30 min) Ceruletide_Admin->Post_Ceruletide_Image GB_Contraction Assess gallbladder contraction Post_Ceruletide_Image->GB_Contraction Duct_Vis Evaluate bile duct visualization Post_Ceruletide_Image->Duct_Vis Ceruletide_Admin Ceruletide Administration Symptom_Repro Symptom Reproduction? Ceruletide_Admin->Symptom_Repro Normal_GBEF Normal Gallbladder Function (GBEF ≥ 35%) Low_GBEF Biliary Dyskinesia (GBEF < 35%) Symptom_Repro->Normal_GBEF No Symptom_Repro->Low_GBEF Yes

References

Long-Term Administration of Ceruletide for Chronic Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term administration of ceruletide, a cholecystokinin (CCK) receptor agonist, for inducing and studying chronic disease models, particularly chronic pancreatitis and certain neurological disorders. Detailed protocols for animal models, outcome assessment, and relevant signaling pathways are presented to facilitate reproducible and robust experimental design.

Data Presentation: Quantitative Outcomes of Long-Term Ceruletide Administration

The following tables summarize key quantitative data from studies employing long-term ceruletide administration in rodent models of chronic pancreatitis and neurological disorders.

Table 1: Chronic Pancreatitis Model - Key Quantitative Outcomes

ParameterAnimal ModelCeruletide Administration ProtocolKey FindingsReference(s)
Pancreatic Fibrosis C57BL/6 Mice50 µg/kg i.p., 3 days/week for 4-10 weeksSignificant increase in collagen deposition and pancreatic fibrosis.[1][2][3][1][2][3][4]
Acinar Cell Atrophy C57BL/6 Mice50 µg/kg i.p., 3 days/week for 4 weeksPronounced glandular atrophy and destruction of lobular architecture.[1][5][1][5]
Inflammatory Cell Infiltration C57BL/6 Mice50 µg/kg i.p., twice weekly for 10 weeksPersistent infiltration of immune cells, including macrophages and neutrophils.[1][3][1][3]
Pancreatic Enzyme Content Wistar Rats (CPI model)2 µg/kg s.c., twice daily for 2 weeksSignificant increase in pancreatic trypsinogen, amylase, and lipase content.[6][6]
Gene Expression (Pro-inflammatory cytokines) C57BL/6 MiceCombination of ethanol and cerulein for 6 weeksSignificantly increased mRNA expression of IL-1β and TNF-α in pancreatic tissue.[7][7]

Table 2: Neurological Disease Models - Key Quantitative Outcomes

ParameterAnimal ModelCeruletide Administration ProtocolKey FindingsReference(s)
Dopamine D2 Receptor Levels Rats (IDPN-induced dyskinesia)160 µg/kg/day i.p. for 10 daysD2 receptor levels increased to 1.5 times the control level for 3 days after treatment.[8][8]
Dopamine Turnover Rats (IDPN-induced dyskinesia)160 µg/kg/day i.p. for 10 daysTransient decrease in dopamine turnover [(DOPAC + HVA)/DA] in the striatum.[8][8]
Antipsychotic-like Effect RatsNot specifiedActive in behavioral tests predictive of antipsychotic action.[9][9]
Cognitive Processing (Humans) Young Healthy Humans2.5 µg i.v. infusion over 30 minutesEnhanced P3 and slow-wave components of auditory event-related potentials.[10][10]

Experimental Protocols

I. Chronic Pancreatitis Induction in Mice

This protocol describes the induction of chronic pancreatitis in mice using repeated intraperitoneal (i.p.) injections of ceruletide.[1][11]

A. Materials:

  • Ceruletide (Caerulein)

  • Sterile 0.9% Saline

  • C57BL/6 mice (8-12 weeks old)

  • Syringes and needles for i.p. injection

B. Ceruletide Solution Preparation:

  • Dissolve ceruletide powder in sterile saline to create a stock solution.

  • Further dilute the stock solution with sterile saline to a working concentration of 5 µg/mL or 10 µg/mL.[1]

  • Sterilize the final solution using a 0.22 µm syringe filter.

C. Administration Protocol:

  • Administer ceruletide at a dose of 50 µg/kg via i.p. injection.[1]

  • Repeat the injections 3 days per week for a total of 4 to 10 weeks to induce chronic pancreatitis with significant fibrosis.[1][3]

D. Outcome Assessment:

  • Histological Analysis:

    • Sacrifice mice 3 days after the last injection.

    • Fix pancreatic tissue in 10% neutral buffered formalin for 24 hours.

    • Embed the tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess acinar cell atrophy, inflammation, and overall morphology.[12][13]

    • Use Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition and fibrosis.[3][13]

  • Biochemical Analysis:

    • Collect blood via cardiac puncture to measure serum amylase and lipase levels, which are typically elevated in pancreatitis.

    • Homogenize pancreatic tissue to measure levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA or other immunoassays.[1]

II. Neurological Disorder Model - Dyskinesia in Rats

This protocol is for studying the long-term effects of ceruletide in a rat model of dyskinesia induced by iminodipropionitrile (IDPN).[8][14]

A. Materials:

  • Ceruletide

  • Iminodipropionitrile (IDPN)

  • Sprague-Dawley rats

  • Sterile 0.9% Saline

  • Equipment for behavioral testing (e.g., open field arena)

B. Dyskinesia Induction:

  • Administer IDPN to rats as per established protocols to induce dyskinetic movements.

C. Ceruletide Administration Protocol:

  • Following the induction of dyskinesia, administer ceruletide subcutaneously or intraperitoneally at a dose of 160 µg/kg/day for 10 consecutive days.[8]

D. Outcome Assessment:

  • Behavioral Analysis:

    • Quantify dyskinetic movements (e.g., vertical head twitches) at baseline and at various time points after ceruletide administration.[14]

    • Conduct other relevant behavioral tests to assess antipsychotic-like effects, such as locomotor activity and prepulse inhibition tests.[15][16]

  • Neurochemical Analysis:

    • At the end of the treatment period, sacrifice the animals and dissect specific brain regions (e.g., striatum).

    • Use techniques like high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).[8]

    • Perform receptor binding assays or western blotting to quantify the expression levels of dopamine D1 and D2 receptors.[8]

Signaling Pathways and Experimental Workflows

Ceruletide-Induced Signaling in Pancreatic Acinar Cells

Ceruletide, acting as a cholecystokinin (CCK) analog, binds to CCK1 receptors on pancreatic acinar cells. This binding initiates a signaling cascade that, at supramaximal doses, leads to cellular injury and inflammation. The pathway involves the activation of Gq proteins, phospholipase C (PLC), and subsequent increases in intracellular calcium. This leads to the activation of downstream signaling molecules including protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and transcription factors like NF-κB and AP-1, ultimately resulting in the expression of pro-inflammatory cytokines and apoptosis.[17][18][19]

Ceruletide_Pancreatic_Signaling Ceruletide Ceruletide CCK1R CCK1 Receptor Ceruletide->CCK1R Gq Gq Protein CCK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺↑ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Cascade (ERK, JNK) Ca->MAPK PKC->MAPK NFkB NF-κB Activation PKC->NFkB MAPK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokine Expression (IL-1β, TNF-α, IL-6) NFkB->Cytokines Apoptosis Apoptosis NFkB->Apoptosis AP1->Cytokines AP1->Apoptosis

Caption: Ceruletide signaling in pancreatic acinar cells.

Experimental Workflow for Chronic Pancreatitis Model

The following diagram illustrates the typical experimental workflow for inducing and analyzing a chronic pancreatitis model using long-term ceruletide administration.

Chronic_Pancreatitis_Workflow start Start acclimatization Animal Acclimatization (e.g., C57BL/6 mice) start->acclimatization ceruletide_prep Ceruletide Preparation (50 µg/kg in saline) acclimatization->ceruletide_prep administration Long-Term Ceruletide Administration (i.p. injections, 3x/week for 4-10 weeks) ceruletide_prep->administration sacrifice Euthanasia & Tissue Collection (3 days post-final injection) administration->sacrifice histology Histological Analysis (H&E, Masson's Trichrome) sacrifice->histology biochemistry Biochemical Analysis (Serum Amylase/Lipase, Cytokines) sacrifice->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis end End data_analysis->end Ceruletide_Neuromodulation Ceruletide Ceruletide CCKR CCK Receptors (e.g., on Dopaminergic Neurons) Ceruletide->CCKR Dopamine_Mod Modulation of Dopamine System CCKR->Dopamine_Mod DA_Release Altered Dopamine Release Dopamine_Mod->DA_Release DA_Receptor Changes in Dopamine Receptor (D1/D2) Expression Dopamine_Mod->DA_Receptor Neuronal_Activity Altered Neuronal Activity DA_Release->Neuronal_Activity DA_Receptor->Neuronal_Activity Behavioral_Outcomes Behavioral Outcomes (e.g., reduced dyskinesia, antipsychotic-like effects) Neuronal_Activity->Behavioral_Outcomes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Severity in Ceruletide-Induced Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of inconsistent severity in the ceruletide-induced pancreatitis model. This resource is intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to variability in the severity of ceruletide-induced pancreatitis?

A1: The severity of ceruletide-induced pancreatitis can be influenced by a multitude of factors, leading to inconsistent results. Key factors include the animal strain and even substrain used, the sex of the animals, their fasting state, and the precise protocol for ceruletide administration (dose, frequency, and route of injection).[1][2][3][4][5]

Q2: Which mouse strains are commonly used, and how do they differ in their response to cerulein?

A2: C57BL/6 and FVB/N are two commonly used mouse strains that exhibit different susceptibilities to ceruletide-induced pancreatitis.[1][2] FVB/N mice tend to develop a more severe acute pancreatitis compared to C57BL/6 mice, characterized by greater edema, higher amylase levels, increased inflammatory cell infiltration, and more extensive acinar cell necrosis.[1][2][6] Furthermore, even within the C57BL/6 strain, substrains such as C57BL/6J and C57BL/6N can show different degrees of severity in chronic pancreatitis models, with C57BL/6J mice being more susceptible.[3][7]

Q3: Does the sex of the mice influence the severity of pancreatitis?

A3: Yes, sex-dependent differences have been observed. In acute pancreatitis models using C57BL/6J mice, females may show a quicker onset and recovery, whereas males might exhibit a more delayed and prolonged inflammatory response.[4][5] However, in some chronic pancreatitis models, significant differences between males and females may not be as apparent.[8]

Q4: What is the effect of fasting on the severity of ceruletide-induced pancreatitis?

A4: The impact of fasting can be complex and may depend on the specific experimental design. Some studies suggest that fasting can lessen the severity of ceruletide-induced acute pancreatitis in rats by reducing endogenous cholecystokinin (CCK) release.[9] Conversely, other research indicates that prolonged fasting might increase the severity of acute pancreatitis in mice.[10] Therefore, it is crucial to standardize the fasting protocol across all experimental groups.

Q5: How can I standardize my ceruletide administration protocol to minimize variability?

A5: To ensure consistency, it is critical to precisely control the ceruletide dosage, the frequency and timing of injections, and the administration route. For inducing acute pancreatitis, a common method involves hourly intraperitoneal (i.p.) injections of 50 µg/kg ceruletide for several hours.[5][11] For chronic models, this regimen may be repeated over several weeks.[5][12] Using a consistent and well-documented injection technique is also essential.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in pancreatitis severity within the same experimental group. - Inconsistent ceruletide dosage or injection technique.- Variation in the age or weight of the animals.- Differences in the fasting status of individual animals.- Ensure accurate calculation and administration of ceruletide dose.- Use animals within a narrow age and weight range.- Standardize the fasting period for all animals before induction.[13]
Consistently milder pancreatitis than expected. - Incorrect ceruletide concentration or degradation of the solution.- Animal strain is less susceptible (e.g., C57BL/6N vs. FVB/N).[1][6]- Insufficient number or frequency of ceruletide injections.- Prepare fresh ceruletide solutions and verify the concentration.- Consider using a more susceptible strain like FVB/N for more severe acute pancreatitis.- Optimize the injection protocol (e.g., increase the number of hourly injections).[12]
Consistently more severe pancreatitis than expected, leading to high mortality. - Ceruletide dose is too high for the chosen animal strain.- Co-administration of other agents like lipopolysaccharide (LPS) may be enhancing severity.[11][12]- The animal strain is highly sensitive.- Perform a dose-response study to determine the optimal ceruletide concentration.- If using LPS, consider reducing the dose or omitting it.- Use a less sensitive strain if the model is too severe for the intended study.
Different outcomes between studies from different labs despite similar protocols. - Use of different substrains of mice (e.g., C57BL/6J vs. C57BL/6N).[3][7]- Variations in animal housing conditions, diet, or microbiome.- Subtle differences in the preparation of ceruletide solutions.- Clearly report the specific substrain of mice used in all publications.- Standardize and report environmental conditions.- Detail the exact procedure for ceruletide solution preparation and storage.[13]

Experimental Protocols

Ceruletide-Induced Acute Pancreatitis Protocol (Mouse)

This protocol is a standard method for inducing acute pancreatitis in mice.

  • Animal Selection: Use mice of a specific strain (e.g., C57BL/6 or FVB/N), age (e.g., 8-12 weeks), and sex, ensuring consistency across all experimental groups.[5][12]

  • Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week prior to the experiment.

  • Fasting: Fast the mice for 12-18 hours before the first ceruletide injection, with free access to water.[13]

  • Ceruletide Preparation: Dissolve ceruletide in sterile saline to the desired concentration (e.g., 50 µg/kg body weight). Prepare the solution fresh on the day of the experiment.

  • Induction: Administer hourly intraperitoneal (i.p.) injections of ceruletide for a total of 7 to 10 doses.[12]

  • Euthanasia and Sample Collection: Euthanize the mice at a predetermined time point after the last injection (e.g., 1-12 hours).[12][14] Collect blood for serum amylase and lipase analysis and harvest the pancreas for histological examination and other assays.[13]

Assessment of Pancreatitis Severity
Parameter Methodology
Serum Amylase and Lipase Collect blood via cardiac puncture and measure enzyme levels using commercially available kits.[13]
Pancreatic Edema Measure the pancreas weight to body weight ratio.[1]
Histological Analysis Fix pancreatic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for edema, inflammatory cell infiltration, and acinar cell necrosis.[12]
Myeloperoxidase (MPO) Assay Homogenize pancreatic tissue and measure MPO activity, a marker of neutrophil infiltration, using a colorimetric assay.[1][13]

Quantitative Data Summary

Table 1: Strain-Dependent Differences in Acute Pancreatitis Severity

Parameter C57BL/6N FVB/N Reference
Pancreatic Edema (Pancreas Wt/Body Wt Ratio) LowerHigher[1]
Plasma Amylase LowerHigher[1]
Inflammatory Cell Infiltration LowerHigher[1]
Acinar Cell Necrosis Less ExtensiveMore Extensive[1]

Table 2: Sex-Dependent Differences in Acute Pancreatitis (C57BL/6J)

Parameter Female Male Reference
Time to Peak Pancreatitis 12 hoursDay 2[4]
Resolution FasterSlower[4]
Apoptosis Lower at later time pointsHigher at later time points[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis animal_selection Animal Selection (Strain, Age, Sex) acclimatization Acclimatization (1 week) animal_selection->acclimatization fasting Fasting (12-18 hours) acclimatization->fasting ceruletide_injection Hourly I.P. Injections (7-10 doses) fasting->ceruletide_injection ceruletide_prep Ceruletide Preparation ceruletide_prep->ceruletide_injection euthanasia Euthanasia ceruletide_injection->euthanasia sample_collection Sample Collection (Blood, Pancreas) euthanasia->sample_collection biochemical_assays Biochemical Assays (Amylase, Lipase) sample_collection->biochemical_assays histology Histological Analysis sample_collection->histology mpo_assay MPO Assay sample_collection->mpo_assay

Caption: Experimental workflow for ceruletide-induced pancreatitis.

signaling_pathway ceruletide Ceruletide cck_receptor CCK Receptor ceruletide->cck_receptor gq_protein Gq Protein Activation cck_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release zymogen_activation Premature Zymogen Activation ca_release->zymogen_activation acinar_injury Acinar Cell Injury & Necrosis zymogen_activation->acinar_injury inflammation Inflammation acinar_injury->inflammation nf_kb NF-κB Activation acinar_injury->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb->cytokines cytokines->inflammation

Caption: Key signaling pathway in ceruletide-induced pancreatitis.

troubleshooting_logic cluster_protocol Protocol Factors cluster_animals Animal Factors start Inconsistent Pancreatitis Severity check_protocol Review Experimental Protocol start->check_protocol check_animals Review Animal Factors start->check_animals cerulein_dose Ceruletide Dose/Prep check_protocol->cerulein_dose Consistent? injection_technique Injection Technique check_protocol->injection_technique Standardized? fasting_protocol Fasting Protocol check_protocol->fasting_protocol Uniform? strain Strain/Substrain check_animals->strain Appropriate? sex Sex check_animals->sex Consistent? age_weight Age/Weight check_animals->age_weight Homogenous? solution Standardize Protocol & Animal Selection for Reproducibility cerulein_dose->solution injection_technique->solution fasting_protocol->solution strain->solution sex->solution age_weight->solution

Caption: Troubleshooting logic for inconsistent pancreatitis severity.

References

How to reduce variability in Ceruletide animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ceruletide-induced pancreatitis animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for ceruletide-induced pancreatitis, and how do they differ?

A1: The most frequently used animal models are mice and rats. Different strains can exhibit varying susceptibility to ceruletide. For instance, FVB/N mice tend to show more severe pancreatic edema, higher plasma amylase levels, and more extensive acinar cell necrosis compared to the C57BL/6N strain.[1] C57BL/6 substrains, such as C57BL/6J and C57BL/6NHsd, can also display different degrees of chronic pancreatitis in response to repetitive cerulein injections, with C57BL/6J being more susceptible.[2] The choice of strain is a critical step in study design and can significantly impact the severity and reproducibility of the pancreatitis model.

Q2: What is the recommended dose and administration route for ceruletide to induce acute pancreatitis?

A2: The dosage and administration of ceruletide are critical factors that influence the severity of pancreatitis. For acute pancreatitis models in mice, a common protocol involves hourly intraperitoneal (IP) injections of ceruletide at a dose of 50 µg/kg for up to 9 consecutive hours.[3] The number of doses can be adjusted to control the intensity of the model.[3] Some protocols may use a combination of ceruletide and lipopolysaccharide (LPS) to induce a more severe form of acute pancreatitis.[4] For chronic pancreatitis, a typical regimen involves repeated IP injections of 50 µg/kg ceruletide, given three days a week for four weeks.[5]

Q3: What are the key outcome measures to assess the severity of ceruletide-induced pancreatitis?

A3: The severity of pancreatitis is typically assessed through a combination of biochemical and histological evaluations. Key outcome measures include:

  • Serum Amylase and Lipase: Levels of these pancreatic enzymes in the blood are elevated due to leakage from injured acinar cells.[3][6]

  • Pancreatic Weight and Edema: An increase in pancreatic weight relative to body weight is an indicator of edema.[2]

  • Myeloperoxidase (MPO) Activity: This is a measure of neutrophil infiltration into the pancreatic tissue, indicating inflammation.[1]

  • Histological Analysis: Pancreatic tissue sections are examined for the degree of edema, inflammation, acinar cell necrosis, and vacuolization.[3][7]

Q4: How can environmental and procedural stress impact the results of ceruletide studies?

A4: Environmental and procedural stressors can significantly contribute to variability in animal studies. It is crucial to follow standardized protocols for animal handling to minimize stress. The U.S. Food and Drug Administration (FDA) recommends that animal study protocols adhere to current veterinary standards of care.[8] Pain management is also a consideration, and some studies have shown that certain analgesics can be used without interfering with the experimental model of acute pancreatitis.[6] Consistent housing conditions, light-dark cycles, and acclimatization periods are essential for reproducible results.

Troubleshooting Guides

Issue 1: High Variability in Pancreatitis Severity Between Animals

Q: We are observing significant differences in the severity of pancreatitis (e.g., serum amylase levels, histological scores) among animals in the same experimental group. What could be the cause, and how can we reduce this variability?

A: High variability can stem from several factors. Here's a troubleshooting guide:

  • Standardize Animal Characteristics:

    • Strain and Substrain: Ensure you are using a consistent inbred mouse or rat strain and substrain, as genetic background heavily influences the response.[1][2]

    • Age and Weight: Use animals within a narrow age and body weight range. The pancreatic response to ceruletide can be age-dependent.[9]

    • Sex: Use animals of the same sex, as hormonal differences can affect inflammatory responses.

  • Refine Ceruletide Administration Protocol:

    • Accurate Dosing: Prepare fresh ceruletide solutions and ensure precise dosing based on individual animal body weight.

    • Consistent Injection Technique: Standardize the intraperitoneal (IP) or subcutaneous (SC) injection procedure to ensure consistent delivery. The timing of injections should be strictly controlled, especially for protocols involving multiple hourly doses.[3]

  • Control Environmental Factors:

    • Acclimatization: Allow for a sufficient acclimatization period for animals upon arrival at the facility.

    • Housing: House animals under consistent temperature, humidity, and lighting conditions.

    • Diet: Provide a standard diet and free access to water, as nutritional status can influence experimental outcomes.[10]

  • Minimize Animal Stress:

    • Handling: Handle animals gently and consistently.

    • Procedures: Perform procedures efficiently to minimize the duration of stress.

Issue 2: Unexpectedly High Mortality Rate

Q: Our study is experiencing a higher-than-expected mortality rate after ceruletide administration. What are the potential reasons, and what steps can we take to mitigate this?

A: High mortality can compromise a study and indicates excessive severity of the pancreatitis model. Consider the following adjustments:

  • Review Ceruletide Dosage and Frequency:

    • The total dose and the number of injections directly correlate with the severity of pancreatitis.[7] If mortality is high, consider reducing the number of hourly injections or the concentration of ceruletide.

    • If using a combination model with LPS, the dose of LPS is a critical factor in mortality. A high dose of LPS (e.g., 15 mg/kg) following ceruletide can lead to mortality rates as high as 80%.[4] Consider reducing the LPS dose.

  • Evaluate Animal Strain Susceptibility:

    • Some strains are more susceptible to severe pancreatitis. If you are using a highly sensitive strain like FVB/N mice, you might need to adjust the protocol to be less aggressive.[1]

  • Ensure Proper Animal Care and Monitoring:

    • Provide supportive care as needed, following veterinary recommendations.

    • Monitor animals closely for signs of distress, especially in the hours following the final ceruletide injection when the inflammatory response peaks.[7]

  • Consider the Timing of Euthanasia:

    • Cerulein-induced pancreatitis can be self-limiting, with recovery starting within a week.[5] However, the most severe damage and risk of mortality are typically within the first 24-48 hours. Ensure your experimental endpoint is not unnecessarily delayed.

Quantitative Data Summary

Table 1: Example Ceruletide Dosing Protocols for Pancreatitis Induction in Mice

Pancreatitis TypeMouse StrainCeruletide DoseAdministration RouteDosing ScheduleCo-administrationReference
Acute C57BL/650 µg/kgIntraperitoneal (IP)7-10 hourly injectionsNone[5]
Acute Mice (unspecified)50 µg/kgIntraperitoneal (IP)Up to 9 hourly injectionsNone[3]
Severe Acute C57BL/6J50 µg/kgIntraperitoneal (IP)10 daily injectionsLPS (15 mg/kg) 1 hour after last ceruletide injection[4]
Chronic C57BL/650 µg/kgIntraperitoneal (IP)3 days per week for 4 weeksNone[5]

Table 2: Comparison of Pancreatitis Severity Markers in C57BL/6N and FVB/N Mice

ParameterC57BL/6NFVB/NObservationReference
Pancreatic Edema Less SevereMore SevereFVB/N mice show more pronounced edema.[1]
Plasma Amylase Lower LevelsHigher LevelsFVB/N mice exhibit a greater increase in plasma amylase.[1]
Inflammatory Infiltration Less SevereMore SevereFVB/N mice have higher levels of inflammatory cell infiltration.[1]
Acinar Cell Necrosis Less ExtensiveMore ExtensiveNecrosis is more widespread in FVB/N mice.[1]

Visualizations

Ceruletide_Signaling_Pathway cluster_cell Inside Acinar Cell Ceruletide Ceruletide CCK_R CCK Receptor Ceruletide->CCK_R Binds to Acinar_Cell Pancreatic Acinar Cell Zymogen_Activation Premature Zymogen Activation CCK_R->Zymogen_Activation Hyperstimulation ROS_Production ROS Production (NADPH Oxidase) CCK_R->ROS_Production Cell_Death Acinar Cell Death (Necrosis) Zymogen_Activation->Cell_Death NF_kB_Activation NF-κB Activation ROS_Production->NF_kB_Activation Inflammatory_Response Inflammatory Response (Cytokines, Neutrophil Infiltration) NF_kB_Activation->Inflammatory_Response Pancreatitis Acute Pancreatitis (Edema, Inflammation) Inflammatory_Response->Pancreatitis Cell_Death->Inflammatory_Response

Caption: Signaling pathway of ceruletide-induced acute pancreatitis.

Experimental_Workflow Animal_Selection 1. Animal Selection (Strain, Age, Sex) Acclimatization 2. Acclimatization (≥ 1 week) Animal_Selection->Acclimatization Baseline_Measurement 3. Baseline Measurement (Body Weight) Acclimatization->Baseline_Measurement Randomization 4. Randomization Baseline_Measurement->Randomization Ceruletide_Admin 5. Ceruletide Administration (e.g., 50 µg/kg, hourly IP) Randomization->Ceruletide_Admin Monitoring 6. Animal Monitoring Ceruletide_Admin->Monitoring Euthanasia 7. Euthanasia & Sample Collection (e.g., 1h after last injection) Monitoring->Euthanasia Analysis 8. Analysis (Serum, Pancreas Weight, Histology, MPO) Euthanasia->Analysis

Caption: Standardized workflow for ceruletide animal studies.

Troubleshooting_Tree High_Variability Problem: High Variability in Severity Check_Animals Check Animal Homogeneity High_Variability->Check_Animals Possible Cause? Check_Protocol Check Protocol Standardization High_Variability->Check_Protocol Possible Cause? Check_Environment Check Environmental & Handling Factors High_Variability->Check_Environment Possible Cause? Sol_Animals Solution: Use consistent strain, age, sex, weight. Check_Animals->Sol_Animals If inconsistent Sol_Protocol Solution: Ensure accurate dosing, consistent injection technique and timing. Check_Protocol->Sol_Protocol If inconsistent Sol_Environment Solution: Standardize housing, diet, and minimize handling stress. Check_Environment->Sol_Environment If inconsistent

Caption: Decision tree for troubleshooting high variability.

References

Technical Support Center: Troubleshooting Unexpected Off-target Effects of Ceruletide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during in vivo experiments with Ceruletide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and sources of variability encountered during Ceruletide-induced pancreatitis experiments.

Question IDQuestionAnswer
SYS-001 My animals are exhibiting severe respiratory distress shortly after Ceruletide administration. Is this expected? While mild respiratory changes can occur, severe distress is a sign of significant acute lung injury (ALI), a known off-target effect of Ceruletide-induced pancreatitis.[1][2][3] This is not a direct toxic effect of Ceruletide itself but a consequence of the systemic inflammation triggered by pancreatitis.[1] The severity can be exacerbated by factors like the dose of Ceruletide and the animal's strain and age.[4]
SYS-002 I am observing high mortality in my experimental group that is not attributable to pancreatitis alone. What could be the cause? High mortality can be due to a severe systemic inflammatory response leading to multi-organ dysfunction, with acute lung injury being a primary contributor.[3] Co-administration of agents like lipopolysaccharide (LPS) to induce a more severe pancreatitis model can significantly increase mortality.[5][6] Variability in animal strain and age can also lead to unexpected mortality rates, with aged mice showing higher susceptibility.[4]
LIV-001 Are elevated liver enzymes an expected finding in my Ceruletide-treated animals? Yes, it is not uncommon to observe elevated liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), in animals with Ceruletide-induced pancreatitis. This is often a secondary effect of the systemic inflammation originating from the pancreas.[7] Studies have shown that liver injury can accompany pancreatitis, and the severity of liver enzyme elevation can correlate with the severity of pancreatitis.[7]
KID-001 Should I be concerned about changes in kidney function in my experimental model? While less pronounced than lung injury, pancreatitis can lead to kidney complications. Monitoring markers of kidney function is advisable, especially in severe models of pancreatitis. Increases in serum creatinine and blood urea nitrogen (BUN) may indicate renal impairment secondary to the systemic inflammatory response.[8]
CNS-001 My animals appear lethargic and show reduced movement after Ceruletide injection. Is this a sign of excessive pain or something else? Ceruletide, being a cholecystokinin (CCK) analog, can have central nervous system effects. It has been reported to induce behaviors such as sedation and reduced locomotor activity.[9] While pancreatitis itself can cause pain and discomfort leading to reduced movement, the observed lethargy could be a direct pharmacological effect of Ceruletide on the central nervous system.[9][10]
VAR-001 I am seeing high variability in the severity of pancreatitis and systemic inflammation between my animals. How can I reduce this? High variability is a common challenge. Key factors to control are the genetic background, sex, and age of the animals. Different mouse strains have varied susceptibility to Ceruletide.[4] It is also crucial to standardize the preparation, storage, and administration of the Ceruletide solution, as it is a peptide that can degrade.[4] Consistent intraperitoneal injection technique is also important.

Troubleshooting Guides

Guide 1: Investigating Unexpected Respiratory Distress

If your animals exhibit signs of severe respiratory distress (e.g., rapid, shallow breathing, cyanosis), it is crucial to investigate the possibility of pancreatitis-associated lung injury (PALI).

Experimental Protocol: Assessment of Pancreatitis-Associated Lung Injury

  • Bronchoalveolar Lavage (BAL):

    • Euthanize the animal at the desired time point.

    • Expose the trachea and cannulate it with an appropriate gauge catheter.

    • Instill a known volume of sterile phosphate-buffered saline (PBS) (e.g., 0.5-1.0 mL for a mouse) into the lungs and then gently aspirate.

    • Repeat the instillation and aspiration cycle 2-3 times with fresh PBS.

    • Pool the collected BAL fluid.

    • Centrifuge the BAL fluid to pellet the cells.

    • Use the supernatant for total protein analysis (as a measure of vascular permeability) and cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA.[6]

    • Resuspend the cell pellet and perform a total cell count and differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations.

  • Lung Wet-to-Dry Weight Ratio:

    • After euthanasia, carefully dissect the lungs.

    • Blot the lungs to remove any excess blood and record the "wet" weight.

    • Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

    • Record the "dry" weight.

    • The wet-to-dry weight ratio is an indicator of pulmonary edema.[1]

  • Histological Examination:

    • Perfuse the lungs with 4% paraformaldehyde (PFA) through the pulmonary artery.

    • Dissect the lungs and fix them in 10% neutral buffered formalin for 24 hours.

    • Process the tissue for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

    • A pathologist should score the lung sections for interstitial edema, inflammatory cell infiltration, and alveolar damage.[2]

Data Presentation: Lung Injury Parameters

ParameterControl GroupCeruletide-Treated Group
BAL Total Protein (µg/mL) LowHigh
BAL Neutrophil Count (cells/mL) LowHigh
Lung Wet-to-Dry Ratio NormalIncreased
Histology Score MinimalIncreased

Mitigation Strategies:

  • Dose Reduction: Titrate the Ceruletide dose to the lowest effective concentration that induces pancreatitis without causing severe lung injury.

  • Time-Course Analysis: Harvest tissues at earlier time points to capture the onset of pancreatitis before severe systemic inflammation and lung injury develop.

  • Anti-inflammatory Co-treatment: Consider the use of anti-inflammatory agents, but be aware of their potential to interfere with the pancreatitis phenotype under investigation.

Experimental Workflow for Investigating Respiratory Distress

G observe Observe Severe Respiratory Distress euthanize Euthanize Animal observe->euthanize dissect Dissect Lungs & Trachea euthanize->dissect bal Perform Bronchoalveolar Lavage (BAL) dissect->bal w2d Measure Lung Wet-to-Dry Ratio dissect->w2d histology Fix Lungs for Histology dissect->histology bal_analysis Analyze BAL Fluid: - Total Protein - Cell Counts - Cytokines bal->bal_analysis w2d_calc Calculate Wet-to-Dry Ratio w2d->w2d_calc hist_process Process for H&E Staining & Scoring histology->hist_process interpret Interpret Results: Assess Lung Injury bal_analysis->interpret w2d_calc->interpret hist_process->interpret

Workflow for assessing pancreatitis-associated lung injury.
Guide 2: Assessing Off-Target Hepatic and Renal Effects

If you suspect off-target effects on the liver or kidneys, or if your experimental endpoint could be confounded by dysfunction of these organs, the following assessments are recommended.

Experimental Protocol: Evaluation of Liver and Kidney Function

  • Serum Biochemistry:

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Separate the serum by centrifugation.

    • Use a clinical chemistry analyzer to measure:

      • Liver Function: Alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and total bilirubin.[7]

      • Kidney Function: Blood urea nitrogen (BUN) and creatinine.[8]

  • Histological Examination:

    • Dissect the liver and kidneys.

    • Fix the organs in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissues for paraffin embedding, sectioning, and H&E staining.

    • A pathologist should examine the sections for signs of injury:

      • Liver: Hepatocyte necrosis, inflammatory cell infiltration, and steatosis.[7]

      • Kidney: Tubular necrosis, glomerular changes, and interstitial inflammation.[11][12]

Data Presentation: Liver and Kidney Injury Markers

ParameterUnitControl GroupCeruletide-Treated Group
ALT U/LNormalElevated
AST U/LNormalElevated
BUN mg/dLNormalPotentially Elevated
Creatinine mg/dLNormalPotentially Elevated
Liver Histology ScoreMinimalSigns of Injury
Kidney Histology ScoreMinimalSigns of Injury

Mitigation Strategies:

  • Dose and Time-Course Optimization: As with lung injury, optimizing the Ceruletide dose and the experimental duration can help minimize off-target organ damage.

  • Supportive Care: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.

Signaling Pathway: Ceruletide-Induced Systemic Inflammation

G ceruletide Ceruletide cck_r CCK Receptors (Pancreatic Acinar Cells) ceruletide->cck_r pancreatitis Acute Pancreatitis cck_r->pancreatitis cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pancreatitis->cytokines sirs Systemic Inflammatory Response Syndrome (SIRS) cytokines->sirs lung Lung Injury (ALI/ARDS) sirs->lung liver Liver Injury sirs->liver kidney Kidney Injury sirs->kidney

Ceruletide-induced pancreatitis and subsequent systemic inflammation.
Guide 3: Characterizing Central Nervous System (CNS) Effects

To differentiate between sickness behavior due to pancreatitis and direct CNS effects of Ceruletide, a neurobehavioral assessment can be performed.

Experimental Protocol: Neurobehavioral Assessment

  • Open Field Test:

    • Place the animal in the center of a square arena.

    • Use an automated tracking system or manual observation to record for 5-10 minutes:

      • Locomotor Activity: Total distance traveled.

      • Exploratory Behavior: Rearing frequency.

      • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

  • Elevated Plus Maze:

    • This test assesses anxiety-like behavior.

    • The maze consists of two open arms and two closed arms.

    • Place the animal in the center of the maze and record its activity for 5 minutes.

    • Measure the time spent in and the number of entries into the open and closed arms.

Data Presentation: Neurobehavioral Parameters

ParameterControl GroupCeruletide-Treated Group
Total Distance Traveled (cm) NormalDecreased
Rearing Frequency NormalDecreased
Time in Open Arms (%) NormalVariable

Mitigation and Interpretation:

  • Dose-Response: Perform a dose-response study to determine if the sedative effects are dose-dependent.

  • CCK Receptor Antagonists: Use selective CCK-A and CCK-B receptor antagonists to investigate the receptor subtypes mediating the CNS effects.[10]

  • Pain Management: Administer analgesics to control for the confounding effects of pain on behavior. However, ensure the chosen analgesic does not interfere with the experimental outcomes.[13]

Logical Relationship of Ceruletide's Effects

G ceruletide Ceruletide Administration pancreas Pancreatic Effects (On-Target) ceruletide->pancreas cns CNS Effects (Off-Target) ceruletide->cns pancreatitis Pancreatitis pancreas->pancreatitis sedation Sedation/ Lethargy cns->sedation systemic Systemic Inflammation (Secondary Effect) ali Acute Lung Injury systemic->ali multi_organ Multi-Organ Dysfunction systemic->multi_organ pancreatitis->systemic

On-target, off-target, and secondary effects of Ceruletide.

References

Technical Support Center: Optimizing Ceruletide Concentration for In Vitro Acinar Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for using ceruletide (caerulein) to stimulate pancreatic acinar cells in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ceruletide to stimulate maximal amylase secretion?

A1: The response of pancreatic acinar cells to ceruletide is biphasic. Physiological concentrations stimulate amylase secretion, reaching a peak at around 100 pM to 1 nM. Concentrations higher than this, known as supramaximal or supraphysiological concentrations, lead to a progressive inhibition of apical secretion.[1][2] For a typical dose-response experiment, a range from 10 pM to 10 nM is recommended to identify the peak secretory response.

Q2: Why am I observing cell death or signs of inflammation in my culture?

A2: You are likely using a supramaximal concentration of ceruletide (typically 10 nM or higher). While physiological concentrations primarily trigger secretion, high concentrations (e.g., 10 nM to 100 nM) are used to induce an in vitro model of acute pancreatitis.[3][4] These concentrations cause intracellular zymogen activation, vacuolization, production of inflammatory cytokines (like IL-6 and TNF-α), and ultimately lead to apoptosis and necrosis.[5][6][7] If your goal is to study physiological secretion, reduce the ceruletide concentration to the pM or low nM range.

Q3: My amylase secretion levels are low, and the ratio of stimulated to unstimulated release is poor.

A3: This can be due to several factors:

  • Sub-optimal Ceruletide Concentration: Ensure you have performed a full dose-response curve to find the optimal concentration for your specific cell type (primary vs. cell line) and conditions.

  • Cell Viability Issues: The process of isolating primary acinar cells can be harsh. Poor viability from the start will lead to a weak response. Signs of damage include cell debris, blebbing, and intracellular vacuoles.[8] Gentle handling and the use of appropriate media supplements are crucial.

  • Receptor Desensitization: Prolonged exposure to ceruletide can cause receptor desensitization. Secretion experiments are typically conducted over shorter time frames (e.g., 30-60 minutes).

  • Assay Problems: Ensure your amylase assay is being read within its linear range. If the reaction proceeds for too long, the substrate may become depleted, leading to inaccurate readings.[8]

Q4: What is the underlying signaling mechanism of ceruletide in acinar cells?

A4: Ceruletide is an analog of cholecystokinin (CCK) and binds to the CCK1 receptor, a Gq-protein coupled receptor.[3][9] At physiological concentrations, this binding activates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to oscillatory changes in intracellular calcium that drive zymogen granule fusion and amylase secretion.[3][10] At supramaximal concentrations, this signaling is altered, leading to a sustained, non-oscillatory peak in intracellular Ca²⁺, activation of protein kinase C (PKC), and inflammatory pathways like NF-κB.[1][3][5]

Data Presentation: Ceruletide Concentration and Expected Effects

The following tables summarize the typical effects of different ceruletide concentration ranges on pancreatic acinar cells.

Table 1: Concentration-Dependent Effects on Amylase Secretion

Concentration RangeExpected Effect on Apical SecretionPrimary Mechanism
10 pM - 100 pMIncreasing secretionPhysiological Ca²⁺ oscillations[10]
100 pM - 1 nMMaximal secretion Optimal Ca²⁺ signaling for exocytosis
> 1 nM - 10 nMInhibition of secretionDisruption of apical exocytosis, sustained Ca²⁺ rise[1][2]
> 10 nMStrong inhibition of secretionRedirection of exocytosis, cellular injury[1][2]

Table 2: Pathophysiological Responses to Supramaximal Ceruletide

ConcentrationTypical IncubationObserved Pathological Events
10 nM1 - 24 hoursInduction of inflammatory markers (IL-6, TNF-α), NF-κB activation.[5][6]
10 nM - 100 nM6 - 24 hoursCytoplasmic vacuolization, apoptosis, necrosis.[4][5][7]
100 nM24 hoursSignificant decrease in cell viability, DNA fragmentation.[4][5]

Experimental Protocols & Workflows

Protocol 1: Amylase Secretion Assay from Isolated Acini
  • Acinar Cell Isolation: Isolate pancreatic acini from mouse or rat pancreas using collagenase digestion. Handle the tissue gently to minimize damage.[8]

  • Preparation: Resuspend isolated acini in a buffered solution (e.g., HEPES-Ringer) containing BSA. Aliquot the acini into microcentrifuge tubes, ensuring at least three replicates per condition.[8]

  • Pre-incubation: Allow the cells to equilibrate at 37°C for 30 minutes in a shaking water bath.

  • Stimulation: Add ceruletide at various final concentrations (e.g., 10 pM to 100 nM) to the respective tubes. For control (unstimulated) tubes, add only the vehicle. Incubate at 37°C for 30 minutes.

  • Sample Collection: Centrifuge the tubes at low speed (e.g., 100 x g) for 2 minutes to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted amylase.[8]

  • Total Amylase: For a "total content" sample, lyse the cells in an unstimulated tube with detergent (e.g., Triton X-100).

  • Amylase Measurement: Measure the amylase activity in the supernatant and the "total content" sample using a commercial amylase assay kit.[8]

  • Calculation: Express the secreted amylase as a percentage of the total initial amylase content. Subtract the background (unstimulated) secretion from all stimulated values.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Acinar Cells (Collagenase Digestion) p2 Resuspend in Buffer & Aliquot p1->p2 p3 Pre-incubate at 37°C p2->p3 e1 Add Ceruletide (Dose-Response) p3->e1 Start Stimulation e2 Incubate at 37°C (30 min) e1->e2 e3 Pellet Cells (Centrifuge) e2->e3 a1 Collect Supernatant (Secreted Amylase) e3->a1 Separate Fractions a2 Measure Amylase Activity (Assay Kit) a1->a2 a3 Calculate % Total Amylase Secreted a2->a3

Caption: Workflow for a ceruletide-stimulated amylase secretion assay.

Troubleshooting Guide

This guide helps diagnose common experimental issues in a stepwise manner.

Problem: No or very low amylase secretion in response to ceruletide.

Troubleshooting_No_Response start Start: No Secretory Response q1 Did you perform a full dose-response curve? start->q1 q2 Are the cells viable? (Check morphology, Trypan blue) q1->q2 Yes sol1 Solution: Test a wide range (10 pM to 100 nM) q1->sol1 No q3 Is the amylase assay working? (Check positive control/total lysate) q2->q3 Yes sol2 Solution: Optimize cell isolation protocol. Handle cells gently. q2->sol2 No sol3 Solution: Troubleshoot assay. Check kit, ensure linear range. q3->sol3 No

Caption: Troubleshooting logic for lack of secretory response.

Problem: High background (unstimulated) amylase release.

This is almost always a sign of poor cell health and membrane damage during the isolation procedure.[8] Damaged cells will leak their contents, including amylase, into the medium.

  • Solution 1: Reduce the duration and concentration of collagenase treatment during isolation.

  • Solution 2: Ensure all buffers are oxygenated and contain BSA to protect the cells.

  • Solution 3: Handle the acini with extreme care (e.g., use wide-bore pipette tips) to avoid mechanical shearing.

Signaling Pathways

Ceruletide stimulation of the pancreatic acinar cell initiates different signaling cascades depending on the concentration.

Signaling_Pathways Ceruletide Signaling in Pancreatic Acinar Cells cluster_phys Physiological Stimulation (~100 pM) cluster_supra Supramaximal Stimulation (>10 nM) C_p Ceruletide R_p CCK1 Receptor C_p->R_p Gq_p Gq Protein R_p->Gq_p PLC_p PLC Gq_p->PLC_p IP3_p IP3 PLC_p->IP3_p Ca_p Ca²⁺ Oscillations (from ER) IP3_p->Ca_p Sec_p Amylase Secretion (Apical Exocytosis) Ca_p->Sec_p C_s Ceruletide R_s CCK1 Receptor C_s->R_s Gq_s Gq Protein R_s->Gq_s PLC_s PLC Gq_s->PLC_s Ca_s Sustained Peak Ca²⁺ PLC_s->Ca_s PKC_s PKC Activation PLC_s->PKC_s Path_s Inhibition of Secretion Inflammation & Cell Injury Ca_s->Path_s NFkB_s NF-κB Activation PKC_s->NFkB_s PKC_s->Path_s NFkB_s->Path_s

Caption: Ceruletide signaling pathways at physiological vs. supramaximal levels.

References

Technical Support Center: Ceruletide Diethylamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ceruletide diethylamine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: Like many peptides, this compound is susceptible to degradation through several chemical and physical pathways. The primary factors influencing its stability in solution are:

  • pH: The pH of the solution is a critical factor. Peptides are most stable within a specific pH range, and deviations can lead to accelerated hydrolysis of peptide bonds or other pH-dependent reactions. For cholecystokinin (CCK) analogs, acidic conditions may be preferable to neutral or alkaline conditions to slow degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the peptide.

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the modification of susceptible amino acid residues within the Ceruletide sequence, such as methionine.

  • Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation pathways.

  • Enzymatic Degradation: If the solution is contaminated with proteases, they can enzymatically cleave the peptide bonds, leading to rapid degradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the following storage recommendations:

Storage ConditionDurationTemperatureNotes
Short-term Days to Weeks0 - 4 °CFor freshly prepared solutions intended for imminent use.
Long-term Months-20 °CRecommended for aliquots to avoid repeated freeze-thaw cycles.
Extended-term Months to Years-80 °CIdeal for archival storage of stock solutions.

Data compiled from publicly available product information sheets.

It is highly recommended to prepare single-use aliquots of your stock solution to minimize degradation from repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For aqueous-based experiments, it is common practice to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the final concentration with the desired aqueous buffer.

Q4: How can I minimize oxidation of this compound in my solutions?

A4: The methionine residue in Ceruletide is susceptible to oxidation. To minimize this, consider the following precautions:

  • Use Degassed Buffers: Degassing your aqueous buffers by sparging with an inert gas like nitrogen or argon can significantly reduce the concentration of dissolved oxygen.

  • Work in an Inert Atmosphere: For highly sensitive experiments, preparing solutions inside a glove box with an inert atmosphere can prevent exposure to oxygen.

  • Include Antioxidants: In some formulations, antioxidants may be included to protect against oxidation. However, the compatibility and potential interference of any antioxidant with your specific assay must be carefully evaluated. A commercially available aqueous solution of this compound has been noted to contain sodium thiomalate as an antioxidant.[1]

Q5: What are the potential degradation pathways for this compound?

A5: Based on its peptide structure, the likely degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues, can occur, especially at non-optimal pH values.

  • Oxidation: The sulfur-containing side chain of the methionine residue is a primary site for oxidation, which can alter the peptide's conformation and activity.

  • Deamidation: The asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively, introducing a negative charge and potentially affecting biological activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in older solutions. Peptide degradation due to improper storage or handling.- Prepare fresh solutions from lyophilized powder. - Ensure stock solutions are stored at or below -20°C in single-use aliquots. - Verify the pH of your experimental buffer.
Inconsistent experimental results between batches. Variability in solution preparation or partial degradation of the peptide.- Standardize your solution preparation protocol. - Use a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of your working solutions. - Minimize the time between solution preparation and experimental use.
Precipitation observed in the solution. Poor solubility at the working concentration or in the chosen buffer. pH shift leading to aggregation.- Ensure the initial stock concentration in DMSO is fully dissolved before diluting with aqueous buffer. - Evaluate the pH of the final solution. - Consider using a different buffer system or adding a solubilizing excipient (after validating for non-interference).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (approximately 1427.57 g/mol ), calculate the volume of DMSO required to achieve a 1 mM concentration.

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To intentionally degrade this compound to an extent of 5-20% to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Acid Hydrolysis:

    • Mix an equal volume of the Ceruletide stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an equal volume of the Ceruletide stock solution with 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter time intervals due to the generally faster rate of base-catalyzed hydrolysis.

    • At each time point, withdraw a sample, neutralize it with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the Ceruletide stock solution with a 3% H₂O₂ solution.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Incubate aliquots of the Ceruletide stock solution at an elevated temperature (e.g., 60°C).

    • Analyze samples by HPLC at various time points.

  • Photolytic Degradation:

    • Expose aliquots of the Ceruletide stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis:

  • For each condition, compare the chromatograms of the stressed samples to that of a non-stressed control.

  • Identify the formation of new peaks (degradation products) and the decrease in the area of the main Ceruletide peak.

  • Aim for a 5-20% degradation of the parent compound for optimal method development.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Lyophilized Ceruletide dissolve Dissolve in DMSO (Stock Solution) start->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration in Buffer store->dilute Use one aliquot experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for preparing and using this compound solutions.

degradation_pathways cluster_stress Stress Factors cluster_degradation Degradation Products Ceruletide This compound in Solution Hydrolysis Hydrolyzed Fragments Ceruletide->Hydrolysis Hydrolysis Oxidized Oxidized Peptide Ceruletide->Oxidized Oxidation Deamidated Deamidated Peptide Ceruletide->Deamidated Deamidation pH Non-optimal pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Oxidation Oxygen / Oxidants Oxidation->Oxidized

Caption: Major degradation pathways for this compound in solution.

References

Addressing poor reproducibility in Ceruletide-based experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in Ceruletide-based experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during Ceruletide-induced pancreatitis experiments.

Problem Potential Cause Recommended Solution
High variability in pancreatitis severity between animals in the same group. 1. Inconsistent Ceruletide Solution: Improperly dissolved or degraded Ceruletide. 2. Injection Variability: Inaccurate dosing or inconsistent intraperitoneal (i.p.) injection technique. 3. Animal Factors: Differences in age, weight, or genetic background of the animals.[1]1. Solution Preparation: Prepare Ceruletide solution fresh for each experiment. Ensure complete dissolution; sonication may be required.[1][2] Store stock solutions appropriately (-20°C for powder, -80°C for solvent-based stocks) and avoid repeated freeze-thaw cycles.[1][3] 2. Dosing & Injection: Calibrate pipettes and use appropriate syringe sizes for accurate dosing. Ensure consistent i.p. injection placement to avoid injecting into other tissues. 3. Animal Standardization: Use animals of the same strain (e.g., C57BL/6 or BALB/c), age (typically 6-12 weeks), and weight range.[1] Acclimatize animals for at least one week before the experiment.[1]
Lower than expected pancreatitis severity (e.g., minimal edema, low serum amylase). 1. Insufficient Ceruletide Dose: The dose may be too low for the specific animal strain or desired severity. 2. Ceruletide Inactivity: The peptide may have degraded due to improper storage or handling. 3. Timing of Analysis: Samples may be collected too early or too late to observe the peak of the inflammatory response.1. Dose Adjustment: Consult literature for appropriate dose ranges. For a mild acute pancreatitis model in mice, hourly i.p. injections of 50 µg/kg for 6-10 hours are common.[1] For a more severe model, co-administration of lipopolysaccharide (LPS) can be considered.[1][4] 2. Reagent Quality: Use high-purity Ceruletide from a reputable supplier. Follow storage and handling instructions meticulously.[5] 3. Time-Course Optimization: The peak of histological changes is typically observed 3-6 hours after the start of Ceruletide administration, with resolution beginning by 24 hours.[6] Conduct a pilot study to determine the optimal time point for analysis in your specific model.
Unexpected animal mortality. 1. Excessive Pancreatitis Severity: The Ceruletide dose may be too high, or the animals may be particularly sensitive. 2. Off-target Effects: Although rare, severe systemic inflammation can lead to organ failure.1. Dose Reduction: If mortality is observed, reduce the Ceruletide dosage or the number of injections. 2. Animal Monitoring: Closely monitor animals for signs of distress throughout the experiment. Ensure ad libitum access to water, especially during the fasting period.[1]
Inconsistent histological findings. 1. Tissue Processing Artifacts: Improper fixation or sectioning of the pancreas. 2. Subjective Scoring: Lack of a standardized scoring system for histological evaluation.1. Standardized Histology Protocol: Immediately fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.[1] Ensure proper embedding and sectioning techniques. 2. Blinded Scoring: Use a well-defined, semi-quantitative scoring system for edema, inflammatory cell infiltration, and acinar cell necrosis. Have a blinded pathologist or trained researcher perform the scoring.

Frequently Asked Questions (FAQs)

Ceruletide Solution and Administration

Q1: How should I prepare and store Ceruletide solutions?

A1: Ceruletide is typically supplied as a lyophilized powder and should be stored at -20°C.[5] For stock solutions, dissolve the powder in a suitable solvent like sterile saline or DMSO.[1][2] It is recommended to prepare a concentrated stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution with sterile saline.[2] Aqueous solutions are not recommended for long-term storage.[5]

Q2: What is the recommended dosage and administration route for inducing acute pancreatitis in mice?

A2: The most common method for inducing a mild, edematous acute pancreatitis in mice is through hourly intraperitoneal (i.p.) injections of Ceruletide at a dose of 50 µg/kg for 6-10 hours.[1] The severity of pancreatitis is dependent on the dose and the number of injections.[7]

Experimental Model and Design

Q3: Which mouse strain is best for Ceruletide-induced pancreatitis experiments?

A3: C57BL/6 and BALB/c mice are commonly used and have been shown to develop reproducible pancreatitis.[1] It is crucial to be consistent with the strain used throughout a study to minimize variability.

Q4: Is fasting necessary before Ceruletide administration?

A4: Yes, mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[1] This helps to standardize the metabolic state of the animals and can reduce variability in the response to Ceruletide.

Q5: How can I induce a more severe, necrotizing pancreatitis?

A5: To induce a more severe form of acute pancreatitis, a single i.p. injection of lipopolysaccharide (LPS) at a dose of 10-15 mg/kg can be administered either immediately or one hour after the final Ceruletide injection.[1] This combination mimics the systemic inflammatory response seen in severe human acute pancreatitis.[1]

Data Analysis and Interpretation

Q6: What are the key parameters to measure for assessing pancreatitis severity?

A6: Key parameters include:

  • Biochemical analysis: Serum levels of amylase and lipase.[4]

  • Histological evaluation: Pancreatic edema, inflammatory cell infiltration, and acinar cell necrosis, typically assessed by H&E staining.[4]

  • Inflammatory markers: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in serum or pancreatic tissue.[4] Myeloperoxidase (MPO) activity in pancreatic tissue can be measured to quantify neutrophil infiltration.[1]

Q7: When is the best time to collect samples for analysis?

A7: For acute pancreatitis models, the peak of pancreatic injury is typically observed between 3 to 6 hours after the start of Ceruletide administration.[6] By 24 hours, the pancreas begins to show signs of recovery.[6] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific research question.

Experimental Protocols and Data

Ceruletide-Induced Acute Pancreatitis Protocol (Mouse Model)
  • Animal Preparation: Use 6-12 week old C57BL/6 mice, acclimatized for at least one week.[1] Fast the mice for 12-18 hours with free access to water.[1]

  • Ceruletide Solution Preparation: Prepare a fresh working solution of Ceruletide in sterile saline at a concentration that allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL).

  • Induction of Pancreatitis: Administer hourly intraperitoneal (i.p.) injections of Ceruletide (50 µg/kg) for a total of 6-10 hours.[1]

  • Sample Collection: Euthanize mice at a predetermined time point (e.g., 1-2 hours after the last injection).

    • Blood: Collect blood via cardiac puncture for serum separation and analysis of amylase and lipase.[1]

    • Pancreas: Carefully dissect the pancreas, weigh it, and divide it for different analyses.[1]

      • Histology: Fix a portion in 10% neutral buffered formalin.[1]

      • Biochemical assays (e.g., MPO): Snap-freeze a portion in liquid nitrogen and store at -80°C.

Quantitative Data Summary
Parameter Acute Pancreatitis Model Chronic Pancreatitis Model Reference
Animal Model C57BL/6 or BALB/c mice, 6-12 weeks oldC57BL/6 mice, female[1][4]
Ceruletide Dosage 50-100 µg/kg50 µg/kg[4]
Administration 7-10 hourly i.p. injectionsRepeated i.p. injections (e.g., 3 days/week for 4 weeks)[4]
Key Indicators Elevated serum amylase and lipase, pancreatic edema, acinar cell necrosis, inflammatory infiltration.Glandular atrophy, immune cell infiltration, ductal distortion, fibrosis.[4]

Visualizations

Ceruletide-Induced Signaling Pathway

Ceruletide_Signaling_Pathway cluster_AcinarCell Acinar Cell Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Gq Gq Protein CCKR->Gq ROS ↑ ROS (via NADPH Oxidase) CCKR->ROS AcinarCell Pancreatic Acinar Cell PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Enzyme Dysregulated Enzyme Secretion & Activation Ca2->Enzyme NFkB NF-κB Activation PKC->NFkB Inflammation Inflammation & Cell Injury Enzyme->Inflammation ROS->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Inflammation Experimental_Workflow Start Start: Animal Acclimatization (≥ 1 week) Fasting Fasting (12-18h) Water ad libitum Start->Fasting Induction Ceruletide Injections (e.g., 50 µg/kg, hourly i.p.) Fasting->Induction Sacrifice Euthanasia & Sample Collection (e.g., 1h after last injection) Induction->Sacrifice Blood Blood Collection (Cardiac Puncture) Sacrifice->Blood Pancreas Pancreas Dissection Sacrifice->Pancreas Serum Serum Separation Blood->Serum Histology Fixation for Histology (10% Formalin) Pancreas->Histology Frozen Snap-freeze for Biochemical Assays Pancreas->Frozen SerumAnalysis Serum Amylase/Lipase Serum->SerumAnalysis HistoAnalysis H&E Staining & Scoring Histology->HistoAnalysis MPOAnalysis MPO Assay Frozen->MPOAnalysis Analysis Data Analysis SerumAnalysis->Analysis HistoAnalysis->Analysis MPOAnalysis->Analysis

References

Minimizing mortality in severe acute pancreatitis models using Ceruletide.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ceruletide-Induced Pancreatitis Models

Welcome to the technical support center for researchers utilizing Ceruletide (cerulein) to model severe acute pancreatitis (SAP). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve reproducible results while managing experimental mortality.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the cerulein-induced pancreatitis model?

A1: The cerulein-induced model is a widely used, non-invasive method for studying acute pancreatitis.[1] Cerulein, an analog of the hormone cholecystokinin (CCK), stimulates pancreatic acinar cells to secrete digestive enzymes.[1] At physiological doses, this process is normal. However, administering supramaximal (overdose) concentrations of cerulein leads to the premature intracellular activation of digestive zymogens (like trypsinogen), resulting in acinar cell injury, edema, an inflammatory response, and eventual cell death, mimicking the early stages of human acute pancreatitis.[2][3]

Q2: Why is the standard cerulein-only model considered "mild" with low mortality?

A2: The standard model, using only cerulein injections, typically induces a mild, edematous, and self-limiting form of pancreatitis.[2] The histological changes are generally mild, progress over a few hours, and resolve completely within a week.[1] Consequently, this model has very low to zero mortality, making it suitable for studying the initial intracellular events of pancreatitis but not for investigating the systemic complications and mortality associated with severe human pancreatitis.[4]

Q3: How can I increase the severity of the model to induce necrosis and mortality?

A3: To escalate the model from mild to severe acute pancreatitis (SAP), a "second hit" is often required. The most common method is the co-administration of lipopolysaccharide (LPS), an endotoxin.[5][6] Cerulein initiates the pancreatic injury, and a subsequent injection of LPS triggers a systemic inflammatory response, leading to pancreatic necrosis, hemorrhage, and multi-organ failure, which significantly increases the mortality rate.[5][7] The severity can also be modulated by increasing the number and duration of cerulein injections.[8][9]

Q4: What are the key factors that can influence the mortality rate in my experiments?

A4: Several factors can significantly impact model severity and mortality:

  • Dosing Regimen: The dose of cerulein, the number of injections, and the dose of LPS are the most critical factors.[9][10]

  • Animal Strain: Different mouse strains exhibit varying sensitivity. For instance, C3H/HeJ and CBA/J strains are known to develop more severe pancreatitis than C57BL/6J.[10]

  • Animal Age: Aged mice (e.g., 23-25 months) show significantly higher mortality rates (around 10%) and more severe tissue damage compared to young mice, which often show no mortality in the same model.[4][10]

  • Animal Health: Pre-existing health conditions or stress can affect the animal's response to the induction protocol.

Troubleshooting Guide

Problem: My mortality rate is unexpectedly high and inconsistent.

Potential Cause Troubleshooting Action
LPS Dose Too High LPS is a potent inflammatory trigger. An excessive dose can cause rapid septic shock and high mortality unrelated to pancreatitis-specific pathways. Solution: Perform a dose-response study for LPS (e.g., starting from 5 mg/kg) to find a dose that induces the desired level of severity without causing excessive early mortality.
Animal Stress or Health Issues Stressed or unhealthy animals are more susceptible. Solution: Ensure a proper acclimatization period (at least one week) before the experiment. Monitor animals for any signs of illness prior to induction. Ensure animals are fasted for approximately 12-18 hours before the first injection but have free access to water.[5][8]
Incorrect Injection Technique Inaccurate intraperitoneal (i.p.) injection can cause injury to internal organs, leading to non-specific mortality. Solution: Ensure proper training on i.p. injection techniques. Injections should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
Contamination of Reagents Bacterial contamination of saline, cerulein, or LPS solutions can introduce unintended pathogens, leading to sepsis. Solution: Prepare all solutions fresh under sterile conditions using sterile, pyrogen-free saline.

Problem: The model is not severe enough; I'm observing zero mortality.

Potential Cause Troubleshooting Action
Insufficient Cerulein Stimulation The number of cerulein injections may be inadequate to cause significant initial pancreatic injury. Solution: Increase the number of hourly cerulein injections from the typical 6-7 up to 10-12. The severity of pancreatitis is dependent on the duration of the injury.[8][9]
LPS Dose Too Low or Ineffective The dose of LPS may be insufficient to trigger a robust systemic inflammatory response. Solution: Increase the dose of LPS. A common starting point for a severe model is 10 mg/kg.[5][7] Confirm the activity of your LPS lot, as potency can vary.
Resistant Animal Strain/Age The chosen animal strain (e.g., C57BL/6J) may be more resistant, or the animals may be too young.[4][10] Solution: Consider using a more susceptible strain if your research goals allow. If studying age is not a primary factor, using older animals can increase severity.[4]
Timing of LPS Injection The timing of the LPS injection relative to the cerulein administration is crucial. Solution: Administer LPS immediately or within one hour after the final cerulein injection to ensure the "second hit" occurs while the initial pancreatic injury is peaking.[5][7]

Quantitative Data Summary

Table 1: Cerulein Dosing Regimens and Expected Outcomes in Mice

Parameter Mild Acute Pancreatitis Severe Acute Pancreatitis
Inducing Agent(s) Cerulein only Cerulein + Lipopolysaccharide (LPS)
Typical Cerulein Dose 50 µg/kg per injection[1][8] 50 µg/kg per injection[5][7]
Cerulein Injection Frequency 6 to 10 hourly intraperitoneal injections[8][11] 6 to 7 hourly intraperitoneal injections[5][7]
Typical LPS Dose N/A 10-15 mg/kg, single i.p. injection[5][6]
Key Histological Features Interstitial edema, inflammatory cell infiltration, acinar cell vacuolization[1] Widespread edema, inflammatory infiltration, acinar cell necrosis, hemorrhage[5][12]

| Expected Mortality | 0%[5] | Variable, can be significant depending on protocol (e.g., >30%)[3] |

Table 2: Factors Influencing Model Severity and Mortality

Factor Observation Citation
Animal Age Aged mice (23-25 months) exhibit ~10% mortality, while young mice (4-5 months) show none under the same cerulein protocol. [4]
Number of Injections Severity of pancreatitis, including necrosis, increases with the number of hourly cerulein injections (e.g., 8 injections cause more necrosis than 4). [9]
Genetic Background In trypsinogen mutant mice (T7K24R), cerulein-induced acute pancreatitis progresses to chronic pancreatitis with significant atrophy and fibrosis, unlike in wild-type mice. [13]

| Second Hit (LPS) | Adding LPS (10 mg/kg) after cerulein injections is a reliable method to convert a mild, edematous model into a severe, necrotizing model with higher mortality. |[5][7] |

Experimental Protocols & Visualizations

Protocol 1: Induction of Severe Acute Pancreatitis (Cerulein + LPS)

This protocol is designed to induce a severe, necrotizing form of acute pancreatitis with associated mortality.

1. Animal Preparation:

  • Use 8-12 week old C57BL/6 mice.[11]
  • Acclimatize animals for at least one week before the experiment.
  • Fast mice for 12-18 hours prior to the first injection, with ad libitum access to water.[5]

2. Reagent Preparation:

  • Cerulein Stock: Dissolve cerulein in sterile 0.9% saline to a concentration of 5 µg/mL.
  • LPS Stock: Dissolve LPS (from E. coli O111:B4) in sterile 0.9% saline to a concentration of 1 mg/mL.

3. Induction Procedure:

  • Administer intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg.[7] This corresponds to a 10 mL/kg injection volume from the stock solution.
  • Repeat the cerulein injection every hour for a total of seven injections.[7]
  • One hour after the final cerulein injection, administer a single i.p. injection of LPS at a dose of 10 mg/kg.[7]
  • Control Group: Inject with an equivalent volume of sterile saline at all time points.

4. Monitoring and Endpoint Analysis:

  • Monitor animals for signs of distress.
  • Sacrifice animals at a predetermined time point (e.g., 24 hours after the first injection) for analysis.
  • Collect blood for serum amylase and lipase analysis.[2][8]
  • Harvest the pancreas for weighing (to assess edema) and histopathological scoring (H&E staining for edema, inflammation, and necrosis).[2]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (1 week) fasting Fasting (12-18h) Water ad libitum acclimatize->fasting reagents Prepare Sterile Cerulein & LPS Solutions fasting->reagents cer1 Cerulein i.p. Injection #1 (50 µg/kg) reagents->cer1 cer_hourly Hourly Injections (Total 7 doses) cer1->cer_hourly lps LPS i.p. Injection (10 mg/kg, 1h post-last Cerulein) cer_hourly->lps monitor Monitor Animal (e.g., for 24h) lps->monitor sacrifice Euthanasia & Sample Collection monitor->sacrifice blood Blood Analysis (Amylase, Lipase, Cytokines) sacrifice->blood pancreas Pancreas Analysis (Wet Weight, Histology) sacrifice->pancreas

Caption: Workflow for inducing severe acute pancreatitis in mice.

Cerulein Signaling Pathway in Acinar Cells

G cluster_main Pancreatic Acinar Cell cluster_outcome Pathophysiological Outcome cerulein Cerulein (Supramaximal Dose) cck_r CCK Receptor cerulein->cck_r Binds ca_signal Intracellular Ca2+ Dysregulation cck_r->ca_signal zymogen Premature Zymogen Activation (e.g., Trypsinogen -> Trypsin) ca_signal->zymogen injury Acinar Cell Injury & Vacuolization zymogen->injury inflammation Release of Pro-inflammatory Mediators (Cytokines, etc.) injury->inflammation necrosis Necrosis & Apoptosis injury->necrosis edema Pancreatic Edema inflammation->edema inflammation_cell Inflammatory Cell Infiltration inflammation->inflammation_cell

Caption: Simplified signaling cascade of cerulein-induced pancreatitis.

Troubleshooting Logic for Mortality Rate

G start Problem: Unexpected Mortality Rate q_high_low Is mortality TOO HIGH? start->q_high_low q_lps Check LPS Dose (>15 mg/kg?) q_high_low->q_lps Yes q_lps_low Check LPS Dose (<10 mg/kg?) q_high_low->q_lps_low No (Too Low) q_animal Check Animal Health & Age q_lps->q_animal No sol_lps_high Solution: Reduce LPS dose. Perform dose-titration. q_lps->sol_lps_high Yes sol_animal Solution: Ensure proper acclimatization & health screening. q_animal->sol_animal q_cer_low Check # of Cerulein Injections (<7?) q_lps_low->q_cer_low No sol_lps_low Solution: Increase LPS dose. Check lot potency. q_lps_low->sol_lps_low Yes sol_cer_low Solution: Increase number of hourly cerulein injections. q_cer_low->sol_cer_low Yes sol_strain Consider animal strain and age. Older mice are more susceptible. q_cer_low->sol_strain No

Caption: Decision tree for troubleshooting mortality in SAP models.

References

Alternative methods for assessing pancreatitis severity besides amylase.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods for assessing pancreatitis severity beyond serum amylase. The following sections detail the use of key biomarkers, clinical scoring systems, and imaging techniques in a question-and-answer format, complete with experimental protocols and troubleshooting advice.

Section 1: Alternative Biomarkers for Pancreatitis Severity

This section covers crucial biomarkers that offer greater specificity and prognostic value than amylase in the context of acute pancreatitis research.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider using serum lipase instead of, or in addition to, serum amylase?

A1: While both are pancreatic enzymes, lipase is now the preferred biomarker for diagnosing acute pancreatitis.[1] It offers greater sensitivity and specificity compared to amylase.[2][3] Lipase levels rise within 3-6 hours of symptom onset, peak at 24 hours, and remain elevated for 8 to 14 days, providing a wider diagnostic window than amylase, which normalizes within 5 days.[1] Concurrently measuring both enzymes adds minimal diagnostic value and increases costs.[1][2]

Q2: What is the role of C-Reactive Protein (CRP) in assessing pancreatitis severity?

A2: CRP is an acute-phase reactant synthesized by the liver in response to inflammation and is a valuable marker for predicting the severity of acute pancreatitis.[4][5] Elevated CRP levels, particularly when measured 48 hours after symptom onset, correlate well with the development of severe pancreatitis and pancreatic necrosis.[6][7] A common cutoff value indicating severe disease is ≥150 mg/L.[7][8]

Q3: Can Procalcitonin (PCT) help differentiate between sterile and infected pancreatic necrosis?

A3: Yes, Procalcitonin (PCT) is a significant biomarker for this purpose. While general inflammatory markers are elevated in pancreatitis, PCT levels rise substantially in response to bacterial infections.[9] Persistently high PCT levels after the first 72 hours of admission are a strong predictor of infected necrotizing pancreatitis (INP), a life-threatening complication.[10] A serum PCT level of ≥0.5 ng/mL is often considered a significant threshold for predicting infection.[11]

Q4: Our team is looking for a rapid, point-of-care test. Is there a suitable alternative biomarker?

A4: The urinary trypsinogen-2 dipstick test is a rapid, non-invasive option suitable for point-of-care screening.[12][13] Trypsinogen-2 is a pancreatic proenzyme that becomes highly elevated in the urine during acute pancreatitis.[14] The dipstick test provides a qualitative result within minutes and has demonstrated high sensitivity and specificity for diagnosing acute pancreatitis, making it an excellent tool for initial screening in an emergency setting.[12][15]

Experimental Protocols & Troubleshooting

Protocol 1: Quantitative Determination of C-Reactive Protein (CRP) via Sandwich ELISA

This protocol outlines a standard procedure for a sandwich ELISA to quantify CRP in serum or plasma samples.

Methodology:

  • Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for CRP.

  • Sample and Standard Preparation:

    • Patient serum or plasma samples must be diluted prior to use. A common starting dilution is 1:500 with an appropriate assay buffer.[16]

    • Prepare a standard curve using provided CRP standards, typically performing serial dilutions to create a range from approximately 15 pg/mL to 1000 pg/mL.[17]

  • Binding: Pipette 100 µL of each standard, diluted sample, and control into the appropriate wells. Cover the plate and incubate for 1-2 hours at 37°C.[18] CRP in the samples binds to the immobilized antibody.

  • Washing: Aspirate the liquid from each well and wash 3-5 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated monoclonal anti-human CRP antibody to each well. Cover and incubate for 1 hour at 37°C.[18]

  • Second Wash: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90-100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark. A blue color will develop.[18][19]

  • Stopping Reaction: Add 50 µL of Stop Solution (typically a strong acid like H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15-20 minutes of adding the Stop Solution.[4][19]

  • Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the CRP concentration of the samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the sample dilution factor (e.g., 500).[16]

Troubleshooting Guide: CRP ELISA

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagents not at room temperature.Allow all reagents to equilibrate to room temperature for at least 20-30 minutes before use.
Improperly prepared reagents or expired kit.Double-check all dilution calculations. Do not use reagents past their expiration date.
Insufficient incubation times.Adhere strictly to the incubation times specified in the protocol.
High Background Insufficient washing.Ensure all wells are filled completely during each wash step and aspirated thoroughly. Increase the number of washes to five.[20]
High concentration of detection antibody.Perform a titration to determine the optimal concentration of the HRP-conjugated antibody.[21]
Contaminated substrate.Use fresh substrate solution. Do not return unused substrate to the stock bottle.
High Variability (Poor Precision) Pipetting inconsistency.Use calibrated pipettes and fresh tips for each standard and sample. Ensure there are no air bubbles when pipetting.
Inconsistent washing technique.Use an automated plate washer if available for uniform washing.[20]
Plate edge effects due to temperature gradients.Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.

Protocol 2: Urinary Trypsinogen-2 Dipstick Test

This protocol describes a rapid, immunochromatographic test for the qualitative detection of trypsinogen-2 in urine.

Methodology:

  • Sample Collection: Collect a urine sample in a clean container. The test should be performed within 10 minutes of collection.[12]

  • Test Activation: Immerse the yellow dip area of the test strip into the urine sample. Hold it in the sample until the liquid front is seen entering the result area.[13]

  • Incubation: Remove the dipstick from the sample and place it on a flat, dry, horizontal surface.

  • Reading the Result: Read the result visually after 5 minutes at room temperature.[7][12]

    • Positive Result: Two blue lines appear (one control line and one test line). This indicates a urinary trypsinogen-2 concentration of 50 µg/L or higher.[22]

    • Negative Result: Only one blue line (the control line) appears.

    • Invalid Result: The control line does not appear. The test should be repeated with a new dipstick.

Troubleshooting Guide: Urinary Trypsinogen-2 Dipstick

IssuePossible Cause(s)Recommended Solution(s)
False Positive Test performed too soon after ERCP (Endoscopic Retrograde Cholangiopancreatography).Be aware that transient elevations can occur 1-4 hours post-ERCP. Interpret results in the context of clinical signs.[22]
Invalid Result (No Control Line) Insufficient sample volume.Ensure the dipstick is properly immersed in the urine until the liquid front is visible in the result window.
Expired or improperly stored test strip.Check the expiration date on the packaging. Store dipsticks according to manufacturer instructions (typically at room temperature).[13]
Procedural error.Repeat the test with a new dipstick, carefully following the instructions.

Section 2: Clinical Scoring Systems

Clinical scoring systems integrate multiple physiological and laboratory parameters to provide a standardized assessment of pancreatitis severity and predict outcomes like mortality and organ failure.

Frequently Asked Questions (FAQs)

Q1: Our research requires an early prediction of mortality risk within 24 hours of admission. Which scoring system is most suitable?

A1: The Bedside Index for Severity in Acute Pancreatitis (BISAP) score is an excellent choice for early risk stratification.[23] It uses five variables that are readily available within the first 24 hours of a patient's evaluation to predict in-hospital mortality.[24][25] Its simplicity makes it easier to calculate at the bedside compared to more complex systems like APACHE II.[23]

Q2: How does the APACHE II score work, and what are its main challenges in a research setting?

A2: The Acute Physiology and Chronic Health Evaluation (APACHE) II score is a widely used system that calculates a severity score based on 12 physiological variables, age, and chronic health status.[1][26] A key advantage is that it can be calculated at any time during a hospital stay to monitor a patient's condition.[27] However, its complexity is a major challenge; it requires numerous data points, and the calculation can be cumbersome without an automated tool.[1][28] Furthermore, variables like the Glasgow Coma Scale (GCS) can be difficult to assess accurately in sedated patients, potentially affecting the score's reliability.[28]

Q3: What is the CT Severity Index (CTSI), and when should it be determined?

A3: The CT Severity Index (CTSI) is a radiological scoring system used to assess the severity of acute pancreatitis based on contrast-enhanced computed tomography (CECT) findings.[29] It combines the Balthazar score (grading pancreatic inflammation and fluid collections) with a score for the extent of pancreatic necrosis.[30] The optimal timing for the first CECT assessment is 72-96 hours after symptom onset, as performing it earlier may underestimate the extent of necrosis.[30]

Methodologies for Scoring Systems

Methodology 1: Calculating the BISAP Score

The BISAP score is calculated from data obtained within the first 24 hours of admission. One point is assigned for each of the following criteria present:

  • B UN >25 mg/dL (8.9 mmol/L)

  • I mpaired Mental Status (Disorientation, lethargy, or coma)

  • S IRS (Systemic Inflammatory Response Syndrome) present (≥2 of the following: Temperature <36°C or >38°C; Heart rate >90 bpm; Respiratory rate >20/min; WBC <4,000 or >12,000 cells/mm³)

  • A ge >60 years

  • P leural Effusion detected on imaging

Interpretation:

  • Score 0-2: Associated with lower mortality (<2%).

  • Score 3-5: Associated with significantly increased mortality (>15%).

Methodology 2: Calculating the CT Severity Index (CTSI)

The CTSI is the sum of the Balthazar Grade points and the Pancreatic Necrosis points.

Balthazar Grade (Pancreatic Inflammation)Points
A: Normal Pancreas0
B: Pancreatic enlargement1
C: Peripancreatic inflammation2
D: Single peripancreatic fluid collection3
E: Two or more fluid collections and/or gas bubbles4
Extent of Pancreatic Necrosis (on CECT)Points
None0
< 30%2
30% - 50%4
> 50%6

Interpretation:

  • 0-3 points: Mild pancreatitis

  • 4-6 points: Moderate pancreatitis

  • 7-10 points: Severe pancreatitis[29]

A Modified CTSI (MCTSI) also exists, which adjusts the scoring for necrosis and adds points for extrapancreatic complications.[31]

Section 3: Data Presentation & Visualization

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for assessing pancreatitis severity.

Table 1: Performance of Biomarkers for Diagnosing Acute Pancreatitis

BiomarkerSensitivitySpecificitySource(s)
Serum Lipase 85% - 96.6%82% - 99.4%[18]
Serum Amylase 62% - 95%68% - 99.1%[18]
Urinary Trypsinogen-2 92.7% - 94.6%98.5% - 100%[12][15]

Table 2: Performance of Methods for Predicting Severe Acute Pancreatitis

Method (Cutoff)SensitivitySpecificityArea Under Curve (AUC)Source(s)
BISAP (≥3) 51%91%0.81[27]
APACHE II (≥8) 56.0%89.4%0.78[27]
Ranson (≥3) 25%90%0.69[27]
CTSI (≥3) --0.69[27]
CRP (>150 mg/L at 48h) 80% - 86%61% - 84%-[8]
Procalcitonin (>0.5 ng/mL) 72%86%0.87[30]

Diagrams and Workflows

Pancreatitis_Assessment_Workflow cluster_0 Initial Assessment (First 24h) cluster_1 Risk Stratification cluster_2 Further Evaluation (After 48-72h) cluster_3 Severity Confirmation start Patient with Suspected Acute Pancreatitis diagnosis Confirm Diagnosis: 1. Clinical Symptoms 2. Serum Lipase (≥3x ULN) 3. Imaging Findings start->diagnosis bisap Calculate BISAP Score (BUN, Impaired Mental Status, SIRS, Age, Pleural Effusion) diagnosis->bisap low_risk Low Severity Risk (BISAP 0-2) bisap->low_risk Score 0-2 high_risk High Severity Risk (BISAP 3-5) bisap->high_risk Score 3-5 management_low Standard Ward Management low_risk->management_low management_high ICU Admission & Aggressive Fluid Resuscitation high_risk->management_high cect Perform Contrast-Enhanced CT (CECT) (Optimal at 72-96h) high_risk->cect biomarkers Monitor Serial Biomarkers (CRP, Procalcitonin) high_risk->biomarkers ctsi Calculate CTSI Score cect->ctsi necrosis_check Assess for Infected Necrosis (Persistent high PCT, clinical signs) biomarkers->necrosis_check CTSI_Components cluster_balthazar Balthazar Score (0-4 pts) cluster_necrosis Necrosis Score (0-6 pts) ctsi CT Severity Index (CTSI) (Total Score: 0-10) balthazar_node Pancreatic Inflammation & Fluid Collections ctsi->balthazar_node + necrosis_node Extent of Pancreatic Necrosis ctsi->necrosis_node + b_a A: Normal (0) b_b B: Enlargement (1) b_c C: Inflammation (2) b_d D: 1 Fluid Collection (3) b_e E: >1 Collection (4) n_0 None (0) n_30 < 30% (2) n_50 30-50% (4) n_100 > 50% (6)

References

Technical Support Center: Anesthesia in Ceruletide-Induced Pancreatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ceruletide to induce pancreatitis in animal models. The choice of anesthesia can significantly impact experimental outcomes, and this resource aims to address common issues and provide clarity on best practices.

Troubleshooting Guide & FAQs

Q1: My control group, anesthetized with ketamine/xylazine, shows unexpected pancreatic changes. Why is this happening?

A1: The combination of ketamine and xylazine (Ket/Xyl) can independently influence pancreatic parameters, even without the induction of pancreatitis. Research has shown that Ket/Xyl administration in mice can alter pancreatitis responses.[1][2][3] Specifically, the xylazine component appears to be the primary mediator of these effects.[2] If you are observing baseline pancreatic edema or altered enzyme levels in your control group, it could be an effect of the anesthetic itself.

Troubleshooting Steps:

  • Re-evaluate your anesthetic protocol: Consider if the dose or timing of your Ket/Xyl administration could be a contributing factor.

  • Include an "anesthesia-only" control group: This group would receive the anesthetic but no ceruletide, to isolate the effects of the anesthesia.

  • Consider alternative anesthetics: If the effects of Ket/Xyl are interfering with your experimental readouts, you might consider switching to an inhalant anesthetic like isoflurane or sevoflurane.

Q2: I'm seeing inconsistent levels of serum amylase and lipase in my ceruletide-treated group anesthetized with ketamine/xylazine. What could be the cause?

A2: Studies have shown that pretreatment with a combination of ketamine and xylazine can lead to a reduction in serum amylase levels in a cerulein-induced pancreatitis model, while simultaneously increasing other markers of severity like trypsin activity and edema.[1][2] This paradoxical effect can lead to a misinterpretation of the severity of pancreatitis if you are relying solely on amylase and lipase levels.

Troubleshooting Steps:

  • Broaden your endpoint analysis: Do not rely solely on serum amylase and lipase. Incorporate histological analysis of the pancreas to assess edema, inflammatory cell infiltration, and necrosis. Also, consider measuring pancreatic trypsin activity.

  • Standardize your anesthesia protocol: Ensure that the time between anesthetic administration and sample collection is consistent across all animals.

Q3: Can the choice of anesthetic affect the inflammatory response in my ceruletide model?

A3: Yes, different anesthetics can have varying effects on the inflammatory response. For example, some studies suggest that ketamine may have anti-inflammatory properties. While direct comparisons in ceruletide models are limited, it's plausible that your choice of anesthetic could modulate the expression of inflammatory cytokines and the infiltration of immune cells in the pancreas.

Troubleshooting Steps:

  • Be consistent with your anesthetic: Use the same anesthetic agent at the same dose for all animals within a single experiment to ensure comparability.

  • Acknowledge the potential for anesthetic-induced immunomodulation: When interpreting your data, consider that the anesthetic may be influencing the inflammatory milieu of the pancreas.

  • Consult the literature for the immunomodulatory effects of your chosen anesthetic: Be aware of the known systemic effects of the anesthetic you are using.

Q4: I am concerned about the potential for propofol to induce pancreatitis. Is it a suitable anesthetic for my ceruletide experiments?

A4: There are numerous case reports and reviews that suggest an association between propofol administration and the development of acute pancreatitis in humans.[4][5][6][7][8] The proposed mechanisms include hypertriglyceridemia, hypersensitivity, or direct toxic effects on the pancreas.[4][8] Given this potential for inducing pancreatitis independently, using propofol as an anesthetic in a model where pancreatitis is the intended outcome could confound your results.

Recommendation:

It is advisable to avoid using propofol in ceruletide-induced pancreatitis models to prevent the introduction of a significant confounding variable. Inhalant anesthetics like isoflurane or sevoflurane are generally considered to have a lower risk of inducing pancreatitis.

Data on Anesthetic Effects

The following tables summarize the potential effects of different anesthetics on key outcome measures in ceruletide-induced pancreatitis. It is important to note that direct, head-to-head comparative studies are limited, and these tables are compiled from both direct evidence in pancreatitis models and inferences from studies in other fields.

AnestheticEffect on Pancreatic EdemaEffect on Serum Amylase/LipaseEffect on Inflammatory MarkersHistological Changes
Ketamine/Xylazine Increased edema (primarily due to xylazine).[1][2]Decreased serum amylase.[1]May have anti-inflammatory effects (ketamine).Increased trypsin activity.[1][2]
Isoflurane No direct comparative data in ceruletide models. Generally considered to have minimal intrinsic effect.No direct comparative data in ceruletide models.Generally considered to have minimal immunomodulatory effects at standard doses.No known direct effects on pancreatic histology.
Sevoflurane No direct comparative data in ceruletide models.No direct comparative data in ceruletide models.May increase stress hormones (corticosterone), which could potentially modulate inflammation.[9]No known direct effects on pancreatic histology.
Propofol Potential to induce pancreatitis and associated edema.[5][6]Potential to increase amylase and lipase due to risk of inducing pancreatitis.[5]Can induce an inflammatory response if it causes pancreatitis.Can cause necrotizing pancreatitis in susceptible individuals.[5][6]

Experimental Protocols

Ceruletide-Induced Acute Pancreatitis in Mice

This protocol is a standard method for inducing a mild, reproducible acute pancreatitis.

Materials:

  • Ceruletide

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-12 weeks old)[10]

  • Anesthetic of choice (e.g., isoflurane, sevoflurane)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Fasting: Fast the mice for 12-16 hours before the first ceruletide injection, with free access to water.

  • Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline to a final concentration that allows for the administration of 50 µg/kg in a volume of 100-200 µL per mouse.[10][11][12]

  • Induction of Pancreatitis: Administer hourly intraperitoneal injections of ceruletide (50 µg/kg) for a total of 7 to 10 doses.[10] A control group should receive saline injections of the same volume and frequency.

  • Anesthesia and Sample Collection: At a predetermined time point after the final injection (typically 1-6 hours), anesthetize the mice using a consistent protocol.[12]

  • Blood Collection: Collect blood via cardiac puncture for the analysis of serum amylase and lipase.

  • Tissue Harvest: Perfuse the animals with saline, then dissect the pancreas for histological analysis and other molecular assays.

Visualizations

Signaling Pathway of Ceruletide-Induced Pancreatitis

ceruletide_signaling cluster_cell Pancreatic Acinar Cell ceruletide Ceruletide cckr CCK Receptor ceruletide->cckr Binds gq Gq Protein cckr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Intracellular Ca2+ Increase er->ca2 Releases Ca2+ zymogen Zymogen Granule Activation ca2->zymogen nfkb NF-kB Activation pkc->nfkb necrosis Acinar Cell Necrosis zymogen->necrosis inflammation Inflammation nfkb->inflammation edema Edema inflammation->edema inflammation->necrosis

Caption: Ceruletide binds to the CCK receptor, initiating a signaling cascade that leads to pancreatitis.

Experimental Workflow for Ceruletide Pancreatitis Model

experimental_workflow acclimatization Animal Acclimatization (1 week) fasting Fasting (12-16 hours) acclimatization->fasting grouping Randomization into Control & Treatment Groups fasting->grouping injections Hourly Intraperitoneal Injections (Ceruletide or Saline) grouping->injections wait Waiting Period (1-6 hours post-final injection) injections->wait anesthesia Anesthesia wait->anesthesia blood_collection Blood Collection (Cardiac Puncture) anesthesia->blood_collection tissue_harvest Pancreas Harvest blood_collection->tissue_harvest analysis Sample Analysis (Serum enzymes, Histology, etc.) tissue_harvest->analysis

Caption: A typical experimental workflow for a ceruletide-induced acute pancreatitis model in rodents.

References

Ceruletide Solution Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store ceruletide stock solutions?

A1: For optimal stability, lyophilized ceruletide should be stored at -20°C or lower.[1] To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a suitable buffer like PBS.[1] Some suppliers recommend using 1% ammonium hydroxide for initial reconstitution to a concentration of 1 mg/ml, followed by dilution in your buffer of choice.[1] Once reconstituted, it is highly recommended to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[2] While a stock solution in a solvent like DMSO can be stored at -80°C for up to a year, it is generally advised to use freshly prepared solutions for experiments.[2][3]

Q2: What is the expected stability of ceruletide in cell culture media?

Q3: Can I expect ceruletide to be stable throughout a long-term cell culture experiment (e.g., 48-72 hours)?

A3: Based on the available data for the analogous peptide CCK-8 in plasma, it is likely that ceruletide will undergo some degradation over a 48-72 hour period in serum-containing cell culture media. The rate of degradation will depend on the specific cell type, the concentration of serum, and the overall culture conditions. For long-term experiments, it may be necessary to replenish the ceruletide-containing media at regular intervals to maintain a consistent effective concentration.

Q4: I observed precipitation after adding my ceruletide stock solution to the cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation of ceruletide in cell culture media can be due to several factors, including exceeding its solubility limit, a "solvent shock" if the stock is in an organic solvent like DMSO, or interactions with media components. To prevent this, ensure your stock solution is fully dissolved before use. When adding a DMSO stock to your media, do so drop-wise while gently swirling the media to ensure rapid mixing and avoid localized high concentrations. Pre-warming the media to 37°C can also help. If precipitation persists, consider preparing a more dilute stock solution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity of ceruletide in the experiment. 1. Degradation of ceruletide: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in the culture medium over the experimental duration. 2. Incorrect concentration: Errors in stock solution preparation or dilution.1. Prepare fresh ceruletide solutions from a new lyophilized stock. Aliquot and store at -80°C. For long-term experiments, consider replenishing the media with fresh ceruletide at set intervals. 2. Verify the calculations for stock and working solution concentrations.
High variability in experimental results between replicates. 1. Inconsistent ceruletide concentration: Uneven distribution of the peptide in the culture wells or degradation occurring at different rates. 2. Cell-related variability: Differences in cell seeding density or metabolic activity.1. Ensure thorough but gentle mixing of the media after adding ceruletide. Use freshly prepared solutions for each experiment. 2. Standardize cell seeding protocols and ensure a homogenous cell suspension.
Precipitate formation in the cell culture medium. 1. Solubility limit exceeded: The final concentration of ceruletide is too high for the aqueous environment of the cell culture medium. 2. Interaction with media components: Ceruletide may interact with salts or proteins in the medium, leading to precipitation. 3. pH or temperature changes: Suboptimal pH of the medium or temperature fluctuations can affect peptide solubility.1. Reduce the final working concentration of ceruletide. 2. Test the solubility of ceruletide in the basal medium without serum first. If using serum, the proteins may help to stabilize the peptide. 3. Ensure the cell culture medium is properly buffered to a physiological pH (typically 7.2-7.4) and maintain a constant temperature of 37°C.

Quantitative Data on Peptide Stability

While specific data for ceruletide in cell culture media is limited, the following table summarizes the stability of the structurally and functionally similar peptide, cholecystokinin octapeptide (CCK-8), in plasma. This data can serve as a useful, albeit indirect, reference for estimating the potential stability of ceruletide in biological fluids.

Peptide Matrix Half-life (t½) Key Findings
Sulfated CCK-8 Human Plasma50 minutesThe sulfated form is more stable than the unsulfated form.
Unsulfated CCK-8 Human Plasma18 minutesDegradation is primarily due to aminopeptidases.
Sulfated CCK-8 Rat Plasma17 minutesDegradation is faster in rat plasma compared to human plasma.
Unsulfated CCK-8 Rat Plasma5 minutesThe unsulfated form is rapidly degraded in rat plasma.

Data sourced from a study on the degradation of cholecystokinin octapeptide in human and rat plasma.

Experimental Protocols

Protocol for Assessing Ceruletide Stability in Cell Culture Media by HPLC

This protocol provides a framework for quantitatively assessing the stability of ceruletide in your specific cell culture medium over time.

1. Materials:

  • Ceruletide (lyophilized powder)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN), Trifluoroacetic acid (TFA) (HPLC grade)

  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare Ceruletide Stock Solution: Reconstitute lyophilized ceruletide in sterile water or buffer to a known concentration (e.g., 1 mg/mL). Prepare single-use aliquots and store them at -80°C.

  • Incubation in Cell Culture Media:

    • In sterile tubes, dilute the ceruletide stock solution into the cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).

    • Prepare a control sample of ceruletide in the reconstitution buffer.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each tube.

  • Sample Preparation for HPLC:

    • To stop enzymatic degradation, immediately mix the collected aliquot with an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

    • Vortex and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact ceruletide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact ceruletide based on the retention time of the time 0 sample.

    • Quantify the peak area of the intact ceruletide at each time point.

    • Calculate the percentage of remaining ceruletide at each time point relative to the time 0 sample.

    • Plot the percentage of remaining ceruletide versus time to determine the degradation kinetics and half-life.

Visualizations

Ceruletide Signaling Pathway

Ceruletide acts as a potent agonist of cholecystokinin (CCK) receptors, primarily CCK1R and CCK2R.[4] Binding of ceruletide to these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Ceruletide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Ceruletide Ceruletide CCKR CCK Receptor (CCK1R/CCK2R) Ceruletide->CCKR Binds to G_protein Gq/11 CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPKs) PKC->Downstream Response Enzyme Secretion, Gene Expression, Cell Growth Downstream->Response

Caption: Ceruletide activates CCK receptors, leading to downstream signaling.

Experimental Workflow for Assessing Ceruletide Stability

The following diagram outlines the key steps in determining the stability of ceruletide in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Ceruletide Stock Solution Prep_Media Prepare Ceruletide-Spiked Cell Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C Prep_Media->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Remaining Quantify->Calculate Determine Determine Half-life Calculate->Determine

Caption: Workflow for determining ceruletide stability in cell culture media.

References

Technical Support Center: Statistical Analysis of Dose-Response Studies with Ceruletide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceruletide. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on dose-response analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Ceruletide?

Ceruletide is a decapeptide that acts as a potent cholecystokinin (CCK) receptor agonist.[1] Its primary mechanism involves activating CCK receptors on pancreatic acinar cells. This activation can lead to a disruption in the normal secretion of digestive enzymes, resulting in cytoplasmic vacuolization, acinar cell death, edema, and infiltration of inflammatory cells, which are characteristic of pancreatitis.[1][2] At high doses, Ceruletide can also activate NF-κB/Rel in vitro.[1]

Q2: We are observing high mortality in our aged mouse cohort during a chronic pancreatitis study. What could be the cause and how can we mitigate this?

Aged mice (e.g., 23-25 months) are more susceptible to the systemic effects of Ceruletide-induced pancreatitis, with potential mortality rates of around 10% within the first 24 hours.[3] This is often due to heightened systemic inflammation and thrombosis.[3] To address this, consider the following:

  • Use younger mice: If the experimental design permits, using younger adult mice (e.g., 8-12 weeks old) can significantly lower mortality.[3]

  • Adjust Ceruletide dosage: A dose-response pilot study is recommended to determine a lower, effective dose that induces pancreatitis in older animals without causing excessive toxicity.[3]

  • Provide supportive care: Ensure easy access to food and water, and closely monitor the animals for any signs of distress.[3]

Q3: The development of pancreatic fibrosis in our long-term Ceruletide model is inconsistent. How can we improve reproducibility?

Variability in fibrosis induction can stem from genetic differences in animal strains, inconsistencies in Ceruletide administration, and variations in the inflammatory response. To enhance reproducibility:

  • Standardize animal models: Use a consistent mouse strain and substrain, as different substrains can have varied responses to Ceruletide.[3]

  • Refine injection technique: Ensure consistent intraperitoneal injection placement and volume for all animals.[3]

  • Consider a co-insult model: The combination of Ceruletide with other agents, such as ethanol, has been shown to induce more robust and consistent fibrosis.[3]

  • Extend study duration: Longer periods of Ceruletide administration (e.g., 10-16 weeks) may lead to more uniform fibrotic development.[3]

Q4: What are the common statistical methods for analyzing dose-response data from Ceruletide studies?

For dose-response studies with three or fewer dose groups plus a placebo, Analysis of Variance (ANOVA) followed by multiple comparison procedures is a preferred method.[4] When a larger number of dose groups are used, regression analysis can provide greater utility and reliability for interpreting the dose-response relationship.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in serum amylase and lipase levels Inconsistent timing of sample collection; Variation in Ceruletide administrationStandardize the time point for blood collection post-Ceruletide injection. Ensure precise and consistent intraperitoneal injection technique.
Unexpected animal mortality Dose too high for the specific animal strain or age; Sepsis from non-sterile injectionConduct a pilot dose-escalation study to determine the optimal dose. Ensure aseptic technique during drug preparation and injection.[5]
Lack of significant pancreatic inflammation Insufficient dose of Ceruletide; Inadequate duration of treatmentIncrease the dose of Ceruletide or the number of injections. Consider co-administration with a low dose of lipopolysaccharide (LPS) to enhance the inflammatory response.[5][6]
Ceruletide solution appears cloudy or precipitated Poor solubility at the prepared concentrationCeruletide can be dissolved in DMSO or water with sonication recommended for higher concentrations.[1] Prepare fresh solutions for each experiment and check for clarity before injection.

Quantitative Data Summary

Table 1: Ceruletide Dosages for Inducing Pancreatitis in Mice

ModelMouse StrainCeruletide DoseAdministration Route & ScheduleKey Outcomes
Acute Pancreatitis C57BL/650-100 μg/kgIntraperitoneal injections, 7-10 hourly doses[6]Elevated serum amylase and lipase, pancreatic edema, acinar cell necrosis, inflammatory infiltration[6]
Severe Acute Pancreatitis C57BL/6J50 µg/kg (with LPS)Ten daily intraperitoneal injections of Ceruletide, followed by a single 15 mg/kg LPS injection[5]High mortality rate (up to 80% within 5 days), high expression of HMGB-1 in pancreatic tissue[5]
Chronic Pancreatitis C57BL/650 μg/kgIntraperitoneal injections, 3 days/week for 4 weeks[6]Glandular atrophy, immune cell infiltration, ductal distortion[6]

Table 2: Dose-Response of Ceruletide on Pain Threshold in Humans

Ceruletide Dose (IV infusion)Effect on Pain Threshold
6 ng/kg/hrElevated threshold and tolerance to electrically and thermally induced pain[7]
60 ng/kg/hrSignificantly increased threshold and tolerance to electrically and thermally induced pain, slightly more active than the lower dose[7]
120 ng/kg/hrPotent analgesic effects, significantly different from placebo[7][8]

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Mice

  • Animal Model: Use male C57BL/6 mice, 8-12 weeks old.[6]

  • Ceruletide Preparation: Dissolve Ceruletide in 0.9% NaCl to a final concentration for administering 50 μg/kg.[9]

  • Administration: Administer Ceruletide via intraperitoneal injection at a dose of 50 μg/kg. Repeat injections hourly for a total of 7 to 10 doses.[6]

  • Control Group: Inject a control group of mice with equal volumes of 0.9% NaCl.[9]

  • Endpoint Analysis: Euthanize mice at a predetermined time point after the final injection. Collect blood via cardiac puncture for serum analysis of amylase and lipase.[9] Harvest the pancreas for histological analysis (H&E staining) to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.[6]

Protocol 2: Induction of Chronic Pancreatitis in Mice

  • Animal Model: Use female C57BL/6 mice.[6]

  • Ceruletide Preparation: Prepare Ceruletide solution as described in the acute pancreatitis protocol.

  • Administration: Administer Ceruletide at 50 μg/kg via intraperitoneal injection, 3 days per week for a total of 4 weeks.[6]

  • Endpoint Analysis: Sacrifice mice 3 days after the last injection.[6] Harvest the pancreas for histological analysis to assess for glandular atrophy, infiltration of immune cells, and distorted or blocked ducts.[6]

Visualizations

Ceruletide_Signaling_Pathway Ceruletide Ceruletide CCK_Receptor CCK Receptor Ceruletide->CCK_Receptor Gq_protein Gq Protein CCK_Receptor->Gq_protein NADPH_Oxidase NADPH Oxidase Activation CCK_Receptor->NADPH_Oxidase JAK_STAT JAK/STAT Pathway CCK_Receptor->JAK_STAT PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cell_Injury Acinar Cell Injury Ca_release->Cell_Injury NF_kB NF-κB Activation PKC_activation->NF_kB Inflammation Inflammation NF_kB->Inflammation NADPH_Oxidase->Inflammation JAK_STAT->Inflammation Inflammation->Cell_Injury

Caption: Ceruletide Signaling Pathway in Pancreatic Acinar Cells.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model dose_prep Prepare Ceruletide Solution animal_model->dose_prep randomization Randomize Animals (Control vs. Treatment Groups) dose_prep->randomization administration Ceruletide Administration (e.g., Intraperitoneal Injection) randomization->administration monitoring Monitor Animal Well-being administration->monitoring endpoint Endpoint Reached monitoring->endpoint sample_collection Sample Collection (Blood, Pancreas) endpoint->sample_collection analysis Data Analysis sample_collection->analysis serum_analysis Serum Amylase/Lipase analysis->serum_analysis histo_analysis Histopathology analysis->histo_analysis stat_analysis Statistical Analysis (ANOVA, Regression) serum_analysis->stat_analysis histo_analysis->stat_analysis results Interpret Results stat_analysis->results

References

Controlling for confounding variables in Ceruletide research.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceruletide Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling confounding variables in experiments involving Ceruletide.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the severity of Ceruletide-induced pancreatitis. What are the potential confounding variables?

A1: High variability in Ceruletide-induced pancreatitis models is a common issue. Several confounding variables can contribute to this, including:

  • Animal Strain and Sub-strain: Different mouse strains exhibit varied sensitivity to Ceruletide. For instance, FVB/N mice tend to develop more severe acute pancreatitis compared to C57BL/6N mice, showing greater edema, higher plasma amylase levels, and more extensive acinar cell necrosis.[1] Within the C57BL/6 strain, the C57BL/6J substrain is more susceptible to developing fibrosis in chronic pancreatitis models than the C57BL/6NHsd substrain.[2]

  • Sex: There are sex-dependent differences in the response to Ceruletide. In C57BL/6J mice, females may show a quicker onset and recovery from acute pancreatitis, whereas males can exhibit a more prolonged inflammatory response.[3] However, in some chronic pancreatitis models, no significant differences between sexes were observed.

  • Gut Microbiome: The composition of the gut microbiota can influence the progression and severity of pancreatitis.[4][5] Dysbiosis is associated with altered inflammatory responses in Ceruletide-induced models.[1][2][3][6][7]

  • Age: The age of the animals can affect the inflammatory response. It is crucial to use a narrow age range within an experimental cohort.[2]

  • Ceruletide Preparation and Administration: Inconsistent injection technique, errors in dose calculation, and the stability of the Ceruletide solution can all introduce variability.

  • Anesthesia: The type of anesthetic used can modulate the inflammatory response and digestive motility, potentially impacting the outcomes of the pancreatitis model.

Q2: Which mouse strain is recommended for a robust Ceruletide-induced pancreatitis model?

A2: The choice of mouse strain depends on the specific research question.

  • For studies requiring a more severe acute inflammatory response and higher susceptibility to fibrosis, the FVB/N strain may be more suitable than the C57BL/6 strain.[1][2]

  • The C57BL/6 strain is widely used and well-characterized, making it a good general-purpose model. However, be aware of substrain differences; for example, C57BL/6J mice are more prone to fibrosis in chronic models than C57BL/6NHsd mice.[2]

It is critical to consistently use the same strain and substrain throughout a study to minimize variability.

Q3: Should we use male or female mice for our Ceruletide experiments?

A3: The choice between male and female mice should be made based on the experimental goals, and the sex should be reported in any publications.

  • In acute pancreatitis models using C57BL/6J mice, females tend to have a more rapid onset and recovery, while males show a delayed and more prolonged inflammatory response with increased apoptosis.[3]

  • For some chronic pancreatitis models, studies have found no significant differences in the severity of injury and recovery between males and females.[8]

Given the potential for sex-based differences, it is advisable to either use a single sex or include both sexes and analyze the data accordingly.

Q4: How does the gut microbiome impact Ceruletide-induced pancreatitis?

A4: The gut microbiome plays a significant role in the pathogenesis of pancreatitis. In Ceruletide-induced chronic pancreatitis models, a distinct alteration in the gut microbiome composition is observed.[1][2][3][6][7] Key changes can include:

  • A decrease in bacterial richness and diversity.[2][7]

  • Changes in the abundance of major phyla, such as a decrease in Firmicutes and an increase in Bacteroidetes, Actinobacteria, and Verrucomicrobia.[2][7]

  • Enrichment of specific genera like Allobaculum, Prevotella, and Bacteroides in later stages of chronic pancreatitis.[1][3]

These changes in the gut microbiota are associated with the host's inflammatory response and can influence the severity of pancreatitis.

Q5: Are there any known off-target effects of Ceruletide that could confound our results?

A5: Yes, Ceruletide, as a cholecystokinin (CCK) analog, can have effects beyond the pancreas. It is known to act on CCK receptors in the central nervous system (CNS). These central effects could potentially confound studies focused on pancreatitis, especially if behavioral outcomes are being measured. For example, Ceruletide has been shown to influence the dopaminergic system in the brain. It is important to consider these potential off-target effects when designing experiments and interpreting results.[9][10]

Troubleshooting Guides

Issue: Inconsistent Pancreatitis Severity Between Experiments

Potential Cause Troubleshooting Steps
Animal Strain/Sub-strain Variation Verify and record the exact strain and substrain of the animals from the vendor for each cohort. If possible, source all animals for a study from the same vendor and breeding colony.
Differences in Animal Age Ensure all animals in an experiment are within a narrow age range (e.g., 8-10 weeks).
Sex Differences Use animals of a single sex for the entire study. If both sexes are necessary, ensure equal distribution across experimental groups and analyze the data for sex-specific effects.
Ceruletide Solution Instability Prepare Ceruletide solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.
Inconsistent Injection Technique Standardize the intraperitoneal (i.p.) injection procedure. Ensure all personnel are trained on the same technique for volume, location, and depth of injection.

Issue: Unexpected Animal Mortality

Potential Cause Troubleshooting Steps
Anesthetic Overdose or Complications Review and standardize the anesthesia protocol. Ensure accurate dosing based on body weight. Monitor animals closely during and after anesthesia for respiratory distress. Consider using a less depressive anesthetic agent.
Excessive Pancreatitis Severity The combination of Ceruletide with other agents like lipopolysaccharide (LPS) can significantly increase severity and mortality.[2] If mortality is high, consider reducing the dose of Ceruletide or the co-administered agent. The FVB/N mouse strain is more susceptible and may require dose adjustments.[2]
Dehydration and Hypothermia Provide thermal support during and after procedures. Administer subcutaneous fluids to prevent dehydration, especially with repeated Ceruletide injections that can cause fluid loss.

Data Presentation: Quantitative Comparison of Confounding Variables

Table 1: Influence of Mouse Strain on Ceruletide-Induced Acute Pancreatitis Markers

ParameterC57BL/6NFVB/NReference
Pancreatic Edema (% of body weight)~1.0%~1.5%[1]
Plasma Amylase (U/L)LowerHigher[1]
Inflammatory Cell InfiltrationLess SevereMore Severe[1]
Acinar Cell NecrosisLess ExtensiveMore Extensive[1]

Table 2: Sex-Dependent Differences in Ceruletide-Induced Acute Pancreatitis in C57BL/6J Mice

ParameterFemaleMaleReference
Time to Peak Pancreatitis12 hoursDay 2[3]
RecoveryFasterSlower, with residual apoptosis[3]
Apoptosis at Day 2 and 7LowerHigher[3]

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Mice

This protocol is a standard method for inducing acute pancreatitis using Ceruletide.

Materials:

  • Ceruletide

  • Sterile 0.9% Saline

  • Mice (e.g., C57BL/6 or FVB/N, 8-12 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of Ceruletide Solution:

    • Reconstitute Ceruletide powder in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with sterile 0.9% saline to the final working concentration (e.g., 5 µg/mL). Prepare this solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each mouse to calculate the precise injection volume.

  • Ceruletide Administration:

    • Administer Ceruletide via i.p. injection at a dose of 50 µg/kg.

    • Repeat the injections at hourly intervals for a total of 7-10 doses.[11]

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of distress.

    • Euthanize the mice at a predetermined time point after the final injection (e.g., 1-12 hours) for sample collection (blood for serum amylase and lipase, pancreas for histology and molecular analysis).

Protocol 2: Induction of Chronic Pancreatitis in Mice

This protocol describes a method for inducing chronic pancreatitis through repeated Ceruletide administration.

Materials:

  • Same as for acute pancreatitis induction.

Procedure:

  • Preparation of Ceruletide Solution:

    • Prepare the Ceruletide solution as described for the acute model.

  • Animal Preparation:

    • Weigh each mouse before each set of injections.

  • Ceruletide Administration:

    • Administer Ceruletide via i.p. injection at a dose of 50 µg/kg.

    • Give injections 3 days per week for a total of 4 weeks.[11]

  • Monitoring and Sample Collection:

    • Monitor animal weight and general health throughout the 4-week period.

    • Euthanize the mice at the end of the study (e.g., 3 days after the last injection) for the collection of pancreatic tissue for histological analysis of fibrosis and other chronic changes.[11]

Mandatory Visualizations

Signaling Pathways

Ceruletide initiates a cascade of intracellular signaling events upon binding to cholecystokinin (CCK) receptors on pancreatic acinar cells. These pathways are crucial in the pathogenesis of pancreatitis.

Ceruletide_Signaling_Pathway Ceruletide Ceruletide CCK_R CCK Receptor Ceruletide->CCK_R Binds to Gq Gq protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Sphingolipid_pathway Sphingolipid Pathway Activation Ca_release->Sphingolipid_pathway Influences MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Activates MAPK_cascade->NFkB_activation Pancreatitis Pancreatitis Pathogenesis MAPK_cascade->Pancreatitis Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_activation->Cytokine_production Induces Cytokine_production->Pancreatitis Sphingolipid_pathway->Pancreatitis

Caption: Ceruletide-induced intracellular signaling cascade.

Experimental Workflow

A typical workflow for a Ceruletide-induced pancreatitis study involves several key stages, from animal selection to data analysis. Controlling for confounding variables at each step is crucial for reproducible results.

Experimental_Workflow Animal_Selection 1. Animal Selection - Strain & Sub-strain - Sex - Age Acclimation 2. Acclimation Animal_Selection->Acclimation Baseline_Measures 3. Baseline Measurements Acclimation->Baseline_Measures Randomization 4. Randomization Baseline_Measures->Randomization Ceruletide_Admin 5. Ceruletide Administration - Dose & Frequency - Route (i.p.) Randomization->Ceruletide_Admin Monitoring 6. Animal Monitoring Ceruletide_Admin->Monitoring Sample_Collection 7. Sample Collection - Blood - Pancreas Monitoring->Sample_Collection Data_Analysis 8. Data Analysis - Biochemical assays - Histology - Molecular analysis Sample_Collection->Data_Analysis

Caption: Standard experimental workflow for Ceruletide research.

Logical Relationships of Confounding Variables

Understanding how different confounding variables can interact and influence the outcome of Ceruletide experiments is essential for robust experimental design.

Confounding_Variables Ceruletide_Effect Ceruletide Effect (Pancreatitis Severity) Animal_Strain Animal Strain Animal_Strain->Ceruletide_Effect Gut_Microbiome Gut Microbiome Animal_Strain->Gut_Microbiome Sex Sex Sex->Ceruletide_Effect Sex->Gut_Microbiome Gut_Microbiome->Ceruletide_Effect Anesthesia Anesthesia Anesthesia->Ceruletide_Effect Experimental_Protocol Experimental Protocol Experimental_Protocol->Ceruletide_Effect

Caption: Interplay of key confounding variables in Ceruletide studies.

References

Validation & Comparative

A Comparative Guide to Ceruletide and L-arginine for Inducing Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of experimental acute pancreatitis is a cornerstone of research aimed at understanding the pathophysiology of the disease and developing novel therapeutic interventions. Among the various models available, chemical induction using agents like ceruletide and L-arginine are two of the most widely employed methods in rodents. This guide provides a comprehensive comparison of these two models, detailing their mechanisms of action, experimental protocols, and the resulting pathological features, supported by experimental data.

At a Glance: Ceruletide vs. L-arginine

FeatureCeruletide ModelL-arginine Model
Mechanism Cholecystokinin (CCK) receptor agonist; induces acinar cell hyperstimulation.Not fully elucidated; involves oxidative stress, nitric oxide pathways, and toxic metabolite production.[1]
Severity Typically mild, edematous pancreatitis.[2]Dose-dependent, ranging from mild to severe necrotizing pancreatitis.[2]
Onset & Peak Injury Rapid onset, with peak injury around 12 hours.[3]Slower onset, with peak injury at 72 hours.[1]
Reproducibility Highly reproducible.Reproducible, but severity can vary between rodent strains.
Clinical Relevance Models mild, gallstone-like pancreatitis.Models severe, necrotizing pancreatitis.

Experimental Protocols

The choice of animal model and induction protocol is critical for achieving reproducible and relevant results. Below are typical protocols for inducing acute pancreatitis using ceruletide and L-arginine in mice and rats.

Ceruletide-Induced Pancreatitis

This model is favored for its high reproducibility and for mimicking mild, edematous pancreatitis.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Induction cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Fasting (12-18h) Fasting (12-18h) Animal Acclimatization->Fasting (12-18h) Ceruletide Solution (in Saline) Ceruletide Solution (in Saline) Fasting (12-18h)->Ceruletide Solution (in Saline) Hourly IP Injections Hourly IP Injections Ceruletide Solution (in Saline)->Hourly IP Injections Sacrifice (e.g., 12h post-first injection) Sacrifice (e.g., 12h post-first injection) Hourly IP Injections->Sacrifice (e.g., 12h post-first injection) Blood Collection (Amylase, Lipase) Blood Collection (Amylase, Lipase) Sacrifice (e.g., 12h post-first injection)->Blood Collection (Amylase, Lipase) Pancreas Collection (Histology, MPO) Pancreas Collection (Histology, MPO) Sacrifice (e.g., 12h post-first injection)->Pancreas Collection (Histology, MPO) G cluster_0 Preparation cluster_1 Induction cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization L-arginine Solution (in Saline, pH 7.0) L-arginine Solution (in Saline, pH 7.0) Animal Acclimatization->L-arginine Solution (in Saline, pH 7.0) IP Injection(s) IP Injection(s) L-arginine Solution (in Saline, pH 7.0)->IP Injection(s) Sacrifice (e.g., 72h post-injection) Sacrifice (e.g., 72h post-injection) IP Injection(s)->Sacrifice (e.g., 72h post-injection) Blood Collection (Amylase, Lipase) Blood Collection (Amylase, Lipase) Sacrifice (e.g., 72h post-injection)->Blood Collection (Amylase, Lipase) Pancreas Collection (Histology, MPO) Pancreas Collection (Histology, MPO) Sacrifice (e.g., 72h post-injection)->Pancreas Collection (Histology, MPO) G Ceruletide Ceruletide CCK_Receptor CCK Receptor Ceruletide->CCK_Receptor Gq11 Gq/11 CCK_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Zymogen_Activation Premature Zymogen Activation Ca_Release->Zymogen_Activation Inflammation Inflammation PKC->Inflammation G L_arginine High-dose L-arginine Metabolic_Stress Metabolic Stress L_arginine->Metabolic_Stress Oxidative_Stress Oxidative Stress (ROS, MDA↑, GSH↓) Metabolic_Stress->Oxidative_Stress NFkB NF-κB Activation Oxidative_Stress->NFkB activates Pancreatic_Injury Pancreatic Acinar Cell Injury & Necrosis Oxidative_Stress->Pancreatic_Injury Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates Cytokines->Pancreatic_Injury

References

A Comparative Guide to Ceruletide and Sincalide for Gallbladder Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ceruletide and sincalide, two cholecystokinetic agents used in the assessment of gallbladder function. The information presented is based on available scientific literature and aims to assist researchers and clinicians in understanding the nuances of their application, efficacy, and underlying mechanisms of action.

Introduction

Ceruletide and sincalide are analogues of the gastrointestinal hormone cholecystokinin (CCK) and are utilized to stimulate gallbladder contraction and evaluate its emptying capacity, typically quantified as the gallbladder ejection fraction (GBEF). While both agents serve a similar diagnostic purpose, their clinical use, administration protocols, and the extent of supporting quantitative data differ significantly. Sincalide is the only commercially available form of cholecystokinin in the United States for this indication and is the current standard for GBEF measurement via cholescintigraphy.[1] Ceruletide has been investigated as a cholecystokinetic agent, primarily in studies utilizing ultrasound or oral cholecystography.

Mechanism of Action and Signaling Pathways

Both sincalide and ceruletide exert their effects by binding to cholecystokinin receptors, predominantly the CCK-A (CCK1) subtype, which are abundant on the smooth muscle cells of the gallbladder.[2] Activation of these receptors initiates a downstream signaling cascade that leads to gallbladder contraction.

Sincalide Signaling Pathway:

Sincalide, a synthetic C-terminal octapeptide of CCK, binds to CCK-A receptors on gallbladder smooth muscle cells.[2] This binding activates a G-protein-coupled pathway, specifically involving Gαq/11. The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium. The increased cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in gallbladder emptying.

sincalide_pathway cluster_cell Gallbladder Smooth Muscle Cell sincalide Sincalide cckar CCK-A Receptor sincalide->cckar g_protein Gq/11 cckar->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ sr->ca2 releases contraction Muscle Contraction ca2->contraction pkc->contraction

Caption: Sincalide Signaling Pathway for Gallbladder Contraction.

Ceruletide Signaling Pathway:

Ceruletide, a decapeptide, is also a potent cholecystokinetic agent with a direct spasmogenic effect on gallbladder muscle.[3] Its mechanism of action is understood to be through cholecystokinin receptors, similar to sincalide. However, detailed, direct comparative studies on the nuances of its signaling cascade in human gallbladder smooth muscle are less prevalent in the literature. It is presumed to follow a similar G-protein-coupled receptor pathway leading to increased intracellular calcium and muscle contraction.

ceruletide_pathway cluster_cell Gallbladder Smooth Muscle Cell ceruletide Ceruletide cck_receptor CCK Receptor ceruletide->cck_receptor g_protein G-Protein cck_receptor->g_protein second_messengers Second Messengers (e.g., IP3, DAG) g_protein->second_messengers ca2_release Increased Intracellular Ca²⁺ second_messengers->ca2_release contraction Muscle Contraction ca2_release->contraction

Caption: Ceruletide Signaling Pathway for Gallbladder Contraction.

Quantitative Data on Gallbladder Ejection

Direct comparative studies evaluating the efficacy of ceruletide and sincalide in gallbladder function tests using the same imaging modality are lacking in the published literature. The available data for each agent are presented below, with the important caveat that the methodologies for assessing gallbladder contraction were different.

AgentDosage and AdministrationImaging ModalityGallbladder Ejection/Contraction (%)Reference
Sincalide 0.02 µg/kg intravenous infusion over 60 minutesCholescintigraphy (HIDA scan)Normal GBEF ≥38%[1][4]
Ceruletide 0.3 µg/kg intramuscular injectionUltrasoundMaximal contraction: 47.5 ± 27.7%[5]

Experimental Protocols

Sincalide-Stimulated Cholescintigraphy

The standardized protocol for sincalide-stimulated cholescintigraphy to determine GBEF is as follows:

  • Patient Preparation: The patient is required to fast for a minimum of 4 hours prior to the examination to ensure a distended, bile-filled gallbladder.

  • Radiotracer Administration: A technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) analogue (e.g., mebrofenin or disofenin) is administered intravenously.

  • Gallbladder Filling: Dynamic imaging is performed to monitor the uptake of the radiotracer by the liver and its excretion into the biliary system. Adequate filling of the gallbladder is confirmed, which typically occurs within 60 minutes.

  • Sincalide Infusion: Sincalide is administered as a continuous intravenous infusion at a dose of 0.02 µg/kg over 60 minutes.[1][4]

  • Image Acquisition: Dynamic images are acquired continuously throughout the sincalide infusion.

  • GBEF Calculation: A region of interest (ROI) is drawn around the gallbladder on the images. The GBEF is calculated using the following formula:

    GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100

    A GBEF of less than 38% is generally considered abnormal.[1]

sincalide_workflow start Start fasting Patient Fasting (≥ 4 hours) start->fasting radiotracer Administer Tc-99m HIDA (Intravenous) fasting->radiotracer gb_filling Acquire Images to Confirm Gallbladder Filling (approx. 60 min) radiotracer->gb_filling sincalide_infusion Infuse Sincalide (0.02 µg/kg) over 60 minutes gb_filling->sincalide_infusion dynamic_imaging Continuous Dynamic Imaging during Infusion sincalide_infusion->dynamic_imaging roi Draw Region of Interest around Gallbladder dynamic_imaging->roi gbef_calc Calculate GBEF roi->gbef_calc end End gbef_calc->end

Caption: Experimental Workflow for Sincalide-Stimulated Cholescintigraphy.
Ceruletide-Stimulated Gallbladder Ultrasound

The protocol for assessing gallbladder contraction using ceruletide and ultrasound as described in the literature is as follows:

  • Patient Preparation: Patients are typically required to fast overnight.

  • Baseline Ultrasound: A baseline ultrasound of the gallbladder is performed to measure its initial volume.

  • Ceruletide Administration: Ceruletide is administered as an intramuscular injection, with a reported dose of 0.3 µg/kg.[5]

  • Serial Ultrasound Measurements: Gallbladder volume is measured serially via ultrasound at specific time points after the injection (e.g., every 15 minutes).

  • Calculation of Gallbladder Contraction: The percentage of gallbladder contraction is calculated based on the change in volume from baseline. The maximal contraction has been observed to occur at 30 minutes post-injection.[5]

Discussion and Conclusion

Sincalide-stimulated cholescintigraphy is the well-established and standardized method for the quantitative assessment of gallbladder function.[1] The infusion protocol and normal GBEF values are supported by multicenter studies.[1]

Ceruletide has demonstrated its efficacy as a cholecystokinetic agent, primarily in studies employing ultrasound.[5] While ultrasound is a non-invasive and readily available imaging modality, it is operator-dependent, and the calculation of gallbladder volume can be subject to variability. Furthermore, the intramuscular route of administration for ceruletide may lead to different pharmacokinetics compared to the intravenous infusion of sincalide.

The lack of direct comparative studies using a unified methodology makes it challenging to definitively compare the efficacy of ceruletide and sincalide. Future research directly comparing these two agents using the current gold standard of cholescintigraphy with a standardized infusion protocol would be invaluable for the scientific and clinical communities. Such studies would help to establish whether ceruletide offers a viable alternative to sincalide for the assessment of gallbladder function.

References

Validation of Pancreatitis Biomarkers in the Ceruletide-Induced Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ceruletide-induced model of pancreatitis is a cornerstone in preclinical research, offering a reproducible and clinically relevant platform for studying the pathophysiology of acute and chronic pancreatitis and for evaluating novel therapeutic interventions. This guide provides a comprehensive comparison of key biomarkers used to validate this model, supported by experimental data and detailed protocols.

Principles of the Ceruletide-Induced Pancreatitis Model

Ceruletide, a cholecystokinin (CCK) analog, induces pancreatitis by hyperstimulating pancreatic acinar cells. This leads to premature intracellular activation of digestive enzymes, cellular injury, and a subsequent inflammatory cascade, mimicking the initial phases of clinical acute pancreatitis.[1] The severity of pancreatitis can be modulated by adjusting the dose and frequency of ceruletide administration, and co-administration with lipopolysaccharide (LPS) can be used to induce a more severe, necrotizing form of the disease.[2]

Key Biomarkers for Model Validation

The validation of the ceruletide-induced pancreatitis model relies on a multi-faceted approach, incorporating biochemical, inflammatory, and histological markers.

Biochemical Markers: Amylase and Lipase

Serum amylase and lipase are the most widely used biochemical markers for pancreatitis. Their levels dramatically increase following pancreatic injury due to their release from damaged acinar cells into the circulation.

Table 1: Comparison of Serum Amylase and Lipase Levels in Ceruletide-Induced Acute Pancreatitis in Mice

Time Point Post-InductionSerum Amylase (U/L)Serum Lipase (U/L)Fold Change (vs. Control) - AmylaseFold Change (vs. Control) - Lipase
0 hr (Control) ~1,500~10011
4 hr ~8,000~1,500~5.3~15
8 hr ~15,000~3,000~10~30
12 hr ~12,000~2,500~8~25
24 hr ~5,000~800~3.3~8

Data are approximate and compiled from multiple sources. Actual values may vary depending on the specific experimental conditions and mouse strain.

Inflammatory Markers: Cytokines

Pro-inflammatory cytokines play a crucial role in the pathogenesis of pancreatitis. Their measurement provides insight into the inflammatory response within the pancreas and systemically.

Table 2: Comparison of Pro-Inflammatory Cytokine Levels in Ceruletide-Induced Acute Pancreatitis in Mice

Time Point Post-InductionTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 hr (Control) < 20< 30< 10
2 hr ~150~100~50
4 hr ~250~500~150
8 hr ~150~800~100
12 hr ~50~400~50

Data are approximate and compiled from multiple sources. Actual values may vary depending on the specific experimental conditions and mouse strain.

Histological Assessment

Histological analysis of pancreatic tissue is the gold standard for assessing the severity of pancreatitis. Key features include edema, inflammatory cell infiltration, and acinar cell necrosis.

Table 3: Histological Scoring System for Acute Pancreatitis

ScoreEdemaInflammatory Cell InfiltrationAcinar Cell Necrosis
0 AbsentAbsentAbsent
1 (Mild) Interlobular edemaFew inflammatory cells in ducts and lobules< 5% of acinar cells
2 (Moderate) Interlobular and intralobular edemaModerate infiltration in ducts and lobules5-20% of acinar cells
3 (Severe) Diffuse inter- and intralobular edemaDiffuse infiltration throughout the parenchyma> 20% of acinar cells

Comparison with Alternative Pancreatitis Models

While the ceruletide model is widely used for its reproducibility and clinical relevance to mild, edematous pancreatitis, other models offer advantages for studying different aspects of the disease.

Table 4: Comparison of Biomarker Performance in Different Acute Pancreatitis Models

ModelKey FeaturesAmylase/Lipase ElevationCytokine ResponseHistological FeaturesPrimary Application
Ceruletide-Induced Mild, edematous pancreatitis; reproducible.[1]Rapid and significant increase.Robust pro-inflammatory cytokine response.Edema, inflammation, limited necrosis.Studying early inflammatory events and mild pancreatitis.
L-Arginine-Induced Severe, necrotizing pancreatitis.[3]Significant but potentially delayed peak compared to ceruletide.Strong and sustained cytokine storm.Widespread acinar cell necrosis and hemorrhage.Investigating severe pancreatitis and multi-organ failure.
Duct Ligation Obstructive pancreatitis.Gradual and sustained increase.Moderate inflammatory response.Progressive fibrosis and acinar cell atrophy.Modeling chronic pancreatitis and ductal obstruction.

Experimental Protocols

Ceruletide-Induced Acute Pancreatitis in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Administer hourly intraperitoneal (i.p.) injections of ceruletide (50 µg/kg) for 7-10 hours.[4] For a severe model, a single i.p. injection of LPS (10 mg/kg) can be administered one hour after the final ceruletide injection.

  • Sample Collection: Euthanize mice at desired time points (e.g., 4, 8, 12, 24 hours) after the first injection. Collect blood via cardiac puncture for serum analysis and harvest the pancreas for histology and other tissue-based assays.

Biochemical Analysis
  • Serum Amylase and Lipase: Use commercially available colorimetric assay kits according to the manufacturer's instructions.

Cytokine Analysis
  • ELISA: Measure serum or pancreatic homogenate levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

Histological Analysis
  • Tissue Processing: Fix pancreatic tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate slides in a blinded manner using a standardized histological scoring system (see Table 3).

Visualizing Key Processes

Signaling Pathway in Ceruletide-Induced Pancreatitis

G Ceruletide Ceruletide CCK_Receptor CCK Receptor Ceruletide->CCK_Receptor PLC Phospholipase C CCK_Receptor->PLC IP3 IP3 PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Zymogen_Activation Premature Zymogen Activation Ca_Release->Zymogen_Activation NF_kB NF-κB Activation Ca_Release->NF_kB Acinar_Cell_Injury Acinar Cell Injury & Necrosis Zymogen_Activation->Acinar_Cell_Injury Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inflammation Pancreatic Inflammation Cytokines->Inflammation Inflammation->Acinar_Cell_Injury

Caption: Ceruletide-induced signaling cascade in pancreatic acinar cells.

Experimental Workflow for Biomarker Validation

G Start Start: Select Animal Model (e.g., C57BL/6 Mice) Induction Induce Pancreatitis: Ceruletide Injections (+/- LPS) Start->Induction Timepoints Euthanize at Pre-defined Timepoints Induction->Timepoints Sample_Collection Sample Collection: Blood (Serum) Pancreas (Tissue) Timepoints->Sample_Collection Biochemical Biochemical Analysis: Amylase & Lipase Assays Sample_Collection->Biochemical Inflammatory Inflammatory Analysis: Cytokine ELISAs Sample_Collection->Inflammatory Histology Histological Analysis: H&E Staining & Scoring Sample_Collection->Histology Data_Analysis Data Analysis & Comparison Biochemical->Data_Analysis Inflammatory->Data_Analysis Histology->Data_Analysis Conclusion Conclusion: Biomarker Validation Data_Analysis->Conclusion

Caption: Workflow for validating pancreatitis biomarkers.

References

Navigating the Nuances of Ceruletide-Induced Pancreatitis: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ceruletide-induced pancreatitis model is a cornerstone of preclinical investigation. Its widespread use stems from its reported high reproducibility in mimicking the pathobiology of both acute and chronic pancreatitis. However, achieving consistent and comparable results across different laboratories requires a meticulous understanding of the variables that can influence experimental outcomes. This guide provides an objective comparison of methodologies, supported by experimental data, to enhance the reproducibility of ceruletide-induced findings.

The ceruletide model, first described in 1977, is valued for being non-invasive, economical, and adaptable across various species, including mice and rats.[1][2] Ceruletide, a cholecystokinin (CCK) analog, induces pancreatitis by hyperstimulating pancreatic acinar cells, leading to premature intracellular activation of digestive enzymes, acinar cell injury, edema, and an inflammatory response.[3][4] The severity of the induced pancreatitis can be modulated by adjusting the dose and frequency of ceruletide injections.[1][3]

While often cited for its reproducibility, it is crucial to recognize that "reproducibility" in this context refers to the consistent induction of pancreatitis under a specific, standardized protocol within a given laboratory. Inter-laboratory variability can arise from a number of factors, most notably the genetic background of the animal strain and subtle differences in experimental protocols.

Factors Influencing Reproducibility

Significant variations in the severity of ceruletide-induced pancreatitis have been observed between different mouse strains. For instance, FVB/N mice have been shown to develop more severe pancreatic edema, higher plasma amylase levels, and more extensive acinar cell necrosis compared to the C57BL/6N strain when subjected to the same induction protocol.[5] Even substrains of the widely used C57BL/6 mouse, such as C57BL/6J and C57BL/6N, can exhibit different degrees of chronic pancreatitis in response to repetitive ceruletide injections.[6][7]

To mitigate variability and enhance the comparability of data across studies, a thorough understanding and consistent application of experimental protocols are paramount.

Comparative Experimental Protocols

The following tables summarize common protocols for inducing acute and chronic pancreatitis using ceruletide, based on methodologies reported in the literature. These tables are intended to serve as a reference for standardizing experimental designs.

Table 1: Protocols for Ceruletide-Induced Acute Pancreatitis

ParameterProtocol 1 (Mild Acute)Protocol 2 (Severe Acute)Protocol 3 (Alternative)
Animal Model Male C57BL/6 mice (8 weeks old)[3]NIH female mice[8]Male Wistar rats[9]
Ceruletide Dose 50 µg/kg[10]50 µg/kg[11]20 µg/kg (subcutaneous) followed by 20 µg/kg (intravenous)[9]
Administration 7-10 hourly intraperitoneal (i.p.) injections[10]10 daily i.p. injections followed by LPS[11]One subcutaneous and one intravenous injection one hour apart[9]
Co-administration NoneLipopolysaccharide (LPS) at 15 mg/kg[11]None
Key Endpoints Serum amylase and lipase, pancreatic edema, histology (H&E staining)[3][10]Serum amylase, nitric oxide (NO), pancreatic SOD and MDA, histology[8]Tissue trypsinogen, chymotrypsinogen, proelastase, cathepsin, serum amylase, histology[9]
Time to Peak Injury 3-6 hours after first injection[1]3 hours after last injection[8]Not specified

Table 2: Protocols for Ceruletide-Induced Chronic Pancreatitis

ParameterProtocol 1Protocol 2
Animal Model 8-week-old mice[1]Swiss albino mice[12]
Ceruletide Dose 50 µg/kg[1]50 µg/kg[12]
Administration Hourly i.p. injections for 6 doses, every other day for 4 weeks[1]6 consecutive daily i.p. injections, 3 days a week for 3 weeks[12]
Key Endpoints Pancreatic fibrosis (collagen deposition), acinar cell atrophy, inflammation[1]Plasma amylase and lipase, oxidative stress markers, hydroxyproline, pro-inflammatory and fibrotic protein expression (IHC, Western Blot), histology[12]

Signaling Pathways and Experimental Workflow

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the key signaling pathway activated by ceruletide and a typical experimental workflow for inducing and analyzing acute pancreatitis.

Ceruletide Signaling Pathway Ceruletide-Induced Signaling in Pancreatic Acinar Cells Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR Binds to Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Induces Zymogen_Activation Premature Zymogen Activation Ca_release->Zymogen_Activation PKC->Zymogen_Activation Cell_Injury Acinar Cell Injury Zymogen_Activation->Cell_Injury

Caption: Ceruletide signaling pathway in pancreatic acinar cells.

Experimental Workflow Workflow for Ceruletide-Induced Acute Pancreatitis Model cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Fasting Fasting (12-18 hours) Animal_Acclimation->Fasting Ceruletide_Prep Prepare Ceruletide Solution Fasting->Ceruletide_Prep Ceruletide_Injection Ceruletide Injections (e.g., hourly i.p.) Ceruletide_Prep->Ceruletide_Injection Sacrifice Euthanasia (e.g., 12h post-first injection) Ceruletide_Injection->Sacrifice Blood_Collection Blood Collection (Cardiac Puncture) Sacrifice->Blood_Collection Pancreas_Harvest Pancreas Harvest Sacrifice->Pancreas_Harvest Serum_Analysis Serum Analysis (Amylase, Lipase, Cytokines) Blood_Collection->Serum_Analysis Histology Histological Analysis (H&E Staining) Pancreas_Harvest->Histology Tissue_Homogenate Tissue Homogenization Pancreas_Harvest->Tissue_Homogenate Biochemical_Assays Biochemical Assays (MPO, etc.) Tissue_Homogenate->Biochemical_Assays

Caption: A typical experimental workflow for ceruletide-induced acute pancreatitis.

Detailed Methodologies

Ceruletide-Induced Acute Pancreatitis (Mouse Model) [3]

  • Animal Preparation: Use male C57BL/6 mice (or other specified strain), 8 weeks of age. Acclimate animals for at least one week under standard laboratory conditions. Fast animals for 12-18 hours before the induction of pancreatitis, with free access to water.

  • Ceruletide Preparation: Dissolve ceruletide powder in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL). Further dilute the stock solution with saline to the desired working concentration (e.g., 5 µg/mL).

  • Induction: Administer ceruletide via intraperitoneal injections at a dose of 50 µg/kg. Repeat injections hourly for a total of 7 to 10 doses.

  • Euthanasia and Sample Collection: Euthanize mice at a predetermined time point after the first injection (e.g., 12 hours). Collect blood via cardiac puncture for serum analysis of amylase and lipase. Harvest the pancreas for histological examination and measurement of edema (pancreas weight to body weight ratio).

  • Histological Analysis: Fix the pancreas in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) to assess for interstitial edema, inflammatory cell infiltration, and acinar cell vacuolization and necrosis.

Ceruletide-Induced Chronic Pancreatitis (Mouse Model) [1]

  • Animal Preparation: Use 8-week-old mice of the desired strain.

  • Induction: Administer intraperitoneal injections of ceruletide at 50 µg/kg hourly for six doses.

  • Treatment Schedule: Repeat the 6-dose injection regimen every other day for a total of three treatments per week for four consecutive weeks.

  • Euthanasia and Sample Collection: Sacrifice mice 3 days after the last injection.

  • Analysis: Harvest the pancreas for histological analysis to assess for acinar cell atrophy, fibrosis (e.g., using Sirius Red or Masson's trichrome stain), and chronic inflammation.

By adhering to standardized protocols and being mindful of the inherent biological variables, researchers can significantly improve the reproducibility and comparability of findings from the ceruletide-induced pancreatitis model, thereby accelerating the translation of preclinical research to clinical applications.

References

Navigating Pancreatic Physiology: A Comparative Guide to Ceruletide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying pancreatic function, ceruletide has long been a staple for inducing pancreatitis and stimulating enzyme secretion in experimental models. However, a nuanced understanding of its alternatives is crucial for designing robust and targeted studies. This guide provides an objective comparison of ceruletide with its primary alternatives, cholecystokinin (CCK) and bombesin, supported by experimental data, detailed protocols, and signaling pathway visualizations.

At a Glance: Ceruletide and Its Alternatives

Ceruletide, a decapeptide isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) analog. Its primary alternatives in pancreatic research are CCK itself, the endogenous hormone regulating pancreatic secretion, and bombesin, a peptide originally isolated from frog skin that acts through a distinct receptor but elicits similar physiological responses.

FeatureCeruletideCholecystokinin (CCK)Bombesin
Receptor Target CCK1 ReceptorCCK1 ReceptorGastrin-Releasing Peptide Receptor (GRPR/BB2)
Primary Action Stimulation of pancreatic enzyme secretion, induction of acute pancreatitisPhysiological stimulation of pancreatic enzyme secretion and gallbladder contractionStimulation of pancreatic enzyme secretion and gastrin release
Potency (Amylase Secretion) HighModerate to HighHigh
Pancreatitis Induction Potent and widely usedLess potent than ceruletide in vivoCan induce pancreatic edema, but less effective at inducing necrosis

In-Depth Comparison: Efficacy in Pancreatic Enzyme Secretion

The primary function of these secretagogues in a research setting is to stimulate the secretion of digestive enzymes, such as amylase, from pancreatic acinar cells. Their efficacy is typically measured by a dose-response curve.

SecretagogueOptimal Concentration for Amylase Secretion (in vitro)EC50 (Amylase Secretion)Maximal Amylase Secretion
Ceruletide ~0.1 - 1 nM~0.12 nM[1]High, with marked inhibition at supramaximal concentrations[2]
Cholecystokinin (CCK-8) ~0.1 - 1 nM~0.2 nM[3]High, with inhibition at supramaximal concentrations[2]
Bombesin ~1 - 10 nM~0.25 - 0.30 nM[1]High, without significant inhibition at supramaximal concentrations[2]

Note: EC50 values can vary between studies due to different experimental conditions. The data presented is a representative range.

Experimental Models: Induction of Acute Pancreatitis

Ceruletide is the most common agent for inducing a mild and reproducible form of acute pancreatitis in rodents.[4] Supramaximal stimulation with CCK analogs leads to intracellular trypsin activation, acinar cell injury, edema, and an inflammatory infiltrate.

ParameterCeruletide-Induced PancreatitisCCK-Induced PancreatitisBombesin-Induced Pancreatitis
Typical Dose (Mouse) 50 µg/kg, hourly intraperitoneal injections for 6-12 hours[5][6][7]Higher doses than ceruletide are generally required for a similar effect.Can induce pancreatic edema at high doses, but does not reliably cause the degree of acinar cell necrosis seen with ceruletide.[2]
Histological Features Edema, inflammatory cell infiltration, acinar cell vacuolization and necrosis.[4]Similar to ceruletide, but may be less severe at equivalent doses.Primarily edema with less prominent inflammatory infiltration and necrosis.[2]
Serum Amylase/Lipase Significant elevation.[2]Significant elevation.Less pronounced or no significant elevation of serum enzymes.[2]

Signaling Pathways: A Visual Guide

The distinct mechanisms of action of these secretagogues are rooted in the specific signaling cascades they activate upon receptor binding.

Ceruletide and Cholecystokinin (CCK) Signaling Pathway

Ceruletide and CCK bind to the CCK1 receptor, a Gq-protein coupled receptor. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the fusion of zymogen granules with the apical membrane and the release of digestive enzymes.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceruletide Ceruletide / CCK CCK1R CCK1 Receptor Ceruletide->CCK1R Gq Gq CCK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Zymogen Zymogen Granule Fusion Ca2->Zymogen PKC->Zymogen

Caption: CCK1 Receptor Signaling Cascade.

Bombesin Signaling Pathway

Bombesin binds to the Gastrin-Releasing Peptide Receptor (GRPR), which is also a Gq-protein coupled receptor. While it activates a similar downstream pathway involving PLC, IP3, and calcium mobilization, there are subtle differences in the downstream effectors and the lack of a high-dose inhibitory effect on secretion.

Bombesin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin GRPR GRPR (BB2) Bombesin->GRPR Gq Gq GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Zymogen Zymogen Granule Fusion Ca2->Zymogen PKC->Zymogen

Caption: Bombesin Receptor Signaling Cascade.

Experimental Protocols

In Vivo Pancreatitis Induction in Mice

This protocol describes a common method for inducing acute pancreatitis using ceruletide.

Pancreatitis_Induction_Workflow start Start acclimatize Acclimatize Mice (e.g., 1 week) start->acclimatize fast Fast Mice Overnight (access to water) acclimatize->fast injections Administer Hourly Intraperitoneal Injections of Ceruletide (50 µg/kg) for 6-12 hours fast->injections control Administer Saline (Control Group) fast->control sacrifice Sacrifice Mice (e.g., 1-24 hours post-last injection) injections->sacrifice control->sacrifice collect Collect Blood and Pancreas sacrifice->collect analysis Analyze Serum Amylase/Lipase and Pancreatic Histology collect->analysis end End analysis->end

Caption: In Vivo Pancreatitis Induction.

Materials:

  • Ceruletide (or alternative secretagogue)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Anesthetic and euthanasia agents

  • Blood collection tubes

  • Formalin or other fixative for histology

  • Equipment for serum enzyme analysis and histology

Procedure:

  • Animal Preparation: Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast mice overnight with free access to water to reduce variability in pancreatic stimulation.

  • Injections: Prepare a fresh solution of ceruletide in sterile saline. Administer hourly intraperitoneal injections of ceruletide at a dose of 50 µg/kg for a total of 6 to 12 injections.[5][6][7] The control group receives an equivalent volume of saline.

  • Sacrifice and Sample Collection: At a predetermined time point after the last injection (commonly 1, 6, 12, or 24 hours), sacrifice the animals. Collect blood via cardiac puncture for serum amylase and lipase analysis. Excise the pancreas for histological examination.

  • Analysis: Measure serum amylase and lipase levels. Fix the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess edema, inflammation, and necrosis.

In Vitro Amylase Secretion Assay from Isolated Pancreatic Acini

This protocol outlines the isolation of pancreatic acini and the subsequent measurement of secretagogue-stimulated amylase release.

Materials:

  • Collagenase (Type IV or V)

  • HEPES-buffered Ringer's solution

  • Bovine Serum Albumin (BSA)

  • Secretagogue of interest (Ceruletide, CCK, Bombesin)

  • Amylase activity assay kit

  • Spectrophotometer

Procedure:

  • Acinar Cell Isolation:

    • Euthanize a mouse and surgically remove the pancreas.

    • Inject the pancreas with a collagenase solution and incubate at 37°C with gentle shaking to digest the connective tissue.

    • Mechanically disperse the tissue by gentle pipetting.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the isolated acini by centrifugation and resuspend in fresh buffer.

  • Amylase Secretion Assay:

    • Aliquot the acinar suspension into tubes.

    • Add varying concentrations of the secretagogue to the tubes and incubate at 37°C for a set time (e.g., 30 minutes).

    • Centrifuge the tubes to pellet the acini.

    • Collect the supernatant, which contains the secreted amylase.

    • Measure the amylase activity in the supernatant using a commercially available kit and a spectrophotometer.

    • Express amylase secretion as a percentage of the total amylase content (supernatant + acinar pellet).

Conclusion: Selecting the Right Tool for the Job

The choice between ceruletide, CCK, and bombesin depends on the specific research question.

  • Ceruletide remains the gold standard for inducing a consistent and reproducible model of acute pancreatitis, making it ideal for studying the pathogenesis of the disease and for testing therapeutic interventions.

  • Cholecystokinin (CCK) is the more physiologically relevant secretagogue for studying the normal regulation of pancreatic enzyme secretion. However, its lower in vivo potency for inducing pancreatitis may be a limitation for some studies.

  • Bombesin offers a valuable tool for dissecting signaling pathways. Its ability to stimulate secretion without the high-dose inhibition seen with CCK analogs allows for the study of cellular responses to sustained stimulation. It is less suitable for inducing severe pancreatitis.

By understanding the distinct properties and mechanisms of these secretagogues, researchers can make informed decisions to advance our understanding of pancreatic physiology and pathology.

References

A Head-to-Head Comparison of Ceruletide and Other CCK Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceruletide and other cholecystokinin (CCK) receptor agonists, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent and widely used CCK receptor agonist.[1][2][3] It shares significant structural and functional similarities with the endogenous hormone cholecystokinin (CCK), a key regulator of gastrointestinal function and a neurotransmitter in the central nervous system.[1][4][5] This guide will delve into a comparative analysis of Ceruletide against other notable CCK receptor agonists, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Agonist Potency and Efficacy

The potency of CCK receptor agonists can vary significantly depending on the specific analog, the receptor subtype (CCK1R or CCK2R), and the biological system being assayed.[6][7] Ceruletide has been consistently reported to be more potent than the endogenous ligand CCK in a number of experimental settings.[1][6]

AgonistReceptor Target(s)Relative Potency/EfficacyExperimental ModelCitation
Ceruletide (CRL) CCK1R, CCK2R- 114 times more potent than morphine in hot plate test- 15 times more potent than morphine in writhing test- 3-10 times more potent than cholecystokinin (CCK) in analgesic assaysAnimal models of nociception[1]
Ceruletide (CRL) CCK1REquipotent on a molar basis with CCK33 and a synthetic CCK nonapeptide ([Thr28,Nle31]CCK[25-33]) for stimulating exocrine pancreatic secretion.Conscious dogs with chronic gastric and pancreatic fistulas[8]
Cholecystokinin-8 (CCK-8) CCK1R, CCK2RStandard for comparison (Potency = 1.00)In vivo canine and rat pancreatic secretion; in vitro rat pancreatic secretion; in vivo and in vitro guinea pig gallbladder contraction[7]
Cholecystokinin-33 (CCK-33) CCK1R, CCK2R- 2.2 times more potent than CCK-8 (canine pancreas)- 5.4 times more potent than CCK-8 (rat pancreas, in vivo)- 1.7 times more potent than CCK-8 (rat pancreas, in vitro)- 1.3 - 1.8 times more potent than CCK-8 (guinea pig gallbladder)Various in vivo and in vitro models[7]
Cholecystokinin-39 (CCK-39) CCK1R, CCK2R- 4.1 times more potent than CCK-8 (canine pancreas)- 2.1 times more potent than CCK-8 (rat pancreas, in vivo)In vivo canine and rat pancreatic secretion[7]
Pentagastrin CCK2RDid not affect the electrical behavior of myenteric neurons at 1 µM, whereas CCK-8 and Ceruletide did.Guinea-pig ileum myenteric neurons in vitro[9]

Receptor Binding Affinity

The affinity of an agonist for its receptor is a critical determinant of its biological activity. The two primary CCK receptor subtypes, CCK1R and CCK2R, exhibit distinct ligand binding profiles. The CCK1 receptor shows a high affinity for sulfated CCK analogs, while the CCK2 receptor binds both sulfated and non-sulfated forms, as well as gastrin, with high affinity.[10][11]

LigandReceptor SubtypeBinding Affinity (Ki or IC50)Citation
Cholecystokinin-8 (CCK-8) CCK1R~0.6-1 nM (Ki)[12]
Cholecystokinin-58 (CCK-58) CCK1R~0.6-1 nM (Ki)[12]
Desulfated CCK-8 CCK1R~500-fold lower affinity than sulfated CCK-8[12]
Gastrin CCK1R~1,000-10,000-fold lower affinity than sulfated CCK-8[12]
Cholecystokinin-8 (CCK-8) CCK2R~0.3–1 nM (Ki)[12]
Cholecystokinin-58 (CCK-58) CCK2R~0.3–1 nM (Ki)[12]
Gastrin CCK2R~0.3–1 nM (Ki)[12]
Desulfated CCK-8 CCK2R~0.3–1 nM (Ki)[12]
Cholecystokinin Tetrapeptide (CCK-4) CCK2R~10-fold lower affinity than CCK-8[12]

Signaling Pathways of CCK Receptors

Upon agonist binding, both CCK1 and CCK2 receptors, which are G protein-coupled receptors (GPCRs), primarily signal through the Gq family of G proteins.[11][13] This initiates a cascade of intracellular events, leading to the physiological responses associated with CCK receptor activation.

CCK_Signaling_Pathway Agonist CCK Receptor Agonist (e.g., Ceruletide, CCK-8) CCKR CCK Receptor (CCK1R or CCK2R) Agonist->CCKR Gq Gq Protein CCKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., Enzyme Secretion, Smooth Muscle Contraction) Ca_release->Response PKC->Response

Canonical Gq-mediated signaling pathway for CCK receptors.

Furthermore, studies have indicated the involvement of other signaling molecules, such as phosphoinositide 3-kinases (PI3Ks) and protein kinase C (PKC), in the downstream effects of CCK receptor activation, particularly for the CCK2 receptor-mediated MAP kinase pathway.[14]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize CCK receptor agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the CCK receptors.

Objective: To quantify the affinity of Ceruletide and other agonists for CCK1 and CCK2 receptors.

Materials:

  • Cell membranes expressing the target CCK receptor subtype (e.g., from transfected cell lines or native tissues like pancreas or brain).[15]

  • Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).[16]

  • Unlabeled competitor agonists (Ceruletide, CCK-8, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% BSA).[16][17]

  • Wash buffer (ice-cold binding buffer).[16]

  • Glass fiber filters and a cell harvester or filter plates.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor agonist in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[16]

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value (inhibitory constant).

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Receptor Membranes - Radioligand - Competitor Agonists Start->Prepare Incubate Incubate Membranes with Radioligand and Competitor Prepare->Incubate Filter Separate Bound and Free Ligand (Rapid Filtration) Incubate->Filter Quantify Quantify Bound Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis (IC50/Ki Determination) Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
In Vivo Pancreatic Secretion Assay

This in vivo model assesses the ability of CCK receptor agonists to stimulate pancreatic enzyme secretion.

Objective: To compare the in vivo potency of Ceruletide and other agonists in stimulating pancreatic secretion.

Animal Model:

  • Rats or dogs fitted with chronic pancreatic fistulas to allow for the collection of pancreatic juice.[8][18]

Procedure:

  • Anesthetize the animal (e.g., with urethane for terminal experiments in rats).[18]

  • Surgically expose the common bile duct and cannulate it at the point of entry into the duodenum to collect pancreatic juice.

  • After a basal collection period, administer the CCK receptor agonist intravenously, either as a bolus injection or a continuous infusion.

  • Collect pancreatic juice samples at regular intervals.

  • Measure the volume of pancreatic juice and determine the concentration of digestive enzymes (e.g., amylase, lipase) and protein.[18][19]

  • Plot dose-response curves to compare the potency and efficacy of the different agonists.

Conclusion

Ceruletide stands out as a highly potent CCK receptor agonist, often exhibiting greater potency than the endogenous ligand CCK in various biological assays. The comparative data presented in this guide, derived from a range of in vitro and in vivo experiments, underscores the nuances in the pharmacological profiles of different CCK receptor agonists. The choice of agonist for research or therapeutic development will depend on the desired potency, receptor selectivity, and the specific biological context. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting studies in this field. Further head-to-head clinical studies are warranted to fully elucidate the comparative therapeutic potential of these compounds.

References

Validating the Translational Relevance of the Ceruletide Pancreatitis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ceruletide-induced pancreatitis model is a widely utilized and well-characterized experimental tool for studying the pathophysiology of both acute and chronic pancreatitis.[1] As an analogue of cholecystokinin (CCK), ceruletide administration at supramaximal doses induces a mild, reproducible, and self-limiting form of acute pancreatitis that closely mimics the early stages of the human disease.[1][2][3] This guide provides a comprehensive comparison of the ceruletide model with other common pancreatitis models, detailed experimental protocols, and an overview of the relevant signaling pathways to assist researchers in evaluating its translational relevance for drug development and mechanistic studies.

Comparative Analysis of Pancreatitis Models

The selection of an appropriate animal model is critical for the successful translation of preclinical findings. The following table compares the key characteristics of the ceruletide model with other frequently used rodent models of pancreatitis.

FeatureCeruletide-Induced ModelL-Arginine-Induced ModelBile Duct Infusion ModelCholine-Deficient, Ethionine-Supplemented (CDE) Diet Model
Induction Method Intraperitoneal or intravenous injections of ceruletide, a CCK analog.[1][2]Intraperitoneal injection of a high dose of L-arginine.[1][2]Retrograde infusion of sodium taurocholate into the pancreatic duct.[2]Feeding a specialized diet deficient in choline and supplemented with ethionine.[1][2]
Disease Severity Mild to moderate, edematous pancreatitis.[1][2] Severity can be modulated by the dose and number of injections.[1]Severe, necrotizing pancreatitis with a high mortality rate.[1][2]Severe, necrotizing pancreatitis that closely mimics gallstone-induced pancreatitis.[2][4]Acute hemorrhagic pancreatitis with a very high mortality rate.[1][2]
Key Pathological Features Interstitial edema, inflammatory cell infiltration, acinar cell vacuolization, and apoptosis.[1][2]Widespread acinar cell necrosis, inflammation, and potential for multi-organ failure.[2]Pancreatic necrosis, hemorrhage, and significant inflammation.[3]Hemorrhagic pancreatitis with extensive fat necrosis.[3]
Advantages Highly reproducible, non-invasive, low mortality, and allows for the study of early cellular events.[1][2][5]Induces severe pancreatitis, useful for studying necrosis and systemic inflammation.[1]Clinically relevant to gallstone pancreatitis, induces severe disease.[2]Non-invasive induction method.[3]
Limitations Induces a mild form of pancreatitis that may not fully represent severe human disease. The role of CCK hyperstimulation is not a common cause of human pancreatitis.[2][6]High mortality rate can make therapeutic studies challenging. The pathogenic mechanism is not fully understood.[2]Invasive surgical procedure with high technical variability.[3]Limited to young female mice, costly, and requires careful monitoring.[1][2]
Translational Relevance Excellent for studying the initial phases of acinar cell injury, inflammation, and signaling pathways relevant to mild acute pancreatitis.[1][2] Also used to model chronic pancreatitis through repeated injections.[2][7]Relevant for studying severe necrotizing pancreatitis and its systemic complications.[8]Highly relevant for studying the pathogenesis of gallstone-induced pancreatitis.[2]Utility is debated due to high mortality and specific animal requirements.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standardized protocols for inducing acute and chronic pancreatitis using ceruletide in mice.

Induction of Acute Pancreatitis

This protocol is designed to induce a mild, edematous acute pancreatitis.

  • Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.[7] Animals should be fasted for 12 hours prior to the experiment with free access to water.[5]

  • Ceruletide Preparation: Dissolve ceruletide in sterile 0.9% saline to a final concentration of 5 µg/mL.

  • Induction: Administer intraperitoneal (IP) injections of ceruletide at a dose of 50 µg/kg.[5][7] Injections are given hourly for a total of 7 to 10 doses.[7] Control animals receive saline injections following the same schedule.

  • Co-administration of LPS (Optional): To induce a more severe form of acute pancreatitis, a single IP injection of lipopolysaccharide (LPS) at 15 mg/kg can be administered one hour after the final ceruletide injection.[9]

  • Sample Collection: Mice are typically euthanized 12 hours after the first injection for tissue and blood collection.[8] Pancreas tissue can be used for histology and molecular analysis, while serum is used to measure amylase and lipase levels.[5]

Induction of Chronic Pancreatitis

This protocol involves repeated episodes of acute pancreatitis to induce chronic changes.

  • Animal Model: Female C57BL/6 mice are often used.[7]

  • Ceruletide Preparation: Prepare ceruletide as described for the acute model.

  • Induction: Administer IP injections of ceruletide at a dose of 50 µg/kg.[7] Injections are given 3 days per week for a total of 4 weeks.[7]

  • Sample Collection: Mice are sacrificed 3 days after the last injection.[7] Pancreatic tissue is collected for histological analysis to assess for features of chronic pancreatitis such as glandular atrophy, immune cell infiltration, and fibrosis.[7]

Signaling Pathways in Ceruletide-Induced Pancreatitis

Supramaximal stimulation of pancreatic acinar cells with ceruletide activates several key signaling pathways that are also implicated in human pancreatitis. This activation leads to premature activation of digestive enzymes, inflammation, and cell death.

G Key Signaling Pathways in Ceruletide-Induced Pancreatitis cluster_0 Acinar Cell Ceruletide Ceruletide CCKR CCK Receptor Ceruletide->CCKR PLC PLC CCKR->PLC MAPK MAPKs (ERK, JNK, p38) CCKR->MAPK STAT3 STAT3 CCKR->STAT3 NFkB NF-κB CCKR->NFkB IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Zymogen Zymogen Granule Destabilization Ca->Zymogen ROS ROS Production (NADPH Oxidase) Ca->ROS Enzyme Intra-acinar Enzyme Activation Zymogen->Enzyme Inflammation Inflammation & Cell Death Enzyme->Inflammation ROS->MAPK ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines STAT3->Cytokines NFkB->Cytokines Cytokines->Inflammation

Caption: Signaling cascade initiated by ceruletide in pancreatic acinar cells.

The binding of ceruletide to cholecystokinin (CCK) receptors on acinar cells triggers a cascade of intracellular events.[7] This leads to a massive increase in intracellular calcium, which is a key initiating event.[1] This calcium overload results in the premature activation of digestive enzymes, such as trypsin, within the acinar cells.[2] Concurrently, oxidative stress is induced through the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][10] These events activate oxidant-sensitive transcription factors including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), as well as other signaling molecules like signal transducer and activator of transcription 3 (STAT3) and mitogen-activated protein kinases (MAPKs).[10] The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which recruit inflammatory cells to the pancreas, amplifying the inflammatory response and leading to tissue damage.[10][11]

Experimental Workflow

A typical experimental workflow for evaluating a novel therapeutic agent using the ceruletide-induced acute pancreatitis model is outlined below.

G Experimental Workflow for Therapeutic Evaluation cluster_0 Pre-Treatment Phase cluster_1 Induction Phase cluster_2 Post-Induction Analysis A Animal Acclimatization (C57BL/6 mice) B Randomization into Groups (Vehicle, Therapeutic, Control) A->B C Pre-treatment with Therapeutic Agent or Vehicle B->C D Fasting (12h) C->D E Ceruletide Induction (50 µg/kg, hourly IP injections) D->E F Euthanasia & Sample Collection (12h post-first injection) E->F G Serum Analysis (Amylase, Lipase, Cytokines) F->G H Pancreas Histology (Edema, Inflammation, Necrosis) F->H I Molecular Analysis (Gene/Protein Expression) F->I

Caption: Workflow for testing therapeutics in the ceruletide pancreatitis model.

Conclusion: Translational Relevance

The ceruletide-induced pancreatitis model remains a cornerstone in pancreatitis research due to its high reproducibility and its ability to recapitulate key features of the early stages of human acute pancreatitis, namely inflammation, edema, and acinar cell injury.[1][2] While it does not fully replicate the severe necrotizing form of the disease, its mild and self-limiting nature is a significant advantage for studying the initial molecular and cellular events that trigger the inflammatory cascade.[1][5] Furthermore, its adaptability for inducing chronic pancreatitis through repeated administrations enhances its utility for studying disease progression and fibrosis.[2][7]

For drug development professionals, this model is particularly valuable for screening compounds aimed at mitigating inflammation and early acinar cell damage. The well-defined signaling pathways activated in this model provide clear molecular targets for therapeutic intervention. However, researchers should remain cognizant of the model's limitations, particularly the mild disease phenotype and the specific induction mechanism, which is not a common etiology in humans.[2][6] For studies focused on severe necrotizing pancreatitis or specific etiologies like gallstone obstruction, complementary models such as L-arginine or bile duct infusion should be considered. Ultimately, the ceruletide model is a robust and translationally relevant tool for investigating the fundamental mechanisms of pancreatitis and for the initial preclinical evaluation of novel anti-inflammatory and cytoprotective therapies.

References

A Comparative Analysis of the Central Nervous System Effects of Ceruletide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central effects of Ceruletide, a decapeptide analogue of cholecystokinin (CCK), and its various synthetic analogs. Ceruletide has garnered significant interest for its potent and diverse pharmacological activities within the central nervous system (CNS), including analgesic, sedative, and antipsychotic-like effects. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and drug development in this area.

Comparative Analysis of Central Effects

Ceruletide and its analogs exert a wide range of effects on the central nervous system, primarily through their interaction with cholecystokinin (CCK) receptors, particularly the CCK-A and CCK-B subtypes which are differentially distributed throughout the brain.[1][2] The pharmacological profile of these peptides is highly dependent on their amino acid sequence and structural modifications, which influence their receptor binding affinity, potency, and selectivity.[1]

Analgesic Effects

Ceruletide has demonstrated potent analgesic properties in various preclinical and clinical studies.[3][4][5][6][7] Its antinociceptive effects are observed in response to thermal, mechanical, and chemical pain stimuli.[5] Structure-activity relationship studies have revealed that the C-terminal octapeptide of CCK is crucial for its biological activity, with modifications to this region significantly impacting analgesic potency.[1][3]

Sedative and Motor Effects

Beyond analgesia, Ceruletide and certain analogs induce sedative effects, characterized by a reduction in spontaneous locomotor activity, ptosis (eyelid drooping), and catalepsy.[1][8][9][10] These effects are thought to be mediated, in part, by the modulation of central dopaminergic pathways.[11][12] Comparative studies have shown that structural alterations can dissociate the sedative effects from other central actions, offering a potential avenue for developing more selective therapeutic agents.[1]

Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of Ceruletide and its analogs, demonstrating their ability to protect against seizures induced by various chemical convulsants.[1] This effect highlights the potential of these peptides in the exploration of novel anti-epileptic therapies.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the potency and receptor binding affinities of Ceruletide and its key analogs.

Table 1: Comparative Potency of Ceruletide and Analogs on Central Effects in Mice

CompoundAnalgesia (Hot Plate Test) - Relative Potency (Ceruletide = 1)Inhibition of Rearing Activity - Relative Potency (Ceruletide = 1)Antagonism of Methylphenidate-induced Gnawing - Relative Potency (Ceruletide = 1)
Ceruletide 1.001.001.00
CCK-8 0.3 - 0.1[3]--
[des-SO3H]-Ceruletide Inactive[1]Inactive[1]Inactive[1]
Shortened Analogs (by 5 amino acids) Inactive[1]Inactive[1]Inactive[1]
Nle8-CER-(4-10) Weak Activity[8]--

Note: Relative potencies are derived from studies comparing equimolar doses. The specific experimental conditions may vary between studies.

Table 2: Comparative Binding Affinities of Ceruletide and Analogs for CCK Receptors in the Brain

CompoundCCK-A Receptor Affinity (IC50/Ki, nM)CCK-B Receptor Affinity (IC50/Ki, nM)
Ceruletide High[13]High[13]
CCK-8 HighHigh
[des-SO3H]-Ceruletide Markedly Decreased[13]Slightly Decreased[13]
Deamidated/Oxidized Analogs Greatly Decreased[13]Greatly Decreased (more pronounced than for CCK-A)[13]

Note: Specific IC50/Ki values can vary depending on the radioligand and tissue preparation used in the binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments cited in this guide.

Hot Plate Test for Analgesia

This method is used to assess the response to a thermal pain stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature is used.

  • Animal Model: Male mice are typically used.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at a specified time before the test.

    • The latency to response is measured at different time points post-administration to determine the peak effect and duration of action.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15][16][17][18]

  • Surgical Procedure:

    • Animals (typically rats) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens).

    • The cannula is secured with dental cement, and the animal is allowed to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.[14]

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The test compound is administered, and sample collection continues to monitor changes in neurotransmitter levels.

  • Neurochemical Analysis:

    • The concentration of neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).

Assessment of Catalepsy

Catalepsy, a state of motor immobility, can be assessed using the bar test.[9][10][19]

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm) above a flat surface.

  • Animal Model: Mice or rats are used.

  • Procedure:

    • The animal's forepaws are gently placed on the bar.

    • The time it takes for the animal to remove both forepaws from the bar is recorded.

    • A maximum test duration (e.g., 180 seconds) is set.

    • The test is performed at various time points after the administration of the test compound.

Signaling Pathways and Experimental Workflow

The central effects of Ceruletide and its analogs are initiated by their binding to CCK receptors, which are G-protein coupled receptors (GPCRs).[20] The activation of these receptors triggers intracellular signaling cascades that ultimately modulate neuronal activity.

CCK Receptor Signaling Pathway

The binding of a CCK agonist, such as Ceruletide, to CCK-A or CCK-B receptors leads to the activation of various downstream signaling pathways. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of ion channel activity, gene expression, and neurotransmitter release.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceruletide Ceruletide / Analog CCKR CCK Receptor (CCK-A / CCK-B) Ceruletide->CCKR Binds to Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Modulation of Neuronal Activity Ca_release->Neuronal_Response Leads to PKC->Neuronal_Response Leads to

Caption: Simplified CCK receptor signaling pathway. (Within 100 characters)

Experimental Workflow for In Vivo Neurotransmitter Analysis

The following diagram illustrates a typical workflow for studying the effects of Ceruletide analogs on neurotransmitter release in the brain.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer Ceruletide Analog Baseline->Drug_Admin Post_Drug_Samples Collect Post-administration Samples Drug_Admin->Post_Drug_Samples HPLC HPLC-ECD / MS Analysis of Neurotransmitters Post_Drug_Samples->HPLC Quantification Quantify Neurotransmitter Concentrations HPLC->Quantification Stats Statistical Analysis and Interpretation Quantification->Stats

Caption: Workflow for in vivo microdialysis studies. (Within 100 characters)

Conclusion

Ceruletide and its analogs represent a promising class of neuropeptides with significant modulatory effects on the central nervous system. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and the elucidation of the precise molecular mechanisms underlying their diverse central effects will be crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.